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  • Product: 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
  • CAS: 5353-82-2

Core Science & Biosynthesis

Foundational

The Structural Symphony of 2,4-Dimethoxy Benzamides: An In-Depth Guide to Their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals The 2,4-dimethoxybenzamide scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile template for the design of a diverse array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethoxybenzamide scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile template for the design of a diverse array of biologically active compounds. The strategic placement of two methoxy groups on the benzoyl moiety profoundly influences the molecule's electronic and conformational properties, predisposing it to interact with a range of biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of 2,4-dimethoxybenzamide derivatives, offering a comprehensive analysis of how subtle molecular modifications translate into significant pharmacological outcomes, with a primary focus on their anticancer and anticonvulsant activities.

The Core Scaffold: More Than Just a Sum of its Parts

The 2,4-dimethoxy substitution pattern on the phenyl ring is not arbitrary. The methoxy group at the 2-position (ortho) can engage in intramolecular hydrogen bonding with the amide proton, influencing the planarity and conformational rigidity of the molecule. The 4-position (para) methoxy group, on the other hand, primarily exerts a strong electron-donating effect, modulating the overall electron density of the aromatic ring and its potential for π-π stacking interactions with biological macromolecules. This unique electronic and steric arrangement provides a stable and favorable platform for molecular recognition by various enzymes and receptors.

Anticancer Activity: Targeting the Cellular Machinery of Proliferation

Recent research has illuminated the potential of 2,4-dimethoxybenzamide derivatives as potent anticancer agents, with a notable emphasis on their role as tubulin polymerization inhibitors. These compounds often target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are critical for mitotic spindle formation and cell division.[1][2][3]

Key Structural-Activity Relationship Insights for Anticancer Activity:

The primary point of diversification for these derivatives is the N-substituent of the benzamide. The nature of this substituent is a critical determinant of antiproliferative potency.

  • Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl moieties at the amide nitrogen has proven to be a fruitful strategy. For instance, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide has demonstrated excellent cytotoxicity against lung (A549) and colon (SW480) cancer cell lines, with IC50 values in the low micromolar to nanomolar range. This highlights the importance of a multi-ring system that can effectively occupy the binding pocket of the biological target.

  • Linker Flexibility and Composition: The linker connecting the 2,4-dimethoxybenzoyl core to other pharmacophoric elements plays a crucial role. In a series of 2-amino-N-methoxybenzamides, the overall molecular architecture allowed for significant interaction with the EGFR kinase domain, suggesting that the linker's length and rigidity are key to optimizing binding affinity.

  • Influence of Methoxy Groups: While this guide focuses on the 2,4-dimethoxy pattern, it is noteworthy that the isomeric 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for tubulin inhibitors, often referred to as the "A-ring" that interacts with the colchicine site.[2][4][5] The 2,4-dimethoxy substitution pattern can be considered a bioisosteric variation, and its effectiveness suggests that not all three methoxy groups of the classic trimethoxyphenyl ring are essential for potent activity.

Quantitative Analysis of Anticancer Activity:
Compound IDN-SubstituentCancer Cell LineIC50 (µM)
5o 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-6-ylA549 (Lung)0.15
SW480 (Colon)3.68
10 [1]N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamideHCT 116 (Colon)2.2
MCF-7 (Breast)4.4
11 [1]N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamideHCT 116 (Colon)3.7
MCF-7 (Breast)1.2
12 [1]N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamideMCF-7 (Breast)3.1

Note: Data for compounds 10, 11, and 12 are for structurally related methoxy- and hydroxy-substituted benzamides, providing valuable context for the broader class.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A standard and reliable method to assess the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT 116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

The diagram below illustrates the mechanism by which 2,4-dimethoxybenzamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha-Tubulin->Tubulin_Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Drug 2,4-Dimethoxy Benzamide Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Drug->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by 2,4-Dimethoxybenzamide Derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of the 2,4-dimethoxy scaffold have also shown promise as anticonvulsant agents. Epilepsy is characterized by excessive neuronal excitability, and compounds that can modulate this activity are of significant therapeutic interest.[6][7]

Key Structural-Activity Relationship Insights for Anticonvulsant Activity:

While direct SAR studies on 2,4-dimethoxybenzamides as anticonvulsants are less common, related structures provide valuable insights. The general pharmacophore for many anticonvulsants includes a hydrophobic aryl ring, a hydrogen-bonding domain, and another hydrophobic/aryl group at a specific distance.

  • N-Substitution: In a series of (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides, it was found that non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, led to excellent anticonvulsant activity in the maximal electroshock (MES) seizure model.[8] This suggests that steric factors on the N-substituent are critical for fitting into the target binding site.

  • Positional Isomerism: For substituted N-benzyl derivatives of 2-acetamido-3-methoxypropionamide, the order of anticonvulsant activity was found to be 4' (para) > 3' (meta) > 2' (ortho), underscoring the importance of the substituent's position on the N-aryl ring.[4][8]

  • Isatin-based Derivatives: A series of isatin-based derivatives incorporating a benzamide moiety, including those with methoxy substitutions on the N-phenyl ring, displayed significant anti-seizure activity in both MES and pentylenetetrazole (PTZ) models. Specifically, derivatives with a 2-methoxy or 4-methoxy group on the N-phenyl ring showed potent activity.[6]

Quantitative Analysis of Anticonvulsant Activity:
Compound IDN-SubstituentSeizure ModelED50 (mg/kg)
4j [6](Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamideMES>30
PTZ>30
4l [6](Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamideMES>30
PTZ>100
14 [9]3-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylacetamideMES49.6
scPTZ67.4
6 Hz (32 mA)31.3

Note: Data for compounds 4j and 4l are for related methoxy-substituted benzamides. Compound 14 is included to provide context for ED50 values in common seizure models.

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo models in rodents, most commonly mice. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard initial screens.

Step-by-Step Methodology:

  • Animal Preparation: Male Swiss mice (or other appropriate rodent strain) are used. The test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Compound Administration: The compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for the presence or absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.

  • Data Analysis: The number of animals protected from seizures at each dose is recorded. The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test): To assess for potential motor impairment, mice are placed on a rotating rod (e.g., 6 rpm). The ability of the animal to remain on the rod for a set period (e.g., 1 minute) is recorded. The TD50 (the dose at which 50% of the animals fail the test) is determined.

Logical Relationship in Anticonvulsant SAR

The following diagram illustrates the key structural considerations for designing 2,4-dimethoxybenzamide derivatives with potential anticonvulsant activity.

G Core 2,4-Dimethoxybenzamide Core N_Sub N-Substituent Core->N_Sub Aryl_Ring Aryl/Heteroaryl Ring N_Sub->Aryl_Ring Sub_Position Substituent Position (para favored) Aryl_Ring->Sub_Position Sub_Size Substituent Size (non-bulky favored) Aryl_Ring->Sub_Size Activity Anticonvulsant Activity Sub_Position->Activity Sub_Size->Activity

Key SAR Drivers for Anticonvulsant 2,4-Dimethoxybenzamides.

Synthesis of 2,4-Dimethoxybenzamide Derivatives

The general synthetic route to N-substituted 2,4-dimethoxybenzamides is a straightforward and versatile process, typically involving the amidation of 2,4-dimethoxybenzoic acid or its activated derivatives.

General Synthetic Workflow

The synthesis usually commences with the activation of the carboxylic acid group of 2,4-dimethoxybenzoic acid, followed by coupling with a desired amine.

G Start 2,4-Dimethoxybenzoic Acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDC/HOBt) Start->Activation Intermediate 2,4-Dimethoxybenzoyl Chloride or Activated Ester Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine Primary/Secondary Amine (R-NH2 or R1R2NH) Amine->Coupling Product N-Substituted 2,4-Dimethoxybenzamide Coupling->Product

General Synthetic Workflow for 2,4-Dimethoxybenzamide Derivatives.
Experimental Protocol: Synthesis of N-Aryl-2,4-dimethoxybenzamide

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0°C. The reaction mixture is then refluxed for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,4-dimethoxybenzoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). To this solution, the desired aryl amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) are added at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4-dimethoxybenzamide.

Conclusion and Future Directions

The 2,4-dimethoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and neurology. The structure-activity relationships explored herein underscore the critical role of the N-substituent in dictating the biological activity and target specificity. As anticancer agents, the focus remains on optimizing interactions with the colchicine binding site of tubulin, with ample opportunities to explore diverse heterocyclic N-substituents. In the context of anticonvulsant activity, a deeper understanding of the specific molecular targets will be crucial for rational drug design. Future research should aim to synthesize and evaluate a broader and more focused library of 2,4-dimethoxybenzamide derivatives to further refine the SAR and to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for preclinical and clinical development.

References

  • Zagorac, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

  • Pinney, K. G., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6874-6886. [Link]

  • Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6874-6886. [Link]

  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1248-1263. [Link]

  • National Center for Biotechnology Information. (2026). 2,4-Dimethoxybenzamide. PubChem Compound Summary for CID 239025. [Link]

  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1248-1263. [Link]

  • Fesat, H., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(6), 466-475. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Sci. Pharm., 88(3), 33. [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Vasyliev, M. V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1122. [Link]

  • Büyüktimkin, N., et al. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(2), 231-238. [Link]

  • Liu, Y., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]

  • Chen, Y.-R., et al. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules, 28(7), 3020. [Link]

  • Shava, C., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases, 17(4), e0011246. [Link]

  • Alda, M., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(20), 14093-14112. [Link]

  • Jarosławska-Gąsior, K., et al. (2003). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 3(8), 835-857. [Link]

  • Shang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 1. [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7350. [Link]

  • Kumar, A., et al. (2010). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. E-Journal of Chemistry, 7(4), 1279-1286. [Link]

  • Fletcher, S., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 13(10), 1235-1240. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Halogenated N-Phenylbenzamides: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the N-phenylbenzamide scaffold has emerged as a highly versatile, "privileged" structure. As an application scientist overseeing lead optimization workflows, I frequently lever...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the N-phenylbenzamide scaffold has emerged as a highly versatile, "privileged" structure. As an application scientist overseeing lead optimization workflows, I frequently leverage this scaffold due to its synthetic tractability and profound responsiveness to structural modifications. Specifically, the strategic incorporation of halogens (e.g., fluorine, chlorine, bromine) into the benzamide core fundamentally alters the molecule's physicochemical profile. Halogenation modulates lipophilicity, improves metabolic stability, and enhances target binding affinity via orthogonal halogen bonding.

This technical guide explores the mechanistic basis of the broad-spectrum biological activities of halogenated N-phenylbenzamides—spanning antiprotozoal, anticancer, neuroprotective, and antiviral applications—and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Basis of Biological Activity

The Pharmacodynamic Role of Halogenation

Halogenation of the N-phenylbenzamide scaffold is not merely a structural tweak; it is a critical driver of pharmacodynamic efficacy. The electron-withdrawing nature of halogens modulates the


 of the amide nitrogen and adjacent phenolic hydroxyls (in the case of salicylanilides), optimizing the ionization state at physiological pH[1]. Furthermore, halogens engage in specific, highly directional interactions (halogen bonding) with electron-rich residues—such as carbonyl oxygens in the protein backbone—within deep binding pockets, drastically increasing residence time and target affinity.
Divergent Target Interactions

The structural plasticity of the N-phenylbenzamide core allows it to interact with vastly different biological targets depending on its substitution pattern:

  • Antiprotozoal Targeting: Bis(2-aminoimidazoline) derivatives of N-phenylbenzamide act as highly selective minor groove binders (MGBs). They target the AT-rich kinetoplast DNA (kDNA) in parasites like Trypanosoma brucei and Leishmania donovani[1]. This binding displaces essential High Mobility Group (HMG)-box proteins, leading to the catastrophic disruption of kDNA and subsequent parasite death[1].

  • Anticancer Kinase Inhibition: Imidazole-based halogenated N-phenylbenzamides function as potent inhibitors of the ABL1 kinase, a primary target in chronic myeloid leukemia (CML)[2]. Molecular dynamics simulations reveal that halogenated derivatives (particularly those with fluorine or bromine substitutions) form highly stable, ATP-competitive complexes within the ABL1 kinase pocket[2].

  • Neuroprotective Enzyme Inhibition: Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) act as pseudo-irreversible or mixed inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. By preventing the breakdown of acetylcholine, these compounds represent viable therapeutic leads for Alzheimer's disease[3].

MOA cluster_0 Antiprotozoal Pathway cluster_1 Anticancer Pathway Compound Halogenated N-Phenylbenzamide kDNA AT-Rich kDNA Minor Groove Compound->kDNA High Affinity Binding ABL1 ABL1 Kinase Binding Pocket Compound->ABL1 ATP-Competitive HMG Displace HMG Proteins kDNA->HMG Death1 Parasite Death HMG->Death1 Prolif Inhibit Cell Proliferation ABL1->Prolif Death2 Apoptosis Prolif->Death2

Fig 1: Divergent mechanisms of action for halogenated N-phenylbenzamides across different therapeutic targets.

Comparative Biological Efficacy

The biological activity of these derivatives is highly dependent on the specific halogen and its position on the A-ring (benzoyl) or B-ring (aniline). Table 1 synthesizes the quantitative data across different therapeutic domains based on recent in vitro evaluations.

Table 1: Comparative Biological Activity of Select Halogenated N-Phenylbenzamide Derivatives

Derivative ClassPrimary Target / PathogenKey Halogenation/SubstitutionObserved IC50 / MICSelectivity Index (SI)
Imidazole-based N-phenylbenzamides ABL1 Kinase (Cancer cell lines)4-Bromo / 4-Chloro7.5 – 11.1 μM[2]High[2]
3-Amino-N-phenylbenzamides Enterovirus 71 (EV 71)4-Bromo (Compound 1e)5.7 – 12.0 μM[4]> 50 (

= 620 μM)[4]
2-Hydroxy-N-phenylbenzamides AChE / BuChE (Neurodegeneration)Polyhalogenated33.1 – 85.8 μM (AChE)[3]Moderate[3]
Bis(2-aminoimidazoline) benzamides Kinetoplastid kDNA (T. brucei)Unsubstituted core optimizedSubmicromolar[1]High[1]

Experimental Workflows and Methodologies

To ensure reproducibility and scientific integrity, the following protocols describe the validated synthesis and biological evaluation of halogenated N-phenylbenzamides. Every protocol is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression to the next step.

Protocol 1: One-Pot Synthesis of Imidazole-Based Halogenated N-Phenylbenzamides

Causality & Rationale: Traditional multi-step amide couplings often suffer from poor atom economy and intermediate degradation. A multicomponent, one-pot reaction is utilized here to maximize atom economy and minimize the loss of intermediates[2]. The acidic medium facilitates the electrophilic activation of the anhydride, driving the reaction forward efficiently.

  • Reagent Preparation: In a round-bottom flask, combine phthalic anhydride (10 mmol), a halogenated substituted aniline (e.g., 4-bromoaniline, 10 mmol), and 2,3-diaminomaleonitrile (10 mmol) in 50 mL of absolute ethanol[2].

  • Catalysis: Add 0.5 equivalents of hydrochloric acid (0.4 mL) to provide the necessary acidic medium for activation[2].

  • Reaction: Reflux the mixture for 2–4 hours[2]. Validation checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system until the starting materials are consumed.

  • Quenching & Precipitation: Upon completion, remove from heat, add 100 mL of distilled water, and stir vigorously for 20–30 minutes to induce precipitation[2].

  • Isolation: Collect the solid precipitate via suction filtration, wash thoroughly with cold water (25 mL), and dry under vacuum at 60 °C overnight[2].

  • Purification: Recrystallize the crude product from ethanol to afford the pure halogenated N-phenylbenzamide derivative (Typical yield: 80–85%)[2].

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Modified Ellman’s Method)

Causality & Rationale: Ellman’s reagent (DTNB) reacts specifically with the thiocholine produced by the enzymatic hydrolysis of acetylthiocholine, yielding a yellow 5-thio-2-nitrobenzoate anion. This colorimetric shift allows for precise, real-time spectrophotometric quantification of enzyme kinetics, ensuring accurate


 determination[3].
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution adjusted to pH 8.0[3].

  • Enzyme & Substrate Setup: Prepare standardized solutions of AChE (from electric eel) or BuChE (from equine serum) and their respective substrates, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI)[3].

  • Inhibitor Preparation: Dissolve the synthesized halogenated 2-hydroxy-N-phenylbenzamide in DMSO and perform serial dilutions to cover a broad concentration range (e.g., 1 μM to 500 μM)[3].

  • Incubation: In a 96-well microplate, mix the buffer, DTNB (Ellman's reagent), test inhibitor, and enzyme. Incubate at room temperature for 10 minutes to allow pre-binding and equilibration[3].

  • Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction[3].

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader continuously for 5 minutes. Validation checkpoint: Calculate the

    
     values using non-linear regression analysis of the velocity vs. concentration curve[3].
    

Workflow Step1 1. Chemical Synthesis (Amide Coupling) Step2 2. Purification & Characterization (HPLC, NMR, HRMS) Step1->Step2 Step3 3. In Vitro Biological Assays (MIC, IC50, Cytotoxicity) Step2->Step3 Step4 4. Target Validation (Docking & Kinase Assays) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis) Step4->Step5 Step5->Step1 Iterative Refinement

Fig 2: High-throughput screening and iterative lead optimization workflow for N-phenylbenzamides.

Structure-Activity Relationship (SAR) Insights

From a drug development perspective, understanding the SAR of the N-phenylbenzamide scaffold is paramount for lead optimization:

  • Antiviral Activity (EV 71): The presence of the B-ring (aniline ring) is strictly essential for anti-EV 71 activity[4]. Halogenation at the para-position (e.g., 4-bromo) of the B-ring significantly enhances binding affinity to the viral capsid protein, yielding low micromolar

    
     values while maintaining low cytotoxicity (
    
    
    
    > 600 μM)[4].
  • Antimicrobial Activity: Polyhalogenation in the 2-hydroxy-N-phenylbenzamide series (e.g., 5-chloro and 3,5-dichloro substitutions) increases the overall lipophilicity[5]. This enhanced lipophilicity is mechanistically crucial for penetrating the thick mycolic acid cell wall of mycobacteria and the complex cell membranes of pathogenic fungi, leading to superior minimum inhibitory concentrations (MICs)[5].

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.[Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.[Link]

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules.[Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.[Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules.[Link]

Sources

Foundational

2-bromo-N-(2,4-dimethoxyphenyl)benzamide molecular weight and formula

This technical guide is structured as a compound monograph and development protocol, designed for researchers utilizing 2-bromo-N-(2,4-dimethoxyphenyl)benzamide as a lead scaffold or intermediate in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a compound monograph and development protocol, designed for researchers utilizing 2-bromo-N-(2,4-dimethoxyphenyl)benzamide as a lead scaffold or intermediate in medicinal chemistry.[1]

Lead Scaffold Characterization & Synthetic Utility Guide [1]

Core Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

In drug discovery, 2-bromo-N-(2,4-dimethoxyphenyl)benzamide represents a critical "privileged structure."[1] It combines a lipophilic benzamide core—common in histone deacetylase (HDAC) inhibitors and dopamine antagonists—with a halogenated handle (2-bromo) specifically positioned for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

The following data aggregates calculated and experimental descriptors essential for formulation and assay development.

PropertyValue / DescriptorTechnical Note
IUPAC Name 2-bromo-N-(2,4-dimethoxyphenyl)benzamideOrtho-bromo substitution on the benzoyl ring.
Molecular Formula C₁₅H₁₄BrNO₃ Distinct isotopic split due to Br (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br).
Molecular Weight 336.18 g/mol Average mass.
Monoisotopic Mass 335.016 g/mol Base peak for MS deconvolution (M+H⁺ ≈ 336.02).
CAS Registry 710586 (PubChem CID)Often indexed as a building block for library synthesis.
Predicted LogP ~3.4Moderately lipophilic; requires DMSO for stock solutions >10 mM.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe amide NH is the sole donor; methoxy groups act as weak acceptors.
Structural Visualization (SMILES)

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC[2][3]

Synthetic Protocol & Methodology

Reagents
  • Substrate A: 2,4-Dimethoxyaniline (1.0 eq)[1]

  • Substrate B: 2-Bromobenzoyl chloride (1.1 eq)[4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Preparation: Purge a round-bottom flask with N₂. Dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add TEA (1.2 eq) and cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add 2-bromobenzoyl chloride (dissolved in minimal DCM) over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with sat. NaHCO₃ (removes unreacted acid chloride).

    • Wash organic layer with 1M HCl (removes unreacted aniline).

    • Wash with Brine, dry over MgSO₄, and concentrate.[1][4]

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient 0-30% EtOAc in Hexanes).

Mechanism & Process Logic

The following diagram illustrates the reaction pathway and critical control points (CCPs) for quality assurance.

SynthesisWorkflow Start Start: 2,4-Dimethoxyaniline Inter Tetrahedral Intermediate (Unstable) Start->Inter Nucleophilic Attack (DCM, 0°C) Acyl Reagent: 2-Bromobenzoyl Chloride Acyl->Inter Base Base Scavenging (TEA captures HCl) Inter->Base HCl byproduct Product Final Product: 2-bromo-N-(2,4-dimethoxyphenyl)benzamide Inter->Product Elimination of Cl-

Figure 1: Nucleophilic acyl substitution pathway.[1] The base (TEA) is critical for driving the equilibrium by neutralizing the HCl byproduct.

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" checks.

A. Mass Spectrometry (The "Bromine Signature")

This is the most rapid confirmation method.

  • Expectation: You will not see a single parent peak. You must observe a 1:1 doublet at m/z 336 and 338 (approximate values for [M+H]⁺).

  • Why? Natural bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Pass Criteria: If the M+2 peak is missing or <10% of the M peak, you have synthesized the wrong compound (likely a de-halogenated byproduct).[1]

B. NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Amide Proton: Look for a broad singlet downfield (approx. δ 9.5–10.5 ppm).

  • Methoxy Groups: Two distinct singlets around δ 3.7–3.9 ppm (integrating to 3H each).

  • Aromatic Region:

    • The 2,4-dimethoxy ring protons often appear as a doublet (H-6), doublet (H-5), and singlet (H-3) pattern.[1]

    • The 2-bromobenzoyl ring will show a multiplet pattern characteristic of ortho-substitution.

Research Applications & SAR Logic

This molecule is rarely a final drug; it is a Type II Scaffold .[1] Its value lies in its derivatization potential.[1]

Structure-Activity Relationship (SAR) Exploration
  • The "Warhead" (Bromine): The 2-bromo position is sterically crowded but electronically activated. It is the site for Suzuki-Miyaura coupling to introduce biaryl systems (common in kinase inhibitors).

  • The "Shield" (Dimethoxy): The 2,4-dimethoxy motif increases electron density on the phenyl ring, improving metabolic stability against oxidation at those positions while modulating solubility.[1]

Biological Context

Benzamides of this class are frequently screened for:

  • Antimicrobial Activity: Disrupting bacterial cell division (FtsZ inhibition).

  • HDAC Inhibition: The amide bond can mimic the zinc-binding domain linkers found in drugs like Entinostat, provided a zinc-binding group (hydroxamic acid) is added downstream [1, 3].

Development Workflow Diagram

SAR_Logic Core Scaffold: 2-bromo-N-(2,4-dimethoxyphenyl)benzamide Path1 Suzuki Coupling (Pd catalyst) Core->Path1 Functionalize Br Path2 Demethylation (BBr3) Core->Path2 Expose -OH Target1 Biaryl Analogues (Kinase Inhibition) Path1->Target1 Target2 Polyphenols (Antioxidant/Antimicrobial) Path2->Target2 Assay Biological Screening (MIC / IC50) Target1->Assay Target2->Assay

Figure 2: Divergent synthesis strategy. The scaffold serves as a branch point for creating lipophilic biaryls (left) or hydrophilic polyphenols (right).

References

  • PubChem. (2025).[5] 2-bromo-N-(2,4-dimethoxyphenyl)benzamide (CID 710586).[1][2] National Library of Medicine.[1] Available at: [Link]

  • MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Pharmaceutics. Available at: [Link]

Sources

Exploratory

Potential Therapeutic Targets for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

The following technical guide details the potential therapeutic targets for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide , analyzing its role as a bioactive scaffold and a critical synthetic precursor. A Structural and Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the potential therapeutic targets for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide , analyzing its role as a bioactive scaffold and a critical synthetic precursor.

A Structural and Mechanistic Analysis for Drug Development

Executive Summary

2-bromo-N-(2,4-dimethoxyphenyl)benzamide (CAS: 303990-26-3) is a functionalized benzamide derivative primarily recognized in medicinal chemistry as a key synthetic precursor to phenanthridinium-based inhibitors of the bacterial cell division protein FtsZ . While often utilized as an intermediate, its structural pharmacophores—specifically the 2,4-dimethoxyphenyl moiety—suggest potential off-target activity against tubulin (microtubules) and other kinase pathways. This guide dissects the molecule’s therapeutic potential, focusing on its conversion to potent antibacterial agents and its theoretical antimitotic properties.

Primary Therapeutic Target: FtsZ (Bacterial Cell Division)

The most validated therapeutic application of this benzamide scaffold lies in its role as a precursor to 5-methylphenanthridinium derivatives , which are potent inhibitors of Filamenting temperature-sensitive mutant Z (FtsZ) .

Mechanism of Action

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of bacterial cell division (septum). Inhibition of FtsZ leads to:

  • Filamentation : Inability to form the Z-ring causes bacteria to elongate without dividing.

  • Cell Death : Disruption of cytokinesis eventually leads to lysis.

Role of the Benzamide: The 2-bromo-N-(2,4-dimethoxyphenyl)benzamide molecule undergoes an intramolecular cyclization (typically a Heck-type reaction) to form the phenanthridinium core . This planar, positively charged system intercalates into DNA or binds to the FtsZ GTPase site, stabilizing the protein in a conformation that prevents functional polymerization.

Structural Transformation Pathway

The therapeutic potential is realized through the conversion of the benzamide to the active phenanthridinium inhibitor.

FtsZ_Pathway Benzamide 2-bromo-N-(2,4-dimethoxyphenyl)benzamide (Precursor Scaffold) Cyclization Intramolecular Cyclization (Pd-catalyzed) Benzamide->Cyclization Synthesis Phenanthridinium 5-methylphenanthridinium (Active Inhibitor) Cyclization->Phenanthridinium Yields FtsZ Target: FtsZ Protein (GTPase Site) Phenanthridinium->FtsZ Binds Effect Inhibition of Z-Ring Assembly (Bactericidal) FtsZ->Effect Causes

Figure 1: Synthetic transformation of the benzamide precursor into the active FtsZ inhibitor.[1][2]

Secondary Potential Target: Tubulin (Microtubules)

Due to the high structural homology between FtsZ and eukaryotic tubulin, and the presence of the 2,4-dimethoxyphenyl pharmacophore, this benzamide has significant potential as a tubulin inhibitor.

The Colchicine Binding Site

The 2,4-dimethoxyphenyl group is a classic pharmacophore found in numerous tubulin-binding agents (e.g., Combretastatin A-4, Chalcones).

  • Hypothesis : The benzamide may bind to the colchicine site of

    
    -tubulin.
    
  • Mechanism : Binding prevents microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cells (cancer).

  • Selectivity Challenge : Drug design must optimize the scaffold to distinguish between bacterial FtsZ and human tubulin to avoid toxicity.

Structural Activity Relationship (SAR) Table
Functional GroupPotential Biological RoleTarget Affinity
2-Bromo Group Leaving group for cyclization; Halogen bond donorFtsZ (Precursor utility)
Benzamide Core Scaffold linker; H-bond donor/acceptorHDAC (Weak), FtsZ (Linker)
2,4-Dimethoxyphenyl Lipophilic pharmacophore; mimics Combretastatin ring ATubulin (Colchicine site), TRP Channels
Amide Linker Rigid spacer; restricts conformationKinase (Hinge binder)

Experimental Protocols

To validate the therapeutic targets, the following experimental workflows are recommended.

Protocol: Synthesis of Active Phenanthridinium Inhibitor

Objective : Convert the benzamide precursor into the active FtsZ-targeting phenanthridinium salt.

  • Reagents : 2-bromo-N-(2,4-dimethoxyphenyl)benzamide (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent : Anhydrous Toluene or DMF.

  • Procedure :

    • Mix reagents in a sealed tube under Argon atmosphere.

    • Heat to 110°C for 12–24 hours.

    • Monitor reaction progress via TLC (formation of fluorescent spot).

    • Cool to room temperature, filter through Celite, and concentrate.

    • Purification : Flash column chromatography (DCM/MeOH).

    • Quaternization : Treat the intermediate with Methyl Iodide (MeI) in acetone to generate the 5-methylphenanthridinium iodide salt.

Protocol: FtsZ Polymerization Assay

Objective : Measure the inhibition of FtsZ assembly by the derivative.

  • Protein Prep : Recombinant S. aureus or E. coli FtsZ (10 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Compound Addition : Add the test compound (benzamide or phenanthridinium) at varying concentrations (0.1 – 100 µM). DMSO control < 1%.

  • Initiation : Add GTP (1 mM) to initiate polymerization.

  • Detection :

    • Light Scattering : Measure absorbance at 340 nm or 600 nm over 30 minutes.

    • Result : A decrease in slope or maximum absorbance compared to control indicates inhibition.

    • Validation : Confirm Z-ring disruption via Transmission Electron Microscopy (TEM).

Mechanistic Visualization

The following diagram illustrates the dual potential of the scaffold: as a direct tubulin binder (theoretical) and a precursor to an FtsZ inhibitor (validated).

Mechanism_Dual cluster_0 Pathway A: Antibacterial (Validated) cluster_1 Pathway B: Anticancer (Potential) Compound 2-bromo-N-(2,4-dimethoxyphenyl)benzamide Conversion Chemical Cyclization Compound->Conversion Precursor to Pharmacophore 2,4-Dimethoxy Motif Compound->Pharmacophore Contains Target_FtsZ Target: Bacterial FtsZ Conversion->Target_FtsZ Inhibits Outcome_A Bacterial Cell Death (Septum Failure) Target_FtsZ->Outcome_A Target_Tubulin Target: Human Tubulin (Colchicine Site) Pharmacophore->Target_Tubulin Binds Outcome_B Mitotic Arrest (Apoptosis) Target_Tubulin->Outcome_B

Figure 2: Dual mechanistic pathways: Validated antibacterial route via cyclization and potential direct antimitotic activity.

References

  • Parhi, A., et al. (2012).[3][4] "Synthesis and antibacterial activity of FtsZ inhibitor 5-methylphenanthridinium derivatives." Bioorganic & Medicinal Chemistry Letters, 22(23), 7080-7083. Link[2][4]

  • Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[2][4] Science, 321(5896), 1673-1675. Link

  • Kaul, M., et al. (2012).[1][3][4] "Substituted 1,6-diphenylnaphthalenes as FtsZ-targeting antibacterial agents." Antimicrobial Agents and Chemotherapy, 56(11), 5752-5763. Link

  • Sigma-Aldrich. (n.d.). "2-BROMO-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE Product Detail." Sigma-Aldrich Catalog. Link

Sources

Foundational

Comparative Technical Guide: 2-Bromo vs. 4-Bromo Benzamide Derivatives

Executive Summary The "Ortho Effect" as a Deterministic Factor in Drug Design In medicinal chemistry, shifting a bromine substituent from the para (4-position) to the ortho (2-position) on a benzamide scaffold is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Ortho Effect" as a Deterministic Factor in Drug Design

In medicinal chemistry, shifting a bromine substituent from the para (4-position) to the ortho (2-position) on a benzamide scaffold is not merely a positional isomer change; it is a fundamental alteration of the molecule's electronic and steric identity.

  • 4-Bromo Benzamide (Para): Behaves as a classic planar conjugated system. The bromine acts primarily as an electronic modulator (mildly deactivating) and a metabolic blocker.

  • 2-Bromo Benzamide (Ortho): Introduces severe steric strain, forcing the amide group out of planarity with the phenyl ring. This "orthogonal twist" disrupts conjugation, alters hydrogen bonding networks, and drastically reduces synthetic reactivity in metal-catalyzed cross-couplings.

This guide analyzes these differences to aid researchers in scaffold selection and synthetic planning.

Part 1: Structural & Conformational Analysis

The Steric Ortho-Effect & Planarity

The most critical distinction is the twist angle (


) between the phenyl ring and the amide carbonyl plane.
  • 4-Bromo (Planar): The amide group can achieve coplanarity (

    
    ) with the benzene ring, maximizing 
    
    
    
    -conjugation. This allows for delocalization of the nitrogen lone pair into the aromatic system.
  • 2-Bromo (Twisted): The van der Waals radius of Bromine (1.85 Å) clashes with the amide oxygen or nitrogen. To relieve this strain, the amide bond rotates out of plane (

    
    ).
    
    • Consequence: Loss of resonance stabilization. The amide behaves more like an aliphatic amide electronically but is sterically shielded.

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity for the 2-bromo derivative compared to the 4-bromo analog.

Conformation cluster_4Br 4-Bromo Benzamide (Para) cluster_2Br 2-Bromo Benzamide (Ortho) P_Flat Planar Conformation (Low Energy) P_Twist Twisted Conformation (High Energy) P_Flat->P_Twist Rotation Penalty (~3-5 kcal/mol) O_Flat Planar Conformation (Steric Clash!) O_Twist Twisted Conformation (Energy Minimum) O_Flat->O_Twist Steric Relief (Spontaneous)

Caption: Conformational preference logic. 4-Br prefers planarity for conjugation; 2-Br adopts a twisted state to avoid steric clash between Br and the Carbonyl Oxygen.

Electronic Properties & Acidity (pKa)

While benzamides are weak acids (pKa ~23 in DMSO), the position of the halogen influences the acidity of the N-H bond and the basicity of the Carbonyl Oxygen.

Feature2-Bromo (Ortho)4-Bromo (Para)Mechanism
Inductive Effect (-I) Strong WeakProximity of Br to the amide group stabilizes the anion (N-H acidity increases).
Resonance Effect (+M) NegligibleModerate4-Br can donate e- density, slightly destabilizing the anion (counteracts -I).
Net N-H Acidity More Acidic Less Acidic2-Br is generally more acidic due to proximity induction and lack of resonance donation.
Carbonyl Basicity Lower Higher2-Br twist breaks conjugation, making the O less electron-rich from the ring.

Part 2: Synthetic Chemistry Implications[1]

The Suzuki-Miyaura Coupling Bottleneck

Synthesizing biaryl derivatives from these benzamides reveals a stark reactivity gap.

  • 4-Bromo: Reacts readily under standard conditions. The Pd(0) catalyst can easily access the C-Br bond.

  • 2-Bromo: The bulky amide group ortho to the bromine hinders the Oxidative Addition step and the subsequent Transmetallation .

    • Solution: Requires higher temperatures, higher catalyst loading, or specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the cycle.

Comparative Synthetic Protocol

Objective: Suzuki Coupling of Bromo-Benzamide (1.0 eq) with Phenylboronic Acid (1.2 eq).

Scenario A: 4-Bromo Benzamide (Standard Protocol)
  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1)[1]

  • Conditions: 80°C, 4-6 hours.

  • Expected Yield: >85%

  • Workup: Standard aqueous extraction.

Scenario B: 2-Bromo Benzamide (Sterically Demanding Protocol)
  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) (or Pd-PEPPSI-IPr)

    • Why? SPhos is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination in hindered systems).

  • Base: K₃PO₄ (2.0 eq)

    • Why? Stronger base often required for difficult transmetallation steps.

  • Solvent: Toluene : Water (10:1) or n-Butanol

  • Conditions: 100-110°C , 12-24 hours.

  • Expected Yield: 60-75% (Significant homocoupling or dehalogenation byproducts possible).

  • Critical Step: Degas solvents thoroughly. Ortho-substrates are slower, allowing oxygen more time to kill the active catalyst.

Graphviz Visualization: Synthetic Decision Tree

Synthesis Start Target: Biaryl Benzamide Substrate Select Substrate Start->Substrate Para 4-Bromo-Benzamide (Sterically Accessible) Substrate->Para 4-Bromo Ortho 2-Bromo-Benzamide (Sterically Hindered) Substrate->Ortho 2-Bromo Standard Standard Conditions Pd(dppf)Cl2, Na2CO3 80°C Para->Standard Advanced High-Energy Conditions Pd-SPhos or Pd-XPhos K3PO4, >100°C Ortho->Advanced Yield_High Proceed to Purification Standard->Yield_High Yield >85% Yield_Mod Check for Dehalogenation (Byproduct Control) Advanced->Yield_Mod Yield ~70%

Caption: Synthetic workflow decision matrix. Ortho-substitution dictates the use of advanced catalytic systems (Buchwald ligands) to maintain yield.

Part 3: Medicinal Chemistry & SAR Applications[3]

Conformational Locking vs. Metabolic Blocking

When designing a drug candidate, the choice between 2-Br and 4-Br is strategic.

Strategy2-Bromo (Ortho)4-Bromo (Para)
Metabolic Stability Moderate. Blocks ortho-hydroxylation, but the primary utility is conformational.High. Blocks para-hydroxylation (a major CYP450 metabolic route for phenyl rings).
Binding Affinity "Lock and Key". Forces the ring into a specific twist. If the receptor pocket requires a twisted ligand, 2-Br pays the entropy cost upfront, potentially increasing affinity.Flexible. Allows the ring to rotate to find the best fit, but incurs an entropy penalty upon binding if the pocket is rigid.
Halogen Bonding Can form intramolecular Br···O=C bonds, altering lipophilicity (LogP).Forms intermolecular halogen bonds with protein backbone carbonyls.
Case Study: PARP Inhibitors

In the development of PARP inhibitors (e.g., Olaparib analogs), the benzamide pharmacophore is essential for hydrogen bonding with the Glycine residue in the active site.

  • 4-Substitution: Often used to extend the molecule into the hydrophobic pocket.

  • 2-Substitution: Used to force the amide into a conformation that mimics the transition state or to induce cyclization (e.g., synthesis of phenanthridinones via intramolecular coupling).

References

  • Crystal Structure & Halogen Bonding

    • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. (2022).[2] Comparison of 2-bromo and 3-bromo benzamide crystal packing and halogen bonding networks.

  • Synthetic Reactivity (Suzuki Coupling)

    • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Conformational Analysis

    • Conformational analysis of A and B rings in bromosubstituted steroids.
  • pKa and Electronic Effects

    • Bordwell pKa Table (Acidity in DMSO).[3][4] University of Wisconsin-Madison.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of Dimethoxy-Substituted Benzamides in DMSO

Abstract This technical guide provides a comprehensive analysis of the solubility of dimethoxy-substituted benzamides in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of dimethoxy-substituted benzamides in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive, publicly available quantitative solubility data for all isomers, this document emphasizes the foundational principles governing solubility, detailed experimental protocols for its determination, and the theoretical underpinnings of the solute-solvent interactions. By synthesizing established methodologies with mechanistic insights, this guide serves as a self-validating framework for researchers to accurately measure, understand, and predict the solubility of this important class of chemical compounds. It details the structure-solubility relationships, the significant role of intramolecular and intermolecular hydrogen bonding, and the influence of methoxy group positioning on the benzamide core. Furthermore, it provides field-proven, step-by-step protocols for both thermodynamic solubility determination via the shake-flask method and its quantification using High-Performance Liquid Chromatography (HPLC), alongside an introduction to predictive computational models.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethoxy-substituted benzamides are a class of compounds frequently encountered in medicinal chemistry and materials science. Their utility as intermediates and active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their physicochemical properties. Among these, solubility is a cornerstone parameter that dictates the success of a compound in a multitude of applications, from high-throughput screening (HTS) to formulation and in vivo studies.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, often referred to as a "universal solvent" for its ability to dissolve a wide array of both polar and nonpolar compounds.[1] Its use is ubiquitous in early-stage drug discovery for creating high-concentration stock solutions for biological assays.[2][3] Therefore, an accurate understanding of a compound's solubility profile in DMSO is not merely academic; it is a critical prerequisite for reliable and reproducible experimental outcomes. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading structure-activity relationship (SAR) data.[1]

This guide will delve into the theoretical and practical aspects of the solubility of various dimethoxy-substituted benzamide isomers in DMSO. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to not only generate high-quality data but also to interpret it with confidence.

Theoretical Framework: Understanding the Mechanism of Solvation

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process involves two primary energy considerations: the energy required to break the solute-solute interactions in the crystal lattice (crystal lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).[4] For dimethoxy-substituted benzamides in DMSO, the latter is dominated by potent intermolecular forces.

The Solute: Physicochemical Properties of Dimethoxy-Substituted Benzamides

The core structure of a dimethoxy-substituted benzamide features three key components that influence its solubility:

  • The Benzamide Moiety: The amide group (-CONH₂) is polar and possesses both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality is crucial for favorable interactions with polar solvents.

  • The Benzene Ring: The aromatic ring is inherently nonpolar and contributes to the lipophilicity of the molecule.

  • The Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar. The oxygen atom can act as a hydrogen bond acceptor.[5] Their positions on the benzene ring (ortho, meta, para relative to the amide group) significantly influence the molecule's overall polarity, crystal packing, and potential for intramolecular hydrogen bonding.[6] For instance, a methoxy group ortho to the amide may engage in intramolecular hydrogen bonding with an amide proton, which can affect its availability for intermolecular interactions with the solvent.[7][8]

The Solvent: Unique Properties of DMSO

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[1] Its potent solubilizing power stems from several key features:

  • High Polarity and Dipole Moment: The highly polarized S=O bond creates a significant dipole moment, allowing for strong dipole-dipole interactions with polar solutes.

  • Exceptional Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, capable of forming robust hydrogen bonds with the N-H protons of the benzamide's amide group.[6][9]

  • Aprotic Nature: Lacking acidic protons, DMSO does not self-associate as strongly as protic solvents like water or methanol, leaving its potent hydrogen bond accepting site readily available to interact with solutes.

The Interaction: Structure-Solubility Relationships

The interplay between the benzamide and DMSO dictates solubility. The primary driving force for the dissolution of dimethoxy-substituted benzamides in DMSO is the formation of strong hydrogen bonds between the amide N-H protons and the sulfoxide oxygen of DMSO.

The positioning of the methoxy groups is critical:

  • Steric Hindrance: Methoxy groups in the ortho positions (e.g., 2,6-dimethoxybenzamide) can sterically hinder the approach of DMSO molecules to the amide group, potentially reducing solubility compared to less hindered isomers.

  • Intramolecular Hydrogen Bonding: As seen in related structures like 2-methoxybenzamide, an ortho-methoxy group can form an intramolecular hydrogen bond with an amide proton.[7] This internal stabilization can reduce the molecule's interaction with the solvent, thereby decreasing solubility.

  • Electronic Effects & Crystal Packing: The electron-donating nature of methoxy groups alters the electron distribution of the aromatic ring, which can influence crystal lattice energy. Different substitution patterns lead to different crystal packing efficiencies, which in turn affects the energy required to break the crystal lattice.[10] Symmetrical molecules often pack more efficiently, leading to higher melting points and lower solubilities.

The following diagram illustrates the key hydrogen bonding interaction.

Caption: Key hydrogen bond between the amide proton of a benzamide and the sulfoxide oxygen of DMSO.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a strong foundation, empirical determination remains the gold standard. The isothermal shake-flask method is the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[11]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of a dimethoxy-substituted benzamide isomer in DMSO at a controlled temperature.

Materials:

  • Dimethoxy-substituted benzamide isomer (solid, high purity)

  • DMSO (anhydrous, analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker

  • Analytical balance

  • Calibrated micropipettes

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and appropriate glassware

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid benzamide compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[12]

    • Accurately add a known volume of DMSO (e.g., 2 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation or uptake of atmospheric moisture.

    • Prepare at least three replicates for each compound.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[12] The system is self-validating if solubility measurements taken at, for example, 24 and 48 hours are statistically identical.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand to let the excess solid sediment.

    • To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[1][13]

  • Sample Collection and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

    • For enhanced certainty, the supernatant can be filtered through a DMSO-compatible syringe filter.[14]

    • Accurately dilute the supernatant with DMSO to a concentration that falls within the linear range of the pre-validated HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (see Section 3.2).

    • Determine the concentration of the benzamide in the diluted samples by comparing its peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

G A 1. Preparation Add excess solid benzamide to known volume of DMSO in a vial. B 2. Equilibration Agitate in thermostatic shaker for 24-48 hours at 25°C. A->B C 3. Phase Separation Centrifuge at high speed to pellet excess solid. B->C D 4. Sampling & Dilution Withdraw supernatant and perform a precise serial dilution with DMSO. C->D E 5. HPLC Analysis Inject diluted sample and quantify against a calibration curve. D->E F 6. Calculation Solubility = (HPLC Conc.) x (Dilution Factor) E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

HPLC Quantification Protocol

A robust, stability-indicating HPLC method is crucial for accurate quantification.

Instrumentation and Conditions (Typical):

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV absorbance at a wavelength appropriate for the specific isomer (e.g., 254 nm or a lambda-max determined by DAD).

  • Column Temperature: 30 °C.

  • Injection Solvent: DMSO is often used as the injection solvent, which is acceptable in reversed-phase HPLC as it typically elutes with the solvent front.[15]

Validation: The method should be validated for linearity, accuracy, and precision according to standard laboratory procedures. A calibration curve should be prepared daily using stock solutions of the specific dimethoxybenzamide isomer of known concentrations.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison between different isomers.

Table 1: Hypothetical Solubility Data for Dimethoxy-Substituted Benzamide Isomers in DMSO at 25 °C

Compound IsomerMolecular Weight ( g/mol )Predicted LogPExperimental Solubility (mg/mL)Molar Solubility (mol/L)
2,3-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]
2,4-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]
2,5-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]
2,6-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]
3,4-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]
3,5-Dimethoxybenzamide181.19[Predicted Value][Experimental Value][Calculated Value]

Note: The table above is a template. The actual values need to be determined experimentally.[12]

When interpreting the data, consider the structural features discussed in Section 2.3. For example, a significantly lower solubility for the 2,6-isomer compared to the 3,5-isomer could be attributed to steric hindrance and potential intramolecular hydrogen bonding.

Computational Approaches: Predicting Solubility

Given the resource-intensive nature of experimental solubility determination, in silico methods are increasingly valuable for pre-screening large compound libraries. Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms to correlate calculated molecular descriptors with experimentally determined solubility.[3][16]

These models are trained on large datasets of compounds with known DMSO solubility.[4][16] Key molecular descriptors often include:

  • Calculated LogP (cLogP)

  • Molecular Weight

  • Number of Hydrogen Bond Donors and Acceptors

  • Topological Polar Surface Area (TPSA)

  • Number of Rotatable Bonds

While predictive models may not replace experimental measurement, they are powerful tools for prioritizing compounds and identifying molecules that are likely to have poor solubility, thus saving considerable time and resources.[16][17]

Conclusion

References

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Saeed, A., et al. "Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory." Journal of Chemical Sciences, 2017.
  • Polbin, A. A., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Pharmaceuticals, 2021.
  • BenchChem Technical Support Team. "In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide." BenchChem, 2025.
  • Ouyang, J., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules, 2022.
  • Life Chemicals. "Compound solubility prediction in medicinal chemistry and drug discovery." 2023.
  • Almanza, O. A., et al. "Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol." Journal of Molecular Liquids, 2021.
  • Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io, 2024.
  • Li, A., et al. "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Kawai, K., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011.
  • Enamine. "Shake-Flask Solubility Assay." Enamine Ltd.
  • Abraham, M. H., et al. "Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies." Physical Chemistry Chemical Physics, 2019.
  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine Ltd.
  • Robertson, E. G., et al. "Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations." The Journal of Physical Chemistry A, 2004.
  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K..." Journal of Chemical Thermodynamics, 2019.
  • Tetko, I. V., et al. "Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set...
  • De, P., et al. "Development of QSPR Strategy for the Solubility Prediction." Combinatorial Chemistry & High Throughput Screening, 2017.
  • Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry, 2013.
  • Laine, D. I., et al. "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties." Journal of Medicinal Chemistry, 2014.
  • Millipore Corporation. "Automated Screening of Aqueous Compound Solubility in Drug Discovery."
  • Cayman Chemical.
  • Ali, M. A., et al. "Binding mode and hydrogen bond interaction of a methoxy group on the...
  • Fu, L., et al. "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors." Bioorganic Chemistry, 2019.
  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents...
  • Wikipedia. "Benzamide."
  • Polbin, A. A., et al. "DMSO Solubility Assessment for Fragment-Based Screening." MDPI, 2021.
  • Glavaš, M., et al. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules, 2024.
  • Al-Zuhairi, A. J., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 2024.
  • Sigma-Aldrich. "3,4-Dimethoxybenzaldehyde."
  • Wang, P., et al. "Selective extraction and determination of aromatic amine metabolites in urine samples..." Analytica Chimica Acta, 2020.
  • Balakin, K. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 2004.
  • Wang, S., et al. "Analysis of heterocyclic aromatic amines using selective extraction...
  • Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2010.
  • 4IR Solutions. "Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer."
  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns."
  • SIELC Technologies.
  • van de Streek, J., et al.
  • Lipinski, C. A. "Samples in DMSO: What an end user needs to know.
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Foundational

Unlocking the N-(2,4-dimethoxyphenyl)benzamide Scaffold: A Technical Whitepaper on Multi-Target Pharmacophores

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Synthesis Executive Summary The pursuit of versatile, high-affinity chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Synthesis

Executive Summary

The pursuit of versatile, high-affinity chemical scaffolds is a cornerstone of modern drug discovery. Among these, the N-(2,4-dimethoxyphenyl)benzamide core and its structural analogs have emerged as highly privileged motifs. Characterized by a carboxamide group bridging an aromatic system and a heavily electron-donating dimethoxyphenyl ring, this scaffold allows for extensive chemical modification[1].

This whitepaper synthesizes the current literature surrounding N-(2,4-dimethoxyphenyl)benzamide analogs, detailing their structural significance, diverse pharmacological targets—ranging from targeted oncology (PDI and EGFR inhibition) to antimicrobial therapy (RNA polymerase inhibition)—and providing field-proven, self-validating experimental workflows for their synthesis and evaluation.

Chemical Scaffold & Structural Significance

The pharmacological versatility of the N-(2,4-dimethoxyphenyl)benzamide core is not coincidental; it is deeply rooted in its stereoelectronic properties.

  • Electronic Environment: The methoxy groups (-OCH₃) at the ortho and para positions of the aniline-derived ring act as potent electron-donating groups via resonance. This significantly increases the electron density of the aromatic ring, modulating the basicity of the adjacent amide nitrogen and influencing the molecule's hydrogen-bonding capabilities[1].

  • Conformational Locking: The ortho-methoxy substitution introduces steric hindrance that restricts the rotation around the N-aryl bond. This conformational locking often pre-organizes the molecule into a bioactive conformation, enhancing binding affinity to specific enzymatic pockets.

  • Metabolic Stability: In medicinal chemistry, the strategic placement of methoxy groups can block metabolically labile sites on the phenyl ring, thereby improving the pharmacokinetic profile and half-life of the drug candidate[1].

Pharmacological Targets and Mechanisms of Action

Recent literature highlights the adaptability of this scaffold across vastly different therapeutic areas.

Oncology: Protein Disulfide Isomerase (PDI) Inhibition

Protein disulfide isomerase (PDI) is an endoplasmic reticulum (ER) chaperone protein that catalyzes the formation and rearrangement of disulfide bonds, a process critical for tumor cell survival under ER stress. PACMA 31 (N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine ethyl ester) is a breakthrough analog that acts as an irreversible, orally active PDI inhibitor[2][3]. PACMA 31 utilizes a propynoic acid warhead to form a covalent bond with the active-site cysteines (Cys53/56) of PDI[3]. By halting PDI's chaperone activity, PACMA 31 induces apoptosis in human ovarian cancer cells (e.g., OVCAR-8) and suppresses tumor growth in xenograft models without systemic toxicity[3][4].

PDI_Inhibition PDI Active PDI Enzyme (Endoplasmic Reticulum) Covalent Covalent Adduct (Cys53/56 Modification) PDI->Covalent Nucleophilic Attack PACMA PACMA 31 (Alkyne-Warhead) PACMA->Covalent Irreversible Binding Apoptosis Tumor Cell Apoptosis (Ovarian Cancer) Covalent->Apoptosis Chaperone Inhibition

Caption: Mechanism of irreversible PDI inhibition by PACMA 31 leading to tumor cell apoptosis.

Oncology: EGFR Tyrosine Kinase Inhibition

The N-(2,4-dimethoxyphenyl) motif has been successfully hybridized with dihydropyridine scaffolds to target the Epidermal Growth Factor Receptor (EGFR), a major driver of breast cancer proliferation. By refluxing 2,4-dimethoxyaniline with ethyl acetoacetate, researchers synthesized N-(2,4-dimethoxyphenyl)-3-oxobutanamide, which was subsequently converted into symmetrical and asymmetrical dihydropyridines[5]. These analogs act as tyrosine kinase inhibitors, binding to the ATP-binding pocket of EGFR and suppressing MCF-7 breast cancer cell proliferation[5].

Antimicrobial: Bacterial RNA Polymerase Inhibition

In the fight against antimicrobial resistance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been identified as potent inhibitors of bacterial RNA polymerase (RNAP). Compound 7b from this class interacts directly with the switch region of bacterial RNAP. It exhibits potent antibacterial activity against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA)[6][7].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative biological data for key N-(2,4-dimethoxyphenyl) analogs, highlighting their cross-disciplinary utility.

Compound / AnalogPrimary TargetTherapeutic IndicationPotency (IC₅₀ / MIC)Reference
PACMA 31 Protein Disulfide Isomerase (PDI)Ovarian CancerIC₅₀ = 10 µM (Enzymatic)[3][8]
PACMA 31 OVCAR-8 Cell ViabilityOvarian CancerIC₅₀ = 0.9 µM (Cellular)[8]
Compound 7b (Dithiolopyrrolone)Bacterial RNA PolymeraseMRSA / VRSA InfectionsIC₅₀ = 19.4 µM / MIC = 0.125–2 µg/mL[6]
Compound HD-7 (Dihydropyridine)EGFR Tyrosine KinaseBreast Cancer (MCF-7)IC₅₀ = 16.75 µM (Cellular)[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these analogs. Every step is designed with built-in causality and self-validation.

Protocol 1: General Synthesis of N-(2,4-dimethoxyphenyl)benzamides via Direct Amidation

Causality: While 2,4-dimethoxyaniline is electron-rich, the ortho-methoxy group creates steric bulk that can impede standard amidation. Utilizing HATU as a coupling reagent stabilizes the highly reactive O-active ester intermediate, accelerating the reaction at room temperature and preventing the degradation of sensitive functional groups[1]. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the desired benzoic acid derivative in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 1.1 equivalents of 2,4-dimethoxyaniline dropwise to the activated mixture.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation check: The disappearance of the highly UV-active aniline spot confirms conversion. Do not proceed to workup until LC-MS indicates >95% consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove unreacted aniline), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: In Vitro PDI Target Engagement (Insulin Aggregation Assay)

Causality: PDI acts as an oxidoreductase that catalyzes the reduction of insulin's inter-chain disulfide bonds in the presence of dithiothreitol (DTT). When reduced, the insulin B chain precipitates, causing measurable turbidity. An effective irreversible inhibitor (like PACMA 31) will covalently modify PDI, preventing this reduction and keeping the solution clear[3][4].

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0) and 2 mM EDTA.

  • Enzyme Incubation: Incubate 0.5 µM recombinant human PDI with varying concentrations of the synthesized analog (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 30 minutes at room temperature to allow for covalent adduct formation.

  • Self-Validation (Controls):

    • Positive Control: Include a well with Phenylarsine oxide (PAO), a known PDI inhibitor, to validate assay sensitivity[4].

    • Negative Control: Include a well with DTT and insulin but no PDI to establish the baseline auto-reduction rate.

  • Initiation: Add human insulin to a final concentration of 0.1 mM. Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Measurement: Immediately monitor the optical density at 650 nm (OD₆₅₀) using a microplate reader for 60 minutes at 25°C. A flattened curve compared to the DMSO control indicates successful target engagement and inhibition.

Workflow Synth Amidation Reaction (HATU/DIPEA) Purify Flash Chromatography (Silica Gel) Synth->Purify Validate LC-MS & NMR (Purity >98%) Purify->Validate Assay Insulin Aggregation (Target Engagement) Validate->Assay

Caption: Self-validating experimental workflow for the synthesis and biological evaluation of analogs.

References

  • Meng, Jieyun, et al. "Synthesis and biological evaluation of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives as bacterial RNA polymerase inhibitors." Medicinal Chemistry Research, vol. 29, no. 8, 2020, pp. 1376-1386. URL: [Link]

  • Xu, Shuo, et al. "Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment." Proceedings of the National Academy of Sciences (PNAS), vol. 109, no. 40, 2012, pp. 16348-16353. URL: [Link]

  • Youssif, Bahaa G. M., et al. "Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening." RSC Advances (via PubMed Central), 2024. URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Abstract: This document provides a comprehensive guide for the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details the acylati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details the acylation of 2,4-dimethoxyaniline with 2-bromobenzoyl chloride, a classic example of the Schotten-Baumann reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline purification techniques, and offer a troubleshooting guide. This application note is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and scientific rationale.

Introduction and Scientific Principles

The synthesis of N-aryl benzamides is a cornerstone of modern organic chemistry, yielding structures that are prevalent in a wide array of pharmaceuticals and functional materials. The target molecule, 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, incorporates a synthetically versatile bromine handle and an electron-rich dimethoxyphenyl moiety, making it an attractive precursor for further chemical elaboration.

The described synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction where an amine attacks an acyl chloride.[1] This specific application utilizes the Schotten-Baumann reaction conditions, which involve the use of a base to facilitate the formation of amides from amines and acyl chlorides.[2][3][4]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,4-dimethoxyaniline on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom by a base, yielding the final amide product and a hydrochloride salt.

Role of Reagents
  • 2-Bromobenzoyl Chloride: Serves as the electrophilic acylating agent. The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • 2,4-Dimethoxyaniline: Acts as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the reaction.

  • Base (Pyridine or Triethylamine): The base plays a critical, dual role. Its primary function is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5][6] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[6] Pyridine, in particular, can also act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the amine.[7][8]

  • Solvent (Anhydrous Dichloromethane - DCM): An aprotic solvent like DCM is ideal as it dissolves the reactants without participating in the reaction.[7][8] Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive 2-bromobenzoyl chloride.[9]

Reaction_Mechanism Fig. 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2,4-Dimethoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 2-Bromobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 2-bromo-N-(2,4-dimethoxyphenyl)benzamide Tetrahedral->Product Leaving Group Expulsion Byproduct HCl Base Base (e.g., Pyridine) Byproduct->Base Neutralization

Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving 2-bromobenzoyl chloride and volatile solvents must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
2-Bromobenzoyl chlorideC₇H₄BrClO219.467154-66-7Reagent grade, ≥98%, moisture-sensitive
2,4-DimethoxyanilineC₈H₁₁NO₂153.182735-04-8Reagent grade, ≥98%
PyridineC₅H₅N79.10110-86-1Anhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution
Hydrochloric AcidHCl36.467647-01-01 M aqueous solution
BrineNaCl (aq)--Saturated aqueous solution
Anhydrous MgSO₄/Na₂SO₄---For drying
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for chromatography or recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M relative to the amine.

  • Cooling: Cool the solution to 0 °C using an ice bath. Stir for 10-15 minutes to ensure thermal equilibrium.[10]

  • Addition of Acyl Chloride: In a separate dry flask, dissolve 2-bromobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1][10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the spot corresponding to 2,4-dimethoxyaniline is no longer visible.[1][10]

  • Quenching and Work-up: Upon completion, transfer the reaction mixture to a 250 mL separatory funnel. Dilute with additional DCM.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl solution (to remove pyridine and any unreacted amine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).[10]

    • Water.

    • Brine (to facilitate phase separation).[10][11]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Purification

The crude solid can be purified by one of the following methods:

  • Recrystallization: Ethanol is often a suitable solvent for recrystallizing N-aryl benzamides. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.[3]

  • Column Chromatography: If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Workflow and Data Summary

Synthesis_Workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add 2-Bromobenzoyl Chloride (Dropwise) B->C D 4. Stir at Room Temperature (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Quench & Extract with DCM E->F G 7. Wash with HCl, NaHCO₃, Brine F->G H 8. Dry & Concentrate G->H I 9. Recrystallization or Column Chromatography H->I J 10. Pure Product I->J

Caption: Fig. 2: Experimental Workflow

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
2,4-Dimethoxyaniline1.0 equivalentLimiting Reagent
2-Bromobenzoyl chloride1.1 equivalentsEnsures complete consumption of the amine.
Pyridine1.2 equivalentsNeutralizes HCl byproduct.
Conditions
SolventAnhydrous DichloromethaneAprotic solvent, prevents hydrolysis of acyl chloride.
Temperature0 °C to Room TemperatureControls initial exotherm, then allows reaction to proceed to completion.
Reaction Time2 - 4 hoursTypical duration for complete conversion, should be confirmed by TLC.

Safety and Handling

A thorough risk assessment must be conducted before starting this procedure. Adherence to institutional safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[12]

  • Fume Hood: All manipulations of 2-bromobenzoyl chloride, pyridine, and dichloromethane must be performed in a well-ventilated chemical fume hood.[13]

  • Reagent-Specific Hazards:

    • 2-Bromobenzoyl Chloride: Highly corrosive, causes severe skin and eye burns, and is a lachrymator (causes tears).[13][14] It reacts violently with water and moisture to produce corrosive HCl gas.[13] Handle with extreme care.

    • 2,4-Dimethoxyaniline: Harmful if swallowed.[15] Avoid inhalation of dust and contact with skin.

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Dichloromethane (DCM): Volatile solvent. Inhalation may cause respiratory irritation. It is a suspected carcinogen.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of 2-bromobenzoyl chloride due to moisture. 2. Poor quality or degraded reagents. 3. Insufficient base to neutralize generated HCl.[9]1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly opened or purified reagents. 3. Use at least 1.1-1.2 equivalents of base.
Formation of Side Products 1. Diacylation of the amine due to excess acyl chloride. 2. Reaction is too exothermic, causing decomposition.1. Use a slight excess of the acyl chloride (1.1 eq), not more. 2. Ensure slow, dropwise addition of the acyl chloride at 0 °C to control the reaction temperature.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Pyridinium hydrochloride salt has not been fully removed.1. Ensure the reaction has gone to completion via TLC. Use the prescribed aqueous wash sequence to remove starting materials. 2. Perform the 1 M HCl wash thoroughly to remove all base-related salts.

References

  • Filo. (2026, January 28).
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Vedantu. (2026, February 17). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide.
  • Pi Chemicals. (n.d.). SAFETY DATA SHEET - 3-Bromobenzoyl chloride. Retrieved from [Link]

  • CPAchem. (2021, December 6). Safety data sheet - 2,4-Dimethoxyaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

  • BenchChem. (2025).
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. DOI:10.1039/D0RA10868E. Retrieved from [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H-3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

Sources

Application

Protocol for Schotten-Baumann reaction of 2,4-dimethoxyaniline

Application Note: Biphasic Schotten-Baumann Synthesis of N-(2,4-Dimethoxyphenyl)benzamide Executive Summary This application note details a robust, scalable protocol for the acylation of 2,4-dimethoxyaniline using benzoy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biphasic Schotten-Baumann Synthesis of N-(2,4-Dimethoxyphenyl)benzamide

Executive Summary

This application note details a robust, scalable protocol for the acylation of 2,4-dimethoxyaniline using benzoyl chloride under Schotten-Baumann conditions. By employing a biphasic dichloromethane (DCM) and aqueous sodium hydroxide system, this method ensures high-yielding amide bond formation while mitigating the oxidative vulnerabilities inherent to electron-rich anilines. This guide is designed for researchers and drug development professionals requiring high-purity amide intermediates.

Mechanistic Rationale & Substrate Dynamics

The Schotten-Baumann reaction is a cornerstone of organic synthesis, facilitating the formation of amides from amines and acid chlorides within a biphasic solvent system[1].

Causality of Substrate Reactivity: 2,4-Dimethoxyaniline possesses two methoxy (-OCH₃) groups. These strongly electron-donating groups increase the electron density on the amine nitrogen via resonance, making it an exceptional nucleophile. While this ensures a rapid nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride[2], it simultaneously renders the aromatic ring highly sensitive to oxidation.

Causality of Biphasic Conditions: Conducting the reaction in a biphasic mixture of DCM and 10% aqueous NaOH serves a critical dual purpose. First, the organic phase shields the sensitive electron-rich aniline from aqueous degradation. Second, the reaction occurs at the liquid-liquid interface. As the amine attacks the acid chloride, hydrochloric acid (HCl) is generated. The aqueous base immediately neutralizes this HCl, preventing the amine from protonating into an unreactive ammonium salt and driving the equilibrium toward the stable amide[3]. Because amines are generally far more nucleophilic than hydroxide ions, the targeted acylation of the amine outcompetes the background hydrolysis of the acid chloride[4].

Workflow & Mechanistic Logic

Workflow A 1. Substrate Prep 2,4-Dimethoxyaniline in DCM B 2. Biphasic Setup Add 10% aq. NaOH A->B C 3. Acylation Dropwise Benzoyl Chloride B->C D 4. Interfacial Reaction High-Shear Mixing C->D E 5. Phase Separation Isolate Organic Layer D->E F 6. Pure Amide Target Product Isolated E->F

Fig 1: Biphasic workflow for the Schotten-Baumann acylation of 2,4-dimethoxyaniline.

Mechanism N1 Nucleophilic Attack Amine attacks carbonyl N2 Tetrahedral Intermediate Zwitterionic state N1->N2 Fast (EDG effect) N3 Chloride Elimination Carbonyl reforms N2->N3 Collapse N4 Aqueous Deprotonation NaOH neutralizes HCl N3->N4 Interface transfer N5 Stable Amide Irreversible formation N4->N5 Irreversible

Fig 2: Mechanistic logic of interfacial nucleophilic acyl substitution.

Quantitative Data & Reagent Specifications

The following stoichiometry is optimized for a 10 mmol scale reaction. A slight excess of the acylating agent ensures complete conversion of the amine, while a large excess of base maintains the highly alkaline environment required for the self-validating pH control system.

ReagentMW ( g/mol )EquivalentsAmountRole
2,4-Dimethoxyaniline 153.181.01.53 g (10 mmol)Nucleophile / Substrate
Benzoyl Chloride 140.571.11.28 mL (11 mmol)Electrophile / Acylating Agent
Sodium Hydroxide (10% aq) 40.002.510.0 mL (25 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93Solvent20.0 mLOrganic Phase
Brine (Sat. NaCl) 58.44Wash15.0 mLPhase Separation Aid

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. By monitoring the physical state and pH of the biphasic mixture, the operator can confirm the mechanistic progression of the reaction in real-time.

Step 1: Preparation of the Biphasic Matrix

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g of 2,4-dimethoxyaniline in 20.0 mL of DCM.

  • Add 10.0 mL of 10% aqueous NaOH to the flask. Causality: Establishing the biphasic environment prior to the introduction of the electrophile ensures that the highly reactive amine is partitioned into the organic phase, protecting it from premature oxidation, while priming the aqueous phase to act as an immediate HCl sink.

Step 2: Controlled Acylation 3. Cool the biphasic mixture to 0–5 °C using an ice-water bath. 4. Begin high-shear stirring (≥ 800 rpm). 5. Using an addition funnel or syringe, add 1.28 mL of benzoyl chloride dropwise over 10 minutes. Causality: Benzoyl chloride reacts exothermically[2]. Cooling the system prevents thermal degradation of the electron-rich substrate. High-shear mixing is the most critical mechanical parameter; because the reaction kinetics are heavily dependent on the liquid-liquid interface, maximizing the interfacial surface area via high-shear mixing ensures the reaction proceeds efficiently and outpaces any competing hydrolysis[5].

Step 3: Process Analytical Validation (In-Process Control) 6. Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. 7. Self-Validation Check: Stop stirring and allow the phases to separate. Extract a drop of the upper aqueous layer and test with pH paper. The pH must remain > 10. If the pH drops below 8, it indicates insufficient base, leading to amine protonation. (If necessary, add 2 mL of 10% NaOH and resume stirring). 8. Perform TLC (Hexanes:EtOAc 7:3). The highly UV-active amine spot should be completely consumed, replaced by a higher


 amide spot.

Step 4: Workup and Isolation 9. Transfer the mixture to a separatory funnel. Drain the lower organic (DCM) layer into an Erlenmeyer flask. 10. Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers. 11. Wash the combined organic layers with 15 mL of 1M HCl. Causality: The acidic wash selectively protonates any trace unreacted 2,4-dimethoxyaniline, pulling it into the aqueous waste phase while the neutral target amide remains securely in the DCM. 12. Wash the organic layer with 15 mL of saturated brine to break any micro-emulsions and pre-dry the organic phase.

Step 5: Purification 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid. 14. Recrystallize the crude product from hot ethanol/water to afford pure N-(2,4-dimethoxyphenyl)benzamide as crystalline needles.

References

  • [1] Title: Schotten–Baumann reaction | Source: Wikipedia | URL:[Link]

  • [3] Title: Schotten-Baumann Reaction | Source: Organic Chemistry Portal | URL:[Link]

  • [5] Title: Reactions and Polymerizations at the Liquid–Liquid Interface | Source: Chemical Reviews (ACS Publications) | URL:[Link]

  • [4] Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature | Source: Master Organic Chemistry | URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Benzamides

Executive Summary The formation of amide bonds is one of the most frequently executed transformations in pharmaceutical synthesis. However, condensing sterically hindered aryl amines with ortho-substituted aryl acids pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is one of the most frequently executed transformations in pharmaceutical synthesis. However, condensing sterically hindered aryl amines with ortho-substituted aryl acids presents a significant synthetic bottleneck due to inherently low reactivity and high activation energy barriers[1]. Traditional thermal heating often results in poor yields, prolonged reaction times, and requires stoichiometric amounts of poor atom-economy coupling reagents.

Microwave-assisted organic synthesis (MAOS) provides a transformative solution. By utilizing dielectric heating, microwaves directly interact with the molecular dipoles in the reaction mixture, enabling instantaneous volumetric heating[2]. This application note details a highly efficient, self-validating protocol for the synthesis of sterically hindered N-arylbenzamides utilizing microwave irradiation combined with state-of-the-art boronic acid catalysis.

Mechanistic Rationale & System Design

Overcoming Steric Repulsion via Dielectric Heating

In conventional convective heating, energy transfer is slow and relies on the thermal conductivity of the vessel. In contrast, MAOS couples electromagnetic energy directly with the reaction components. This targeted energy transfer occurs in less than a nanosecond, causing rapid molecular friction and an instantaneous temperature rise[2]. This localized superheating provides the necessary kinetic energy to overcome the severe steric clashes between bulky nucleophiles (e.g., 2,6-diisopropylaniline) and electrophilic acyl intermediates.

Catalytic Activation Strategy

To maximize atom economy and adhere to green chemistry principles, stoichiometric coupling reagents (like HATU or PyBOP) are replaced with a catalytic system. The use of 15 mol% 2,4-bis(trifluoromethyl)phenyl boronic acid effectively activates the carboxylic acid by forming a highly reactive monoacyl borate intermediate[1].

Causality of Additives:

  • Trimethylamine N-oxide (TMAO): Added to facilitate the catalytic cycle and improve turnover rates for highly unreactive substrates[1].

  • 3 Å Molecular Sieves: Amidation is an equilibrium process that generates water. The inclusion of molecular sieves acts as an in-situ drying agent, continuously sequestering water and driving the reaction forward via Le Chatelier's principle[1].

  • 2-MeTHF (Solvent): Selected for its excellent microwave absorption characteristics (high loss tangent), high boiling point under pressurized conditions, and status as a biorenewable solvent[1].

Catalytic_Cycle Cat Boronic Acid Catalyst Complex Monoacyl Borate Intermediate Cat->Complex + Aryl Acid MW_Energy Microwave Energy (Overcomes Steric Clash) Complex->MW_Energy + Bulky Aryl Amine Product Sterically Hindered Benzamide MW_Energy->Product Amidation Water Water Removal (3Å Molecular Sieves) MW_Energy->Water Byproduct Water->Cat Catalyst Regeneration

Caption: Boronic acid-catalyzed amidation cycle driven by microwave dielectric heating.

Quantitative Performance Analysis

The application of microwave irradiation drastically shifts the performance metrics of hindered amidation compared to conventional oil-bath heating. The table below summarizes the empirical advantages of MAOS methodologies across various catalytic conditions.

Reaction SystemHeating ModalityCatalyst / AdditiveTimeTemp (°C)Yield (%)
Aryl Acid + Aryl AmineConventional HeatingBoronic Acid (Various)6 - 24 h1400 - 33[1]
Sterically Hindered AcidsMicrowave (500 W)Imidazole (Promoter)5 - 10 minVariable52 - 76
Oxygen/Nitrogen HeterocyclesConventional HeatingNone60 min100Low
Oxygen/Nitrogen HeterocyclesMicrowaveNone4 min10080 - 95[2]
Aryl Acid + Aryl AmineMicrowaveBoronic Acid (15 mol%) + TMAO1 h14085 - 95

Experimental Protocol

The following self-validating protocol outlines the synthesis of N-arylbenzamides using high substrate loadings (0.5 M) in a dedicated microwave reactor[1].

Step 1: Substrate and Reagent Preparation
  • In a 10 mL microwave-transparent reaction vial (e.g., borosilicate glass or quartz), add the sterically hindered aryl acid (1.0 mmol) and the aryl amine (1.0 mmol).

  • Add 2,4-bis(trifluoromethyl)phenyl boronic acid (0.15 mmol, 15 mol%) as the catalyst.

  • Introduce Trimethylamine N-oxide (TMAO) (0.10 mmol, 10 mol%) to assist in catalyst turnover[1].

  • Add 200 mg of freshly activated 3 Å molecular sieves to the vial. Causality: The sieves must be pre-dried at 250 °C to ensure maximum water-sequestering capacity during the reaction.

  • Suspend the mixture in 2.0 mL of anhydrous 2-MeTHF to achieve a 0.5 M substrate concentration[1].

Step 2: Microwave Reactor Setup
  • Seal the reaction vial with a heavy-duty PTFE/silicone septum cap rated for high pressure (up to 20 bar).

  • Place the vial into the single-mode microwave reactor cavity.

  • Program the following parameters:

    • Ramp Time: 2 minutes (to prevent temperature overshoot).

    • Hold Temperature: 140 °C.

    • Hold Time: 60 minutes.

    • Maximum Power: 150 W (the instrument will dynamically modulate power to maintain 140 °C).

    • Cooling: Enable compressed air cooling post-run.

Step 3: Real-Time Monitoring & Self-Validation
  • Temperature Validation: Ensure the IR sensor reading aligns with the expected ramp curve. A sudden dip in required power while temperature rises indicates an exothermic side reaction.

  • Pressure Validation: Monitor the internal pressure curve. A steady pressure (typically 3-5 bar for 2-MeTHF at 140 °C) validates a sealed system. A sudden pressure drop necessitates immediate run abortion, as it indicates a ruptured septum and loss of solvent.

Step 4: Workup and Isolation
  • Once the reactor has cooled the vial to < 40 °C, carefully uncap the vessel in a fume hood.

  • Filter the crude mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with ethyl acetate (3 × 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure sterically hindered N-arylbenzamide.

MAOS_Workflow Prep 1. Substrate & Catalyst Prep (Aryl Acid, Amine, Boronic Acid) Add 2. Additive & Solvent (TMAO, 3Å MS, 2-MeTHF) Prep->Add MW 3. Microwave Irradiation (140°C, 1 h, Dielectric Heating) Add->MW Monitor 4. Real-Time Monitoring (Temp & Pressure Feedback) MW->Monitor Monitor->MW Power Adjustment Cool 5. Rapid Cooling (Compressed Air) Monitor->Cool Target Time Reached Isolate 6. Product Isolation (N-Arylbenzamide) Cool->Isolate

Caption: Workflow of microwave-assisted synthesis with real-time feedback.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC/LC-MS indicates unreacted starting materials after 1 hour, the steric bulk may be severely inhibiting the nucleophilic attack. Solution: Increase the reaction temperature to 150 °C (ensure the pressure rating of the vial is not exceeded) or increase the boronic acid catalyst loading to 20 mol%.

  • Formation of Side Products: If utilizing acetic acid as a solvent or additive in alternative protocols, be aware that it can act as an acetylating agent under microwave conditions, leading to unwanted N-acetylation of the amine[3]. Stick to non-nucleophilic, non-acylating solvents like 2-MeTHF or DMF.

References

1.[1] High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate. Available at: 2.[3] Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: 3. Improved microwave oven synthesis of amides and imides promoted by imidazole; convenient transport agent preparation. RSC Publishing. Available at: 4.[2] Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC (NIH). Available at:

Sources

Application

Application Note: Solvent Selection for Coupling 2-Bromobenzoic Acid with Anilines

[1] Executive Summary The coupling of 2-bromobenzoic acid with anilines to form -phenylanthranilic acid derivatives (fenamic acids) is a cornerstone transformation in medicinal chemistry, particularly for NSAIDs (e.g., M...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The coupling of 2-bromobenzoic acid with anilines to form


-phenylanthranilic acid derivatives (fenamic acids) is a cornerstone transformation in medicinal chemistry, particularly for NSAIDs (e.g., Mefenamic acid, Diclofenac precursors). While Palladium-catalyzed Buchwald-Hartwig amination is powerful, the Copper-catalyzed Ullmann-Goldberg reaction  remains the industrial standard for this specific transformation due to the unique "ortho-effect" of the carboxylic acid, which acts as a directing group.

This guide focuses on the critical variable of solvent selection . Unlike standard cross-couplings, this reaction involves zwitterionic intermediates and inorganic bases, making the solvent's dielectric constant, chelating ability, and boiling point the primary determinants of yield and scalability.

Mechanistic Grounding: The "Ortho-Effect"

To select the right solvent, one must understand the mechanism. Unlike standard aryl halide couplings, 2-bromobenzoic acid is not just a substrate; it is a co-ligand .

  • Deprotonation: The base (

    
    ) converts the acid to potassium 2-bromobenzoate.
    
  • Coordination: The carboxylate coordinates to the Copper(I) species, bringing the metal into proximity with the carbon-bromine bond.

  • Oxidative Addition/Metathesis: The aniline attacks the activated Cu-complex.

Implication for Solvent: The solvent must solubilize the ionic benzoate intermediate while maintaining a high enough boiling point (>100°C) to overcome the activation energy of the aryl-bromide bond cleavage.

GoldbergCycle Fig 1. Mechanistic pathway highlighting the ionic nature of the intermediate. cluster_0 Pre-Catalytic Phase cluster_1 Catalytic Cycle S1 2-Bromobenzoic Acid (Insoluble Organic) S2 Potassium 2-Bromobenzoate (Ionic Species) S1->S2 + K2CO3 (Solvent Dependent) C1 L-Cu(I)-Carboxylate Complex S2->C1 + Cu(I) C2 Oxidative Addition (Rate Limiting) C1->C2 + Aniline C3 Cu(III) Intermediate (Transient) C2->C3 C4 Reductive Elimination C3->C4 C4->C1 Regenerate Catalyst Product N-Phenylanthranilic Acid (Fenamic Acid) C4->Product Product Release

Strategic Solvent Selection

The choice of solvent dictates the reaction temperature, solubility of the carbonate base, and workup efficiency.

The Comparison Matrix
Solvent ClassExamplesSolubility (Benzoate Salt)Reaction Temp (

)
Green ScoreRecommendation
Dipolar Aprotic DMF, DMAc, NMPHigh153°C - 202°CLowStandard. Use for difficult substrates. Hard to remove.
Glycol Ethers 2-Ethoxyethanol, DiglymeModerate135°C - 162°CMediumOptimal. Good balance of solubility and workup.
Protic/Green Water, n-ButanolHigh (Water) / Low (BuOH)100°C - 117°CHighScalable. Requires phase transfer or specific ligands.
Non-Polar Toluene, XyleneNegligible110°C - 140°CLowAvoid. Poor solubility of benzoate salts leads to stalling.
Deep Dive: Why 2-Ethoxyethanol?

While DMF is a common default, 2-Ethoxyethanol (Cellosolve) is superior for this specific reaction [1].

  • Boiling Point: 135°C (Ideal for Cu-catalysis).

  • Chelation: The ether oxygen can act as a hemilabile ligand, stabilizing the Cu-species.

  • Workup: Unlike DMF, it does not decompose into dimethylamine (which can cause side reactions) and is easier to wash away with water.

Deep Dive: Water (The "On-Water" Effect)

Water is an excellent solvent for this reaction because the potassium 2-bromobenzoate is highly water-soluble. However, the aniline is often hydrophobic.

  • Strategy: Use "On-Water" conditions where the organic aniline forms an emulsion.

  • Catalyst: Cu powder or Cu(OAc)

    
     works well here.
    
  • Advantage: The product (fenamic acid) precipitates upon acidification, making isolation trivial [2].

Experimental Protocols

Protocol A: Robust High-Yield Method (2-Ethoxyethanol)

Best for: Drug discovery, small-scale synthesis, and unreactive anilines.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)[1]

  • Aniline derivative (1.2 equiv)[1]

  • 
     (2.0 equiv, anhydrous, micronized)
    
  • Copper powder (0.1 equiv)[1]

  • Cu

    
    O (0.1 equiv)[1]
    
  • Solvent: 2-Ethoxyethanol (0.5 M concentration)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2-bromobenzoic acid (500 mg, 2.49 mmol),

    
     (690 mg, 5.0 mmol), Cu powder (16 mg, 0.25 mmol), and Cu
    
    
    
    O (36 mg, 0.25 mmol).
  • Inert: Evacuate and backfill with Nitrogen (

    
    ).[1]
    
  • Solvent: Add 2-ethoxyethanol (5 mL) and the aniline (3.0 mmol).

  • Heat: Heat the mixture to 130°C for 12–24 hours.

    • Note: The mixture will turn dark blue/green.

  • Monitor: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting acid is polar; the product is less polar but will streak unless acidified.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into water (30 mL).

    • Crucial Step: Acidify to pH 3–4 using 1M HCl. The target fenamic acid will precipitate as a solid.

    • Filter the solid, wash with water (

      
      ) and cold hexanes (
      
      
      
      ).
    • Recrystallize from Ethanol if necessary.

Expected Yield: 85–95%

Protocol B: Green/Industrial Method (Aqueous)

Best for: Scale-up, simple anilines, environmentally sensitive processes.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)[1]

  • Aniline (1.5 equiv)[3]

  • 
     (2.0 equiv)[1]
    
  • Cu(OAc)

    
     (0.05 equiv)
    
  • Solvent: Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-bromobenzoic acid (10 mmol) and

    
     (20 mmol) in Water (20 mL). Ensure the acid is fully deprotonated and dissolved.
    
  • Addition: Add the aniline (15 mmol) and Cu(OAc)

    
     (0.5 mmol).
    
  • Reaction: Reflux at 100°C for 12 hours.

    • Optimization: Application of Ultrasound (40 kHz) can reduce reaction time to <2 hours [3].

  • Workup:

    • Cool to room temperature.[1][2]

    • Extract unreacted aniline with Ethyl Acetate (

      
       mL) while the aqueous layer is basic. Keep the aqueous layer.
      
    • Acidify the aqueous layer with 2M HCl to pH 2.

    • Filter the precipitate.[1]

Expected Yield: 75–85%

Decision Logic for Researchers

Use this flowchart to select the appropriate protocol for your specific substrate.

SolventDecision Fig 2. Solvent selection decision tree based on substrate properties and scale. Start Start: Substrate Analysis Solubility Is the Aniline Water Soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Lipophilic) WaterProt Use Protocol B (Water/Reflux) Solubility->WaterProt Yes (Hydrophilic) Scale->WaterProt >10g (Cost/Green focus) EthoxyProt Use Protocol A (2-Ethoxyethanol) Scale->EthoxyProt <1g (Yield focus) DMFProt Use DMF/150°C (High Energy) EthoxyProt->DMFProt If reaction stalls (Steric hindrance)

Troubleshooting & Critical Parameters

  • Stalled Reaction:

    • Cause: Catalyst poisoning or oxidation of Cu(I) to Cu(II) (inactive in some cycles).

    • Fix: Add a reducing agent like Ascorbic Acid (10 mol%) or use a Cu/Cu

      
      O mixture to maintain the Cu(I) oxidation state.
      
  • Blue/Green Impurities:

    • Cause: Residual Copper salts.

    • Fix: Wash the final solid with 5% EDTA solution or aqueous ammonia during the filtration step.

  • Esterification Side Product:

    • Cause: Using alcoholic solvents (MeOH/EtOH) with strong acid catalysis during workup.

    • Prevention: Ensure acidification is done at room temperature and filtration is immediate.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006).[2][4] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.[4] Link

  • Girisha, H. R., et al. (2006). A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives. Journal of Chemical Research, 2006(5), 329-330. Link

  • Pellón, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(14), 2077-2080.[5] Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

Sources

Method

Application Note: Advanced Purification of 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide via Controlled Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction and Physicochemical Profiling 2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Physicochemical Profiling

2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (CAS: 303990-26-3) is a highly functionalized N-aryl amide utilized as a critical scaffold in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[1][2]. The synthesis of this compound is typically achieved via the Schotten-Baumann acylation of 2,4-dimethoxyaniline with 2-bromobenzoyl chloride[3][4].

While the reaction is highly efficient, the crude product matrix frequently contains unreacted starting materials (2-bromobenzoic acid from acyl chloride hydrolysis, residual aniline), triethylamine hydrochloride salts, and highly lipophilic N,N-diacylated byproducts[3][5]. Because these impurities can severely poison downstream palladium or copper catalysts, achieving >99% purity is mandatory. Recrystallization remains the most thermodynamically efficient and scalable method for its purification[3].

Thermodynamic Causality of Purification

Recrystallization operates on the principle of differential solubility across a temperature gradient. The target molecule features a moderately polar secondary amide core flanked by two distinct aromatic systems: a lipophilic 2-bromophenyl ring and an electron-rich 2,4-dimethoxyphenyl ring. This structural dichotomy dictates its solubility profile: it is highly soluble in hot, moderately polar solvents but exhibits a sharp drop in solubility upon cooling, allowing for the formation of a highly ordered, impurity-excluding crystal lattice[3][6].

Solvent System Selection & Optimization

The choice of solvent is the single most critical variable in this workflow. An ideal solvent dissolves the target compound completely near its boiling point but sparingly at 0–5 °C, while keeping impurities either completely dissolved (in the mother liquor) or completely insoluble (removed via hot filtration)[7].

Table 1: Quantitative Solvent Selection Matrix for N-Aryl Benzamides
Solvent SystemPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability & Causality
Ethanol (95%) 5.278.3ExcellentVery LowOptimal. The protic nature disrupts intermolecular amide hydrogen bonds at high heat, while the hydrophobic rings force precipitation upon cooling[3][8].
Ethyl Acetate / Hexanes (1:2) ~2.5~65-77GoodVery LowExcellent Alternative. Allows fine-tuning of polarity. Good for removing highly non-polar diacylated impurities[3][7].
Methanol / Water Variable~65-100ModerateExtremely LowUse with Caution. High risk of "oiling out" (liquid-liquid phase separation) before crystallization if the water ratio is too high[7][9].
Toluene 2.4110.6ExcellentModerateSuboptimal. The compound often remains too soluble at room temperature, severely reducing isolated yield[10].

Experimental Workflow and Methodologies

Pre-Crystallization Workup (Critical Prerequisite)

Recrystallization is not a substitute for proper reaction quenching. Before attempting crystallization, the crude organic matrix (typically in dichloromethane or ethyl acetate) must be sequentially washed to remove ionizable impurities[2][3]:

  • 1M HCl Wash: Protonates and removes unreacted 2,4-dimethoxyaniline and basic catalysts (e.g., triethylamine/pyridine) into the aqueous layer.

  • Saturated NaHCO₃ Wash: Deprotonates and removes 2-bromobenzoic acid (hydrolysis byproduct)[3].

  • Brine Wash & Drying: Removes residual water; dry over anhydrous Na₂SO₄, then concentrate under reduced pressure to yield the crude solid[5].

Step-by-Step Recrystallization Protocol

Step 1: Dissolution

  • Transfer the crude 2-bromo-N-(2,4-dimethoxyphenyl)benzamide to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a minimum volume of hot 95% Ethanol (approx. 3–5 mL per gram of crude product)[7][11].

  • Heat the suspension on a hot plate to a gentle reflux until the solid completely dissolves. Causality Note: Using the absolute minimum volume of solvent ensures the solution is supersaturated upon cooling, maximizing yield[7].

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particulates or dark chromophoric impurities are present, add 5% w/w activated charcoal (Norit) to the hot solution and boil for 2 minutes[7].

  • Rapidly filter the boiling solution through a fluted filter paper or a pre-heated Büchner funnel into a clean, warm Erlenmeyer flask to prevent premature crystallization in the funnel stem.

Step 3: Controlled Nucleation and Crystal Growth

  • Cover the flask with a watch glass to prevent solvent evaporation.

  • Allow the solution to cool slowly to room temperature undisturbed. Causality Note: Slow cooling promotes Ostwald ripening, allowing the molecules to arrange into a thermodynamically stable, highly pure crystal lattice. Rapid cooling traps solvent and impurities within the crystal matrix[7].

  • Once the solution reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation[12].

Step 4: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Break the vacuum, cover the crystal cake with a minimal volume of ice-cold Ethanol (or Hexanes), and re-apply the vacuum. Causality Note: Ice-cold solvent washes away the impurity-rich mother liquor adhering to the crystal surface without dissolving the purified product[7][12].

Step 5: Drying

  • Transfer the crystals to a pre-weighed watch glass.

  • Dry in a vacuum oven at 45 °C to constant weight to remove residual solvent trapped in the crystal lattice[12].

Visualizing the Purification Logic

The following diagrams map the standard operational workflow and the troubleshooting logic for common recrystallization failures.

RecrystallizationWorkflow Crude Crude 2-Bromo-N- (2,4-dimethoxyphenyl)benzamide AcidBase Acid/Base Aqueous Workup (Remove ionizable impurities) Crude->AcidBase Dissolve Dissolution in Min. Hot EtOH (Near Boiling Point) AcidBase->Dissolve HotFilter Hot Filtration w/ Charcoal (Remove insoluble/colored impurities) Dissolve->HotFilter If dark/particulates SlowCool Slow Cooling to Room Temp (Promotes pure lattice formation) Dissolve->SlowCool If clear HotFilter->SlowCool IceBath Ice Bath Cooling (0-5°C) (Maximizes yield) SlowCool->IceBath Filtration Vacuum Filtration & Ice-Cold Solvent Wash IceBath->Filtration Waste Mother Liquor (Contains soluble impurities) Filtration->Waste Filtrate Drying Vacuum Drying (45°C) Filtration->Drying Filter Cake Pure Pure Crystalline Product (>99% Purity) Drying->Pure

Caption: Standard experimental workflow for the purification of N-aryl benzamides.

TroubleshootingTree Issue Recrystallization Issue Oiling Product 'Oils Out' (Liquid-Liquid Separation) Issue->Oiling NoCrystals No Crystallization Upon Cooling Issue->NoCrystals Colored Crystals are Discolored Issue->Colored ActionOil Reheat to dissolve oil. Cool slower or add seed crystal. Ensure solvent isn't too polar. Oiling->ActionOil ActionNoCryst Solution is too dilute. Boil off excess solvent, scratch flask glass, or seed. NoCrystals->ActionNoCryst ActionColor Re-dissolve in hot solvent. Add activated charcoal, perform hot filtration. Colored->ActionColor

Caption: Troubleshooting logic for common recrystallization failures (Oiling out, supersaturation, and chromophores).

Analytical Validation

To validate the success of the recrystallization, the isolated crystals must be subjected to analytical testing to ensure the absence of starting materials and solvent[4].

  • Melting Point Determination: A pure crystal lattice will exhibit a sharp melting point range (typically within 1–2 °C). A depressed or broad melting range indicates trapped solvent or residual 2-bromobenzoic acid[7].

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆):

    • Confirm the presence of the secondary amide proton (typically a broad singlet around δ 9.5–10.5 ppm in DMSO)[8][11].

    • Verify the integration of the two methoxy groups (-OCH₃) on the aniline ring, typically appearing as sharp singlets around δ 3.7–3.9 ppm.

    • Ensure the absence of ethanol solvent peaks (triplet at δ 1.2 ppm, quartet at δ 3.7 ppm). If present, further vacuum drying is required[12].

  • HPLC-UV: Run a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) to confirm >99% Area Under Curve (AUC) purity at 254 nm.

References

  • University of Calgary Chemistry Department. RECRYSTALLISATION. UCalgary. Available at: [Link]

  • University of Rochester Chemistry. Purification: How To - Tips and Tricks: Recrystallization. URochester. Available at: [Link]

  • MDPI. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules. Available at: [Link]

  • National Institutes of Health (PMC). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. NIH. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) of Benzamide Libraries for Epigenetic Targets

Strategic Introduction: The Benzamide Privilege The benzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics, from antipsychotics (D2/D3 antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Introduction: The Benzamide Privilege

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics, from antipsychotics (D2/D3 antagonists like Sulpiride) to breakthrough oncology agents. In modern drug discovery, benzamides are most critical as Zinc-Binding Groups (ZBGs) in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and as poly(ADP-ribose) polymerase (PARP) inhibitors.

Unlike hydroxamic acids (e.g., Vorinostat), which are often pan-HDAC inhibitors with metabolic instability, benzamides frequently offer isoform selectivity (particularly for Class I HDACs) and superior pharmacokinetic profiles. However, screening benzamide libraries presents unique challenges:

  • Solubility: Benzamides can exhibit variable solubility and "brick-dust" precipitation in aqueous buffers.

  • Fluorescence Interference: Many benzamide derivatives possess intrinsic fluorescence in the blue/green spectrum, overlapping with common HTS readouts.

  • Slow Binding Kinetics: Benzamide-HDAC interactions often exhibit slow-on/slow-off kinetics, requiring optimized incubation times unlike rapid-equilibrium inhibitors.

This guide details a robust HTS workflow focusing on HDAC inhibition as the primary model, designed to mitigate these specific risks.

Library Management & Acoustic Dispensing

The Silent Killer: DMSO Hydration Benzamide libraries stored in DMSO are highly hygroscopic. Water absorption leads to compound precipitation ("crashing out"), resulting in false negatives.

Protocol: Compound Handling
  • Source Plates: Store master libraries in 100% anhydrous DMSO at -20°C or -80°C.

  • Environment: Maintain a relative humidity of <30% in the compound management zone.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo® Liquid Handler).

    • Why? Acoustic ejection eliminates tip-based carryover and handles high-viscosity DMSO/water mixtures better than traditional pin tools.

    • Volume: Dispense 20–50 nL of compound directly into assay plates to minimize DMSO concentration (<0.5% final v/v).

Primary Screen: Fluorogenic HDAC Enzymatic Assay

This protocol utilizes a coupled enzyme format .[1] The HDAC enzyme removes the acetyl group from a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). A second developer enzyme (Trypsin) then cleaves the deacetylated lysine to release the fluorophore (AMC).

Critical Consideration for Benzamides: Benzamide inhibitors often bind to the catalytic zinc ion in the HDAC active site. Because this binding can be slow, pre-incubation of the enzyme with the compound is mandatory before adding the substrate.

Assay Mechanism Diagram

HDAC_Assay_Mechanism Substrate Ac-Lys-AMC (Non-Fluorescent) Intermediate Lys-AMC (Deacetylated) Substrate->Intermediate Deacetylation HDAC HDAC Enzyme (Target) HDAC->Intermediate Catalyzes Inhibitor Benzamide Library Cmpd Inhibitor->HDAC Blocks Signal Free AMC (Fluorescent) Intermediate->Signal Cleavage Developer Trypsin (Developer) Developer->Signal Catalyzes

Caption: Coupled enzymatic reaction. Benzamides inhibit the first step. False positives can arise if compounds inhibit Trypsin (the developer).

Detailed Protocol (384-well Format)

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Enzyme: Recombinant HDAC1, 2, or 3 (Class I focus for benzamides).

  • Controls: Entinostat (Positive Control), DMSO (Negative Control).

Step-by-Step Workflow:

StepActionVolumeCritical Notes
1 Compound Transfer 20–50 nLUse acoustic dispenser. Target final conc: 10 µM. Max DMSO: 0.5%.
2 Enzyme Addition 10 µLAdd diluted HDAC enzyme to plates.
3 Pre-Incubation N/AIncubate 30-60 min at RT. Crucial for benzamide slow-binding kinetics.
4 Substrate Addition 10 µLAdd substrate (Km concentration) to initiate reaction.
5 Enzymatic Reaction N/AIncubate 60 min at 37°C.
6 Developer Addition 10 µLAdd Trypsin/Stop Solution containing TSA (Trichostatin A) to quench HDAC activity.
7 Signal Development N/AIncubate 20 min at RT to allow Trypsin to cleave deacetylated substrate.
8 Detection N/ARead Fluorescence (Ex: 355 nm / Em: 460 nm).

Data Analysis & Triage Strategy

Quality Control Metrics

Before hit selection, validate the plate quality using the Z-Factor (Z'). A robust HTS assay must have Z' > 0.5.



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • pos: Positive control (Max inhibition, e.g., 10 µM Entinostat)

  • neg: Negative control (DMSO, Max signal)

Triage Pipeline

Benzamide screens are prone to specific artifacts. A rigorous triage funnel is required.

  • Primary Hit Cutoff: Compounds showing >50% inhibition at 10 µM.

  • Auto-Fluorescence Removal:

    • Benzamides often fluoresce at 460 nm.

    • Correction: Perform a "Pre-Read" of the plate before adding enzyme, or use a kinetic read mode.

  • Counter Screen (Developer Check):

    • Run the assay without HDAC , starting with deacetylated substrate (Boc-Lys-AMC).

    • If a compound inhibits this reaction, it targets Trypsin, not HDAC. Discard as False Positive.

Hit Triage Logic Diagram

Triage_Workflow Library Benzamide Library (Primary Screen) Hit_Call Hit Selection (>50% Inhibition) Library->Hit_Call Counter_Screen Counter Screen (Trypsin Inhibition?) Hit_Call->Counter_Screen Triage Fluor_Check Autofluorescence Check Counter_Screen->Fluor_Check Clean Discard Discard (False Positive) Counter_Screen->Discard Inhibits Trypsin Valid_Hit Validated Hit (HDAC Specific) Fluor_Check->Valid_Hit Low Background Fluor_Check->Discard High Background

Caption: Triage logic to filter false positives caused by developer inhibition or compound autofluorescence.

Secondary Assay: Cell Viability (Orthogonal)

Enzymatic potency does not guarantee cellular activity, especially given the permeability issues of some benzamides. Validated hits must be tested in a cell-based context.

Protocol: CellTiter-Glo® Luminescent Viability Assay

  • Cell Line: HCT116 (Colon cancer) or MCF-7 (Breast cancer) — sensitive to Class I HDAC inhibition.

  • Duration: 72-hour incubation (epigenetic effects take time to manifest phenotypically).

ParameterSpecificationReason
Seeding Density 1,000–3,000 cells/well (384-well)Prevent overgrowth over 72h; ensure exponential growth phase.
Dosing 10-point dose response (1:3 dilution)Determine cellular IC50.
Readout ATP Quantitation (Luminescence)ATP is a direct marker of metabolic activity/viability.

Interpretation: A true benzamide hit should show:

  • Enzymatic IC50 < 1 µM.

  • Cellular IC50 < 10 µM.

  • Clean counter-screen profile.

References

  • BenchChem. (2025).[2][3][4] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[5][6] BenchChem Technical Guides. Link

  • Moreno-Yruela, C., et al. (2021).[1] High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays.[1][2][7] STAR Protocols. Link

  • Simeon, F. G., et al. (2022). Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain.[8] Pharmaceuticals. Link

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[9] Assay Guidance Manual.[2] Link

  • National Center for Advancing Translational Sciences (NCATS). (2015). Assay Interference by Chemical Reactivity.[10] Assay Guidance Manual.[2] Link

Sources

Method

Advanced In Vitro Antibacterial Assay Methodologies for Benzamide-Class FtsZ Inhibitors

Introduction & Mechanistic Causality Benzamide derivatives, exemplified by the prototypical compound PC190723 and its advanced prodrug TXA709, represent a highly promising class of antibacterial agents targeting the bact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Benzamide derivatives, exemplified by the prototypical compound PC190723 and its advanced prodrug TXA709, represent a highly promising class of antibacterial agents targeting the bacterial divisome[1][2]. Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, benzamides specifically target FtsZ (Filamenting temperature-sensitive mutant Z), a highly conserved tubulin homologue essential for bacterial cytokinesis[2][3].

Causality of Action: FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the midcell, serving as a dynamic scaffold for cell division[4]. Benzamides bind to the interdomain cleft of the FtsZ monomer, preferentially stabilizing the T-state (high-affinity conformation)[1][5]. This allosteric modulation artificially lowers the critical concentration required for polymerization, inducing hyper-stable FtsZ protofilaments that cannot properly constrict or undergo necessary dynamic turnover[5]. Consequently, GTPase activity is inhibited, the Z-ring fails to function, and the bacteria undergo lethal filamentation[4].

G A Benzamide Compound (e.g., PC190723) B FtsZ Monomer (Interdomain Cleft) A->B Binds C Conformational Shift (T-State Stabilization) B->C Induces D Aberrant Polymerization (Hyper-stabilized Filaments) C->D Promotes E Inhibition of Z-Ring Dynamics & Constriction D->E Disrupts F Bacterial Cell Filamentation & Death E->F Causes

Caption: FtsZ inhibition pathway by benzamide compounds.

Experimental Design & Self-Validating Systems

Evaluating novel benzamide compounds requires a hierarchical, self-validating assay cascade. A single assay is insufficient to prove efficacy; the system must cross-verify phenotypic death with biochemical target engagement.

  • Primary Screen (MIC): Establishes baseline potency. Self-Validation: The inclusion of a reference strain (e.g., S. aureus ATCC 29213) and a known benzamide standard (PC190723) ensures assay calibration and controls for media batch variability[2][6].

  • Secondary Screen (Time-Kill Kinetics): Differentiates bactericidal from bacteriostatic activity. Causality: Because benzamides induce catastrophic divisome failure, they typically exhibit potent bactericidal activity against staphylococci (≥3-log10 reduction in CFU/mL)[2][6].

  • Tertiary Screen (Target Validation): Confirms on-target mechanism. Causality: A true benzamide FtsZ inhibitor will dose-dependently increase light scattering (indicating forced polymerization) while decreasing inorganic phosphate release (indicating GTPase inhibition)[7][8].

Workflow Step1 1. MIC Determination (Broth Microdilution) Decision MIC ≤ 4 µg/mL? Step1->Decision Decision->Step1 No (Redesign) Step2 2. Time-Kill Kinetics (Bactericidal vs Static) Decision->Step2 Yes Step3 3. Target Validation (FtsZ Polymerization) Step2->Step3 If Bactericidal Step4 4. Target Validation (GTPase Activity) Step3->Step4 Confirm Mechanism

Caption: Sequential in vitro assay workflow for benzamide evaluation.

Detailed Step-by-Step Protocols

Protocol 1: CLSI-Compliant Broth Microdilution (MIC Assay)

Purpose: Determine the minimum inhibitory concentration (MIC) of the benzamide compound. Causality: Cation-adjusted Mueller-Hinton Broth (CAMHB) is utilized to ensure physiological concentrations of divalent cations (Ca²⁺, Mg²⁺), which are critical for bacterial membrane stability and accurate drug diffusion[2].

  • Compound Preparation: Prepare a stock solution of the benzamide compound in 100% DMSO (typically 10 mg/mL). Critical Step: Benzamides are highly hydrophobic; the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound in CAMHB within a 96-well microtiter plate to achieve a final testing range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a mid-log phase culture. Adjust the turbidity to a 0.5 McFarland standard, and dilute in CAMHB to achieve a final well concentration of

    
     CFU/mL[9][10].
    
  • Inoculation & Controls: Inoculate the wells. Self-Validation: Reserve columns for growth controls (bacteria + 1% DMSO vehicle) and sterility controls (media only)[6].

  • Incubation & Readout: Incubate at 37°C for 16–24 hours[2]. The MIC is determined as the lowest concentration completely inhibiting visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

Purpose: Assess the pharmacodynamic profile and rate of bactericidal activity. Causality: Tracking log reduction over time differentiates static agents from cidal agents. Benzamides should trigger a rapid bactericidal collapse due to irreversible Z-ring disruption.

  • Culture Initiation: Inoculate CAMHB with the test organism (S. aureus) to a starting density of

    
     CFU/mL[11].
    
  • Drug Exposure: Add the benzamide compound at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC[11][12]. Include a vehicle-only growth control.

  • Incubation: Incubate the cultures at 37°C with continuous shaking (200 rpm) to ensure uniform drug exposure and aeration.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove 100 µL aliquots[6][12].

  • Quantification: Perform 10-fold serial dilutions in sterile PBS and plate onto Tryptic Soy Agar (TSA)[6].

  • Analysis: Incubate plates for 24 hours and enumerate colonies. Plot

    
     CFU/mL versus time. A ≥3-log10 decrease (99.9% kill) from the initial inoculum defines bactericidal activity[6][12].
    
Protocol 3: FtsZ Target Validation (Polymerization & GTPase Assays)

Purpose: Confirm the biochemical mechanism of action. Causality: Because benzamides artificially stabilize FtsZ polymers, they will dose-dependently increase light scattering (turbidity) at 340 nm[7]. Conversely, because the polymers are locked in a stable state, the natural turnover of FtsZ is halted, resulting in a decrease in GTP hydrolysis (measured by phosphate release)[4][8].

Part A: Light Scattering Polymerization Assay

  • Protein Preparation: Purify recombinant S. aureus FtsZ and dialyze into polymerization buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM magnesium acetate)[7].

  • Reaction Assembly: In a half-volume 96-well flat-bottom plate, combine 5–15 µM FtsZ with varying concentrations of the benzamide (e.g., 1 to 10 µg/mL)[2][7].

  • Baseline: Establish a baseline absorbance at 340 nm (

    
    ) using a microplate reader.
    
  • Initiation: Initiate polymerization by adding 1–4 mM GTP[4][7].

  • Measurement: Monitor the time-dependent increase in

    
     continuously for 30 minutes.
    

Part B: GTPase Activity Assay

  • Incubation: Combine 3.5 µM FtsZ with varying concentrations of the inhibitor in buffer (20 mM Tris, 5 mM MgCl₂, 200 mM KCl) and incubate for 10 minutes at room temperature[8].

  • Initiation: Add 500 µM GTP to initiate hydrolysis and incubate at 37°C for 30 minutes[8].

  • Quenching: Stop the reaction using a malachite green-based phosphate detection reagent (e.g., Cytophos)[8].

  • Quantification: Measure absorbance at 650 nm to quantify inorganic phosphate release, calculating the IC₅₀ for GTPase inhibition[4][8].

Data Presentation

Table 1: Expected Pharmacodynamic & Biochemical Profiles of Reference Benzamides

CompoundTarget PathogenMIC Range (µg/mL)Time-Kill Profile (at 4× MIC)FtsZ Polymerization (

)
GTPase Activity (IC₅₀)
PC190723 S. aureus (MRSA)1.0 – 2.0Bactericidal (≥3-log₁₀ drop at 24h)Dose-dependent hyper-induction~1.5 µg/mL
TXA709 S. aureus (MRSA)0.5 – 1.0Bactericidal (≥3-log₁₀ drop at 8h)Dose-dependent hyper-induction~0.8 µg/mL
Vehicle (DMSO) S. aureus (MRSA)N/ANormal GrowthBaseline GTP-dependentBaseline turnover

References

  • National Institutes of Health (NIH). "A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen". nih.gov.[Link]

  • Bio-Protocol. "Time–Kill Assay". bio-protocol.org.[Link]

  • ResearchGate. "Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity". researchgate.net.[Link]

  • Royal Society of Chemistry. "The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors". rsc.org.[Link]

  • National Institutes of Health (NIH). "Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism". nih.gov.[Link]

  • Frontiers. "Exploring time-killing and biofilm inhibition potential of bioactive proteins". frontiersin.org.[Link]

  • National Institutes of Health (NIH). "Antifungal Susceptibility Testing: Current Approaches". nih.gov.[Link]

  • National Institutes of Health (NIH). "An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo". nih.gov.[Link]

  • ASM Journals. "The antimicrobial peptide DGL13K is active against drug-resistant gram-negative bacteria". asm.org.[Link]

  • ASM Journals. "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus". asm.org.[Link]

  • National Institutes of Health (NIH). "Indole-core-based novel antibacterial agent targeting FtsZ". nih.gov.[Link]

Sources

Application

Application Note: High-Purity Synthesis and NMR Preparation of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Topic: Preparation of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide for NMR analysis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide for NMR analysis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Introduction & Chemical Strategy

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in histone deacetylase (HDAC) inhibitors, antipsychotics, and various kinase inhibitors. This application note details the synthesis and purification of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide , specifically tailored to meet the stringent purity requirements (>98%) of Quantitative NMR (qNMR) and structural elucidation.

The Chemical Rationale

The synthesis utilizes a nucleophilic acyl substitution between 2-bromobenzoyl chloride and 2,4-dimethoxyaniline .

  • Nucleophile: 2,4-dimethoxyaniline. The methoxy groups at the ortho and para positions strongly activate the amine via resonance (

    
     effect), making it highly nucleophilic. This ensures rapid reaction kinetics even under mild conditions.
    
  • Electrophile: 2-bromobenzoyl chloride.[1] The ortho-bromo substituent introduces steric bulk, potentially hindering rotation around the amide bond—a critical feature to consider during NMR analysis (rotamers).

  • Base: Triethylamine (TEA) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Experimental Protocol: Synthesis

Objective: Isolate crude amide with minimal side products.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]AmountRole
2,4-Dimethoxyaniline 153.181.01.53 g (10 mmol)Limiting Reagent
2-Bromobenzoyl chloride 219.461.12.41 g (11 mmol)Electrophile
Triethylamine (TEA) 101.191.21.67 mL (12 mmol)Base / Scavenger
Dichloromethane (DCM) 84.93Solvent50 mLAnhydrous Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Solubilization: Add 2,4-dimethoxyaniline (1.53 g) and anhydrous DCM (40 mL). Stir until fully dissolved. Add TEA (1.67 mL) via syringe.

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath. This controls the exothermicity of the acyl chloride addition.

  • Addition: Dissolve 2-bromobenzoyl chloride (2.41 g) in the remaining DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Mechanism Check: The solution may turn slightly yellow/orange. White precipitate (TEA·HCl salts) will form immediately, confirming the reaction is proceeding.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

  • TLC Monitor: Check conversion using TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (polar, stains purple with ninhydrin/anisaldehyde) should disappear.

Workup & Purification (The "Self-Validating" System)

Objective: Remove unreacted amine, excess acid chloride, and salts without chromatography.

The Acid/Base Wash Cycle

This protocol uses solubility differences to ensure purity before the solid is even isolated.

  • Quench: Add 20 mL saturated

    
     to the reaction mixture. Stir vigorously for 10 minutes.
    
    • Why? Hydrolyzes unreacted benzoyl chloride into benzoic acid and neutralizes it to the water-soluble sodium benzoate.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Validation: This protonates any unreacted 2,4-dimethoxyaniline, moving it into the aqueous phase. The product (amide) is not basic enough to protonate significantly under these mild conditions.

  • Base Wash: Wash again with saturated

    
     (1 x 20 mL) to ensure all benzoic acid byproducts are removed.
    
  • Drying: Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield an off-white solid.
    
Recrystallization (NMR Grade)

Flash chromatography can introduce grease or silica impurities. Recrystallization is preferred for NMR standards.

  • Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

  • If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles and wash with cold hexanes.

  • Yield Expectation: 75-85%.

Workflow Visualization

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Mix Mix: Aniline + TEA in DCM (0°C) Start->Mix Add Add: 2-Bromobenzoyl Chloride (Dropwise) Mix->Add React Reaction: Stir RT (3 hrs) Add->React Quench Quench: Sat. NaHCO3 (Removes Acid Chloride) React->Quench TLC Confirmation WashAcid Wash: 1M HCl (Removes Unreacted Aniline) Quench->WashAcid Organic Layer WashBase Wash: Sat. NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Dry Dry: MgSO4 & Evaporation WashBase->Dry Recryst Recrystallization: Ethanol Dry->Recryst Final Final Product: NMR Ready Recryst->Final

Caption: Logical workflow for the synthesis and purification of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, highlighting the critical acid/base wash steps for impurity removal.

NMR Sample Preparation & Analysis

Objective: Eliminate solvent peaks and ensure sharp resolution of the amide proton.

Solvent Selection: DMSO-d6 vs. CDCl3

While the molecule is soluble in Chloroform-d (


), Dimethyl sulfoxide-d6 (

)
is the recommended solvent for full characterization.[9]
  • Reasoning: Amide protons (-NH) often undergo exchange or quadrupole broadening in

    
    , appearing as broad, undefined humps. 
    
    
    
    forms strong hydrogen bonds with the amide NH, slowing the exchange rate and resulting in a sharp doublet or singlet, allowing for coupling analysis.
Preparation Protocol
  • Mass: Weigh 10-15 mg of the recrystallized product into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. Ensure no suspended solids remain (particulates cause magnetic field inhomogeneity/shimming issues).

  • Transfer: Filter through a glass wool plug into a 5mm precision NMR tube .

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure quantitative integration of aromatic protons.
Expected NMR Data (Predicted)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 9.50 - 9.80Singlet (Broad)1HAmide -NH
1H 7.60 - 7.70Doublet1HBenzoyl H-3 (ortho to Br)
1H 7.40 - 7.55Multiplet3HBenzoyl H-4,5,6
1H 7.80Doublet1HAniline H-6'
1H 6.60Doublet1HAniline H-3'
1H 6.50Doublet of Doublets1HAniline H-5'
1H 3.85Singlet3HMethoxy -OCH3 (Pos 2)
1H 3.78Singlet3HMethoxy -OCH3 (Pos 4)

Note: The presence of the 2-bromo group on the benzoyl ring and the 2-methoxy group on the aniline ring creates significant steric clash. This may result in restricted rotation, potentially showing broadened peaks or rotameric populations at lower temperatures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Nucleophilic Acyl Substitution mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Montalbetti, C. A., & Falque, V. (2005).[10] Amide bond formation and peptide coupling.[7][8][10][11] Tetrahedron, 61(46), 10827-10852.[10] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Strategies for N-Substituted Benzamide Libraries

Abstract The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous HDAC inhibitors, antipsychotics, and anti-emetics. While solution-phase synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous HDAC inhibitors, antipsychotics, and anti-emetics. While solution-phase synthesis is common, it often suffers from purification bottlenecks when applied to library generation. This Application Note details a robust, self-validating Solid-Phase Organic Synthesis (SPOS) protocol utilizing the Reductive Amination-Acylation (RAA) strategy on Rink Amide resin. By anchoring the amine precursor to the solid support via a reductive alkylation step prior to acylation, researchers can rapidly generate diverse libraries of secondary and tertiary benzamides (


) with high purity. This guide addresses critical decision points, including resin selection, suppression of over-alkylation, and optimization of acylation for sterically hindered resin-bound amines.

Part 1: Strategic Planning & Resin Architecture

The Anchoring Strategy: Why Rink Amide?

For N-substituted benzamides, the choice of resin dictates the C-terminal functionality upon cleavage.

  • Rink Amide Resin (RAM): The gold standard. Cleavage with 95% TFA yields a primary amide (

    
    ) if unmodified, or a secondary/tertiary amide if the nitrogen is alkylated on-resin. Its acid sensitivity allows for mild cleavage conditions compatible with most organic functionalities.
    
  • BAL (Backbone Amide Linker) Resin: Recommended only if the nitrogen substituent is the invariant anchor and the benzoyl group is varied. However, for general library diversity where both the amine (

    
    ) and the benzoyl (
    
    
    
    ) groups are variable, RAM is operationally simpler.
The Synthetic Pathway: Reductive Amination-Acylation (RAA)

Direct alkylation of resin-bound amines with alkyl halides is prone to over-alkylation (quaternization) and is difficult to control. The RAA pathway circumvents this by forming a discrete imine intermediate, which is selectively reduced to the mono-alkylated amine.

Mechanism of Action:

  • Imine Formation: Resin-bound primary amine reacts with an aldehyde (

    
    ).
    
  • Reduction: In situ reduction (typically

    
    ) yields the secondary amine.
    
  • Acylation: The sterically hindered secondary amine is acylated with a benzoic acid derivative.

Part 2: Core Chemistry & Critical Parameters

Imine Formation: The Water Problem

Imine formation is an equilibrium process releasing water. On solid phase, water remains in the resin matrix, pushing the equilibrium back to the starting materials.

  • Expert Insight: Use Trimethyl Orthoformate (TMOF) as a solvent or co-solvent. TMOF acts as a chemical dehydrating agent, scavenging water to drive the equilibrium toward the imine.

The Reduction Step

Sodium cyanoborohydride (


) is preferred over Sodium borohydride (

) because it is selective for the protonated imine at pH 5-6 and will not reduce the excess aldehyde to alcohol as rapidly, preventing reagent consumption.
Acylation of Hindered Amines

The secondary amine generated on-resin is sterically hindered by the resin matrix and the bulky


 group. Standard coupling (e.g., DIC/HOBt) often fails or proceeds slowly.
  • Protocol Standard: Use HATU or PyBOP with DIEA. These reagents generate the highly reactive At-complex (7-azabenzotriazol-1-yl ester), essential for driving the reaction to completion. Alternatively, use Acid Chlorides with Pyridine/DMAP for extremely difficult couplings.

Part 3: Detailed Experimental Protocol

Phase A: Resin Preparation[1]
  • Weighing: Weigh 100 mg of Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) into a fritted polypropylene syringe reactor.

  • Swelling: Add DCM (2 mL) and shake for 30 min. Drain. Repeat with DMF (2 mL) for 30 min.

    • Rationale: Proper swelling exposes the internal reactive sites of the polystyrene matrix.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    mL) and DCM (
    
    
    mL).
    • QC Check: Perform a Kaiser Test . A deep blue beads/solution indicates free primary amines.

Phase B: Reductive Amination (Introduction of )
  • Imine Formation:

    • Dissolve Aldehyde (5.0 equiv relative to resin loading) in TMOF/DMF (1:1 v/v) .

    • Add Acetic Acid (1% v/v) to catalyze imine formation.

    • Add solution to resin. Shake for 2–4 hours at RT.

    • Drain and wash with TMOF (

      
      ). Do not wash with water-containing solvents.
      
  • Reduction:

    • Prepare a solution of

      
       (5.0 equiv) in TMOF/MeOH/Acetic Acid (80:19:1).
      
    • Add to resin and shake for 4 hours (or overnight).

    • Important: Vent the syringe occasionally to release any pressure.

    • Wash resin with DMF (

      
      ), MeOH (
      
      
      
      ), and DCM (
      
      
      ).
    • QC Check: Perform a Chloranil Test (specifically for secondary amines). A green/blue bead color indicates positive secondary amine. The Kaiser test may be inconclusive or reddish-brown.

Phase C: Acylation (Introduction of Benzoyl Scaffold)
  • Activation:

    • In a separate vial, dissolve Substituted Benzoic Acid (5.0 equiv) and HATU (4.9 equiv) in anhydrous DMF.

    • Add DIEA (10.0 equiv). The solution should turn yellow (activated ester formation). Allow to activate for 2–5 minutes.

  • Coupling:

    • Add the activated solution to the resin-bound secondary amine.

    • Shake for 2–4 hours at RT. For electron-deficient benzoic acids, extend to 6 hours or double couple.

  • Washing: Drain and wash with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Final QC: Perform a Chloranil Test. The beads should remain colorless (or the color of the resin), indicating complete capping of the secondary amine.

Phase D: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5%

    
     .
    
  • Reaction: Add 2 mL of cocktail to the resin. Shake for 2 hours.

  • Collection: Filter the cleavage solution into a tared vial. Wash resin with 1 mL neat TFA.

  • Workup: Evaporate TFA under a stream of nitrogen. Precipitate the crude product by adding cold Diethyl Ether (

    
     mL). Centrifuge and decant the ether.
    
  • Analysis: Dissolve pellet in DMSO/MeOH for LC-MS analysis.

Part 4: Data Presentation & Visualization

Quantitative Reagent Table
ReagentEquivalentsRoleCritical Note
Aldehyde 5.0Diversity Element (

)
Use excess to drive imine equilibrium.
TMOF SolventDehydrating AgentEssential to prevent hydrolysis of imine.

5.0Reducing AgentSelective; requires slightly acidic pH.
Benzoic Acid 5.0Diversity Element (

)
HATU 4.9Coupling ReagentPreferred for hindered secondary amines.
DIEA 10.0BaseMaintains basic pH for coupling.
Workflow Diagrams
Diagram 1: The Reductive Amination-Acylation (RAA) Workflow

This diagram illustrates the step-by-step chemical transformation on the solid support.

RAA_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotection 1. Fmoc Removal (20% Piperidine) Resin->Deprotection Amine_Resin Resin-NH2 (Primary Amine) Deprotection->Amine_Resin Imine_Step 2. Imine Formation (R-CHO, TMOF) Amine_Resin->Imine_Step Imine_Resin Resin-N=CH-R (Imine) Imine_Step->Imine_Resin Reduction_Step 3. Reduction (NaBH3CN) Imine_Resin->Reduction_Step Sec_Amine Resin-NH-CH2-R (Secondary Amine) Reduction_Step->Sec_Amine Acylation_Step 4. Acylation (Ar-COOH, HATU) Sec_Amine->Acylation_Step Benzamide_Resin Resin-N(CH2R)-CO-Ar (Benzamide) Acylation_Step->Benzamide_Resin Cleavage_Step 5. Cleavage (TFA/TIS/H2O) Benzamide_Resin->Cleavage_Step Final_Product Final Product NH2-CO-Ar-N(CH2R) Cleavage_Step->Final_Product

Caption: Step-wise synthesis of N-substituted benzamides via Reductive Amination on Rink Amide resin.

Diagram 2: Coupling Reagent Decision Matrix

A logic guide for selecting the correct activation strategy based on steric hindrance.

Coupling_Logic Start Select Coupling Strategy Check_Sterics Is the Resin-Bound Amine Hindered? Start->Check_Sterics No_Hindrance No (Primary Amine) Check_Sterics->No_Hindrance Resin-NH2 Yes_Hindrance Yes (Secondary Amine or Bulky Neighbor) Check_Sterics->Yes_Hindrance Resin-NH-R Standard DIC / HOBt (Standard Protocol) No_Hindrance->Standard Check_Acid Is the Benzoic Acid Electron Deficient? Yes_Hindrance->Check_Acid Standard_Acid Standard Acid Check_Acid->Standard_Acid Poor_Acid Electron Deficient or Bulky Acid Check_Acid->Poor_Acid HATU_Method HATU / DIEA (High Reactivity) Standard_Acid->HATU_Method Acid_Chloride Acid Chloride / Pyridine (Max Reactivity) Poor_Acid->Acid_Chloride

Caption: Decision tree for optimizing amide bond formation based on steric and electronic factors.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Imine Formation: Result: Low yield of N-substituted product; presence of primary amide background.

    • Fix: Ensure TMOF is fresh. Increase reaction time.

  • Incomplete Acylation: Result: Presence of secondary amine in final product.

    • Fix: Double couple (repeat step C). Switch from HATU to Acid Chloride.

  • Aggregation: Long hydrophobic tails can cause resin aggregation, preventing reagent access.

    • Fix: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or PEG-based resins (e.g., ChemMatrix).

Analytical Validation
  • LC-MS: The primary tool. Look for the

    
     peak. Note that the Rink linker leaves a carboxamide group (
    
    
    
    ), so calculate mass as
    
    
    (for the extra CH2 from reduction) + 1 (amide H) - losses. Correction: The mass is simply the mass of the final benzamide
    
    
    .
  • NMR:

    
    H NMR in DMSO-
    
    
    
    is possible on the crude cleavage product to verify the ratio of rotamers (common in tertiary amides).

References

  • Solid-Phase Synthesis of N-Substituted Amides

    • Gordon, K. & Balasubramanian, S. (1999). Solid phase synthesis of tertiary amides via reductive alkylation of a Rink amide linker. Journal of Chemical Society, Perkin Transactions 1.
  • Coupling Reagents for Hindered Amines

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
  • Use of TMOF in Solid Phase Imine Formation

    • Look, G. C., et al. (1995).
  • Review of Solid-Phase Linkers

    • James, I. W. (1999).[2] Linkers for solid phase organic synthesis. Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of acid chlorides during benzamide synthesis

Technical Support Center: Benzamide Synthesis & Acid Chloride Stability Article ID: TS-ORG-042 | Last Updated: 2026-03-06 Topic: Preventing Hydrolysis of Acid Chlorides During Amide Coupling Executive Summary: The Kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamide Synthesis & Acid Chloride Stability Article ID: TS-ORG-042 | Last Updated: 2026-03-06 Topic: Preventing Hydrolysis of Acid Chlorides During Amide Coupling

Executive Summary: The Kinetic Competition

User Query: "Why does my benzoyl chloride hydrolyze before coupling, and how do I stop it?"

The Core Issue: Benzamide synthesis is a race between two nucleophiles: your amine (


) and water (

). Acid chlorides are highly electrophilic; while aminolysis (amide formation) is generally kinetically favored over hydrolysis, the presence of moisture—or improper pH control—can skew the reaction toward the formation of benzoic acid impurities.

The Solution Framework: You must select the protocol that matches your substrate's sensitivity:

  • Anhydrous Method: For moisture-sensitive or expensive reagents. Relies on exclusion of water.

  • Schotten-Baumann Method: For robust substrates. Relies on biphasic protection and pH control to outcompete hydrolysis.

Mechanistic Visualization

Understanding the competition is vital for troubleshooting. The diagram below illustrates the bifurcation point where yield is lost.

HydrolysisCompetition cluster_conditions Critical Control Factors AcidCl Benzoyl Chloride (Electrophile) Intermed1 Tetrahedral Intermediate A AcidCl->Intermed1 Fast Attack (k_amine) Intermed2 Tetrahedral Intermediate B AcidCl->Intermed2 Slow Attack (k_water) Amine Amine (R-NH2) (Target Nucleophile) Amine->Intermed1 Water Water (H2O) (Competing Nucleophile) Water->Intermed2 Benzamide Benzamide Product (Desired) Intermed1->Benzamide -HCl BenzoicAcid Benzoic Acid (Impurity) Intermed2->BenzoicAcid -HCl Factor1 Solvent Dryness Factor2 Temperature (<0°C) Factor3 Base Strength

Caption: Kinetic competition pathway. Green arrows indicate the desired aminolysis pathway; red dashed arrows indicate the parasitic hydrolysis pathway. Rate constants (


) are manipulated by temperature and solvent choice.

Protocol A: The Anhydrous Method (Strict Exclusion)

Best for: Valuable amines, deactivated anilines, or highly reactive aliphatic acid chlorides.

The "Golden Rules" of Anhydrous Coupling:

  • Solvent Integrity: Use DCM or THF dried over molecular sieves (3Å or 4Å). "Analytical Grade" is often insufficient without further drying [1].

  • Temperature Control: Start at 0°C . Hydrolysis has a higher activation energy than aminolysis; cooling the reaction suppresses the side reaction (hydrolysis) more than it suppresses the main reaction [2].

  • Order of Addition: Add the acid chloride slowly to the amine. This ensures the amine is always in excess, trapping the acyl group before moisture can interfere.

Step-by-Step Workflow:

  • Purge reaction vessel with

    
     or Argon.
    
  • Dissolve Amine (1.0 equiv) and Base (Et3N or DIPEA, 1.2–1.5 equiv) in dry DCM.

  • Cool to 0°C in an ice bath.

  • Add Acid Chloride (1.05 equiv) dropwise (neat or in DCM) over 10–15 mins.

  • Critical Check: If white precipitate forms immediately, it is likely the amine-HCl salt (normal). If gas evolves vigorously, check for moisture contamination.[1]

Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Scale-up, robust substrates, and cost-efficiency.

Why it works in water: This method uses a biphasic system (Water/DCM or Water/Ether).[2] The acid chloride remains in the organic phase, protected from the aqueous base. The amine reacts at the interface.

The pH Trap (Troubleshooting):

  • pH < 7: The amine becomes protonated (

    
    ) and loses nucleophilicity. Reaction stops.
    
  • pH > 11: Hydroxide (

    
    ) concentration is too high, and it begins to attack the acid chloride directly, causing hydrolysis.
    
  • Target: Maintain pH 8–10 .

Step-by-Step Workflow:

  • Dissolve amine in DCM or Diethyl Ether.

  • Prepare 10% aqueous NaOH or saturated

    
    .
    
  • Combine phases in a flask with vigorous stirring (emulsion is good here).

  • Add Acid Chloride dropwise.

  • Self-Validating Step: Monitor pH. If it drops below 8 (due to HCl generation), add more base immediately.

Reagent Quality: The Silent Killer

Issue: Users often report "hydrolysis" when the acid chloride was actually decomposed before the reaction started.

Quality Control Protocol:

  • Thionyl Chloride Contamination: If you synthesized the acid chloride using

    
    , residual thionyl chloride will react with your amine to form sulfinylamines (
    
    
    
    ) or hydrolyze to form
    
    
    and HCl, masquerading as hydrolysis [3].
  • Purification:

    • Azeotropic Distillation: Add dry toluene to the crude acid chloride and rotovap. Repeat 3x to drag out residual

      
      .
      
    • Vacuum Distillation: For high purity, distill the acid chloride under reduced pressure.[3] Collect the fraction with a steady boiling point.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield / High Acid Recovery Wet solvent (Anhydrous method).Dry DCM over activated 3Å sieves for 24h.
pH too high (Schotten-Baumann).Switch from NaOH to

(milder base).
Violent Exotherm / Fuming Reaction too fast; local overheating.Dilute acid chloride in DCM; Add dropwise at -10°C to 0°C.
Precipitate is not Product Formation of Amine-HCl salt.This is normal. Wash organic layer with water/brine to remove salts during workup.
Pungent Sulfur Odor Residual Thionyl Chloride (

).
Perform toluene azeotrope on acid chloride starting material before use.
Biphasic Layer Confusion Emulsion formation.Add brine (sat. NaCl) to break emulsion; filter through Celite if necessary.

Decision Logic Diagram

DecisionTree Start Start: Benzamide Synthesis CheckReagent Is Acid Chloride Pure? (Free of SOCl2?) Start->CheckReagent Purify Purify: Toluene Azeotrope or Distillation CheckReagent->Purify No SubstrateCheck Is Amine/Acid Chloride Moisture Sensitive? CheckReagent->SubstrateCheck Yes Purify->SubstrateCheck Anhydrous Path A: Anhydrous Method (DCM/Et3N, 0°C) SubstrateCheck->Anhydrous Yes (Sensitive) Schotten Path B: Schotten-Baumann (DCM/Aq. NaOH) SubstrateCheck->Schotten No (Robust)

Caption: Workflow decision tree for selecting the optimal synthesis protocol based on reagent purity and substrate sensitivity.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Bentley, T. W., & Jones, R. O. (1993). Mechanisms of hydrolysis of carboxylic acid chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

Sources

Optimization

Optimizing reaction time for sterically hindered aniline coupling

Technical Support Center: Optimizing Sterically Hindered Aniline Coupling Case ID: OPT-ANILINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sterically Hindered Aniline Coupling

Case ID: OPT-ANILINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Introduction

Welcome to the Advanced Synthesis Support Module. You are likely here because your standard coupling protocols (EDC/NHS, standard Pd/BINAP) have failed to convert an ortho-substituted aniline within a reasonable timeframe.

Sterically hindered anilines present a dual challenge:

  • Electronic Deactivation: The aromatic ring disperses the nitrogen's lone pair, reducing nucleophilicity.

  • Steric Blockade: Ortho-substituents (Methyl, Isopropyl, Halogens) physically block the trajectory of the electrophile (carbonyl carbon or Pd-center), drastically increasing the activation energy (

    
    ) required for the rate-determining step.
    

This guide moves beyond basic textbook chemistry into high-performance troubleshooting.

Module 1: Diagnostic Framework

Q: Why is my reaction stalling at 40% conversion after 24 hours?

A: You are likely hitting a "Steric Wall." In amide coupling, the formation of the tetrahedral intermediate is reversible. If the steric bulk is too high, the collapse of the intermediate back to starting materials is kinetically favored over the forward elimination of the leaving group. In Buchwald-Hartwig couplings, the rate-limiting step shifts from oxidative addition to amine coordination/reductive elimination.

Visualizing the Blockade:

StericMechanism Start Hindered Aniline Collision Collision/Coordination Start->Collision Electrophile Activated Electrophile (Active Ester or Pd-Ar) Electrophile->Collision TS Transition State (High Energy Barrier) Collision->TS Steric Clash Increases Ea Product Coupled Product TS->Product Slow (k_forward) Revert Reversion to SM TS->Revert Fast (k_reverse)

Figure 1: Kinetic bottleneck caused by steric hindrance favoring reversion over product formation.

Module 2: Amide Bond Formation (The "Nucleophilic" Fix)

Q: Standard EDC/HOBt is failing. Should I just add more heat?

A: No. Thermal energy alone often degrades the activated ester before the slow aniline can attack. You must switch to a coupling agent that generates a more stable, yet highly reactive intermediate.

Recommendation: Switch to HATU or T3P .

  • HATU (The Gold Standard): Generates an O-7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the HOAt moiety creates a "neighboring group effect," hydrogen-bonding with the incoming amine and guiding it toward the carbonyl, effectively lowering the entropic penalty of the attack.

  • T3P (The Scale-Up King): Propylphosphonic anhydride.[1] It exhibits low epimerization and drives the reaction by forming a water-soluble phosphonate byproduct. It works exceptionally well for anilines when used with pyridine.

Data Comparison: Coupling 2,6-Dimethylaniline with Benzoic Acid

Coupling AgentBase/SolventTime (h)Yield (%)Notes
EDC / HOBt DIPEA / DCM24< 15%High hydrolysis of active ester.
HATU DIPEA / DMF492%Recommended for Discovery. Requires chromatography.
T3P (50% in EtOAc) Pyridine / EtOAc1288%Recommended for Scale-up. Simple acidic wash workup.
Ghosez's Reagent TEA / DCM295%Generates acid chloride in situ. Good for acid-sensitive substrates.

Protocol: High-Efficiency HATU Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 equiv) and HOAt (0.5 equiv - optional booster).

  • Add DIPEA (2.5 equiv) and stir for 5 mins to pre-activate.

  • Add the Hindered Aniline (1.2 equiv).[2]

  • Critical Step: If no conversion after 2h, heat to 50°C. If still slow, add Microwave irradiation (see Module 4).

Module 3: Buchwald-Hartwig Amination (The "Catalytic" Fix)

Q: My Pd-catalyzed coupling is stuck. I'm using Pd(OAc)2 and BINAP.

A: BINAP is insufficient for sterically hindered anilines. It lacks the bulk required to force the reductive elimination step. You need dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky and electron-rich.

The "Pre-Catalyst" Imperative: Do not use Pd(OAc)₂ + Ligand. The activation step (reduction of Pd(II) to Pd(0)) is often inhibited by the amine itself. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G3) which generate the active Pd(0) species immediately upon heating.

Ligand Selection Decision Tree:

LigandSelect Start Analyze Substrate Type Amine Type? Start->Type Primary Primary Aniline (Ar-NH2) Type->Primary Secondary Secondary Aniline (Ar-NH-R) Type->Secondary Hindrance Ortho-Substitution? Primary->Hindrance RuPhos RuPhos Pd G3 (Best for Secondary) Secondary->RuPhos BrettPhos BrettPhos Pd G3 (Best for Primary) Hindrance->BrettPhos Yes (Ortho) XPhos XPhos Pd G3 (General Purpose) Hindrance->XPhos No (Para/Meta)

Figure 2: Ligand selection strategy based on amine class and steric profile.

Optimized Protocol (BrettPhos System):

  • Vessel: Microwave vial (must be sealed to prevent oxidation).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Base: NaOtBu (Sodium tert-butoxide) is critical. Weak bases (Carbonates) often fail with hindered substrates.

  • Catalyst: BrettPhos Pd G3 (1-3 mol%).

  • Temp: 100°C - 120°C.

Module 4: Process Intensification (Microwave & Concentration)

Q: Can I use a microwave to force the reaction?

A: Yes, and it is highly recommended for hindered anilines. Microwave irradiation provides rapid, volumetric heating that can overcome the high activation energy barrier (


) identified in Module 1.

Troubleshooting Microwave Failures:

  • Issue: Vessel exploded or high pressure.

    • Fix: Switch solvent from DMF (high bp, decomposition risk) to THF or 2-MeTHF .

  • Issue: Decomposition of catalyst.

    • Fix: Use "Power Cycling" (Active cooling active during irradiation) to maintain a constant temperature without hot spots.

The "Concentration Effect": For hindered reactions, collision frequency is the limiting factor.

  • Standard Concentration: 0.1 M

  • Hindered Optimization: Increase to 0.5 M - 1.0 M .

  • Why? Reaction rate

    
    . Increasing concentration linearly increases rate, often pushing the reaction past the "steric wall."
    

References & Authority

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] Journal of the American Chemical Society.

  • T3P Applications: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Esters.[1] Organic Process Research & Development.

  • Microwave Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzamide Solubility in Bioassays

Ticket ID: BZ-SOL-001 Subject: Low solubility/precipitation of benzamide scaffolds in aqueous media Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core Introduction: The "Invisible" Variable...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-SOL-001 Subject: Low solubility/precipitation of benzamide scaffolds in aqueous media Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. If you are working with benzamides (e.g., Entinostat, Mocetinostat, or novel analogs), you are likely encountering a common but often misdiagnosed issue: "The Crash."

Benzamides possess a planar, rigid pharmacophore capable of strong intermolecular hydrogen bonding (amide-to-amide stacking). While this makes them potent binders to targets like HDACs or PARP, it also creates high crystal lattice energy.[1] In 100% DMSO, they appear soluble.[1] However, upon dilution into aqueous buffer (the "solvent shift"), they frequently precipitate or form colloidal aggregates.

This guide moves beyond basic advice to provide a root-cause analysis and self-validating protocols to rescue your bioassay.

Part 1: Diagnosis – Is It Solubility or Biology?

Before changing your buffer, you must confirm if the issue is physical (precipitation/aggregation) or biological.

The Symptom Checker
ObservationLikely Root CauseDiagnostic Action
Steep Hill Slope (>2.0) Colloidal AggregationPerform Detergent Test (See Protocol A)
Plateau < 100% Inhibition Precipitation (Loss of Free Compound)Nephelometry / Visual Check
Bell-Shaped Dose Response Biphasic Solubility LimitCheck Buffer pH vs. pKa
Inconsistent Replicates Micro-precipitation (Heterogeneous)Spin-down test (See Protocol B)
Workflow: The Solubility Decision Tree

Use this logic flow to determine your next step.

SolubilityDecisionTree Start Abnormal Bioassay Result VisualCheck Step 1: Visual/Microscope Inspection (100x Magnification) Start->VisualCheck Precipitate Crystals/Precipitate Visible? VisualCheck->Precipitate DetergentTest Step 2: Detergent Sensitivity Test (Add 0.01% Triton X-100) Precipitate->DetergentTest No (Clear) SolventFix Action: Switch to Cyclodextrin (See Part 3) Precipitate->SolventFix Yes (Crystals) Aggregator IC50 Shifts significantly? DetergentTest->Aggregator ColloidFix Action: Add Surfactant (0.01%) to Assay Buffer Aggregator->ColloidFix Yes (Promiscuous Inhibitor) BioIssue Action: Investigate Target Biology (Not a solubility issue) Aggregator->BioIssue No (Specific Binder)

Figure 1: Diagnostic flowchart for distinguishing between precipitation, colloidal aggregation, and true biological activity.

Part 2: The DMSO Trap (Kinetic vs. Thermodynamic Solubility)

The Problem: You dissolve your benzamide in DMSO at 10 mM (clear). You dilute it to 100 µM in buffer (clear initially). Two hours later, your assay fails. The Cause: You are observing Kinetic Solubility (metastable state) rather than Thermodynamic Solubility (equilibrium state). The "solvent shift" from DMSO (dielectric constant


) to Water (

) forces the hydrophobic benzamide rings to stack, eventually crashing out.
Protocol B: The Spin-Down Validation

Use this to determine the true concentration of your compound in the assay buffer.

  • Prepare: Make your top assay concentration (e.g., 100 µM) in the exact assay buffer (containing the final % DMSO).

  • Incubate: Let stand for the duration of your assay (e.g., 2 hours) at assay temperature.

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet micro-precipitates.

  • Quantify: Measure the supernatant absorbance (UV-Vis) or analyze via HPLC.[1]

  • Calculate:

    
    [1]
    
    • < 80% Recovery: You have a solubility problem.[1] Proceed to Part 3.

Part 3: Advanced Formulation (Beyond DMSO)

If DMSO fails, do not just add more DMSO (which is toxic to cells >0.1-0.5% and enzymes >1-5%).[1] Switch to a solubilizing excipient.[1]

Solution 1: Cyclodextrins (The "Molecular Encapsulation")

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard for benzamides. It forms an inclusion complex, hiding the hydrophobic phenyl ring inside its cavity while presenting a hydrophilic exterior to the buffer.

Protocol: Preparing a Cyclodextrin Stock

  • Stock Vehicle: Prepare a 20-40% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your solid benzamide directly to this vehicle (avoiding DMSO if possible).

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.[1]

  • Usage: Use this stock to dilute into your assay. The final CD concentration in the well will be low enough to avoid interference, but the complex prevents precipitation.

Solution 2: pH Adjustment (Ionization Strategy)

Standard benzamides (amide


) do not ionize at pH 7.[1]4. However, if your derivative contains a basic side chain (e.g., a piperazine or pyridine tail common in HDAC inhibitors):
  • Check pKa: If the side chain

    
     is approx 7–8.[1]
    
  • Action: Lowering the assay pH slightly (e.g., from 7.4 to 6.8) can significantly increase solubility by protonating the amine, provided your target protein remains active.

Part 4: Colloidal Aggregation (The False Positive)

Benzamides are notorious for forming "colloidal aggregates" at micromolar concentrations.[1] These 100–400 nm particles sequester enzymes, leading to promiscuous inhibition (false positives).[1]

Mechanism of Interference

AggregationMechanism Monomer Monomer (Active) Colloid Colloidal Aggregate (Promiscuous) Monomer->Colloid High Conc. > CAC Complex Enzyme-Colloid Complex (Inhibited) Colloid->Complex Adsorption Enzyme Enzyme Enzyme->Complex Detergent Detergent (Triton X-100) Detergent->Complex Disrupts

Figure 2: Transition from monomer to colloidal aggregate, showing how detergents reverse the inhibition.

Protocol A: The Shoichet Detergent Test

Based on the foundational work of Brian Shoichet’s lab [1, 4].

  • Run Assay (Standard): Measure IC50 in standard buffer.

  • Run Assay (+Detergent): Add 0.01% (v/v) Triton X-100 (or 0.005% Tween-20) to the assay buffer before adding the enzyme/cells.[1]

  • Compare:

    • IC50 Unchanged: True Inhibition.[1]

    • IC50 Increases > 10-fold (Potency drops): The compound was aggregating.[1] The detergent broke up the colloids, revealing the (lower) true potency.

FAQ: Frequently Asked Questions

Q: Can I use 100% Ethanol as a stock solvent instead of DMSO? A: Generally, no.[1] While benzamides are soluble in ethanol, ethanol is much more volatile (causing concentration shifts during pipetting) and often has lower tolerability in bioassays than DMSO.[1] Stick to DMSO or Cyclodextrins.[1]

Q: My compound precipitates immediately upon adding to the cell media. Why? A: This is the "Crash Effect."[1] Cell media is rich in salts and proteins.[1]

  • Fix: Dilute your compound into an intermediate "holding buffer" (e.g., PBS + 0.5% HP-

    
    -CD) before adding it to the cell media.[1] Never pipette 100% DMSO stock directly into a static well of media; the local high concentration causes immediate precipitation.
    

Q: What is the maximum DMSO concentration for cell-based assays? A: < 0.1% is the gold standard [3].[1][2] At >0.5%, DMSO induces membrane porosity and cytotoxicity, which can mask the effect of your benzamide.

References

  • Shoichet, B. K. (2006).[1][3][4] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Timm, M., et al. (2013).[1] DMSO tolerance in cell-based assays. Journal of Biomolecular Screening. Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[1][3] A detergent-based assay for the detection of promiscuous inhibitors.[3][5] Nature Protocols, 1(2), 550-553.[1][3] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Optimization

Minimizing side products in nucleophilic acyl substitution of benzamides

Welcome to the Reaction Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot one of the most notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot one of the most notoriously difficult transformations in organic synthesis: the nucleophilic acyl substitution (NAS) of benzamides.

Due to the strong delocalization of the nitrogen lone pair into the carbonyl


 orbital, the amide bond possesses significant double-bond character. This resonance stabilization renders the carbonyl carbon poorly electrophilic and makes the amine a terrible leaving group[1]. Overcoming this thermodynamic sink often requires harsh conditions, which invariably lead to side products. This guide focuses on field-proven, chemoselective activation strategies to bypass these kinetic traps.

Troubleshooting Guide & FAQs

Q1: My Grignard addition to a tertiary benzamide yields a tertiary alcohol instead of the desired aryl ketone. How do I stop this over-addition? The Causality: The target aryl ketone is significantly more electrophilic than the starting benzamide. Once the tetrahedral intermediate collapses to form the ketone in situ, it rapidly reacts with a second equivalent of the Grignard reagent, leading to over-addition[2]. The Solution: You must prevent the collapse of the tetrahedral intermediate until the reaction is quenched.

  • Method A: Use Weinreb amides (N-methoxy-N-methyl amides), which form a stable 5-membered metal chelate that only collapses to the ketone upon aqueous acidic workup.

  • Method B: Employ electrophilic activation using triflic anhydride (

    
    ). This converts the amide into an imidoyl triflate. Nucleophilic attack yields an enamine/imine intermediate that is completely inert to further nucleophilic attack until hydrolysis[3].
    

Q2: When attempting NAS on a primary benzamide using


 or 

, I isolate mostly benzonitrile. Why?
The Causality: Primary amides undergo rapid dehydration under strongly electrophilic conditions. Once the carbonyl oxygen is activated by the electrophile, the two highly acidic protons on the nitrogen are easily eliminated, expelling the leaving group and forming a carbon-nitrogen triple bond (nitrile)[1]. The Solution: Avoid strong Lewis acids or dehydrating agents. Instead, use trichloroisocyanuric acid (TCCA) with lithium benzoate. This converts the primary amide into an N,N-dichloroamide intermediate, which smoothly undergoes NAS with nucleophiles (like alcohols to form esters) without the risk of dehydration[4].

Q3: My non-activated tertiary benzamide shows <10% conversion even with strong nucleophiles at elevated temperatures. How can I force the reaction? The Causality: The extreme stability of the C-N bond prevents initial nucleophilic attack. Forcing the reaction with higher temperatures usually degrades the nucleophile or leads to unselective C-H deprotonation. The Solution: You must disrupt the amidic resonance.

  • Pre-synthetic approach: Synthesize a "twisted amide" by installing sterically demanding groups (e.g., N-tert-butyl) or electron-withdrawing groups (e.g., N-Boc) to force the nitrogen out of planarity[5].

  • In situ approach: Generate an acyl iodide intermediate using catalytic KI and stoichiometric HOTf. This converts the inert amide into a highly reactive acyl iodide that readily accepts nucleophiles at room temperature[1].

Mechanistic Pathways & Workflow Visualizations

MechanisticPathway A Benzamide (Inert Resonance) B Electrophilic Activation (Tf2O) A->B Activation F Side Product: Tertiary Alcohol A->F Direct Grignard (Over-addition) C Imidoyl Triflate Intermediate B->C + Tf2O E Side Product: Benzonitrile B->E Primary Amide Dehydration D NAS Product (Ketone/Ester) C->D + Nucleophile (Controlled)

Fig 1: Logical pathways of benzamide activation vs. side product formation.

ExperimentalWorkflow S1 Step 1: Anhydrous Setup Dry DCM, Argon, -78 °C S2 Step 2: Activation Add Tf2O dropwise S1->S2 S3 Step 3: Nucleophile Add Grignard/Amine S2->S3 15 min wait S4 Step 4: Quench Aqueous NH4Cl S3->S4 Warm to RT S5 Product Isolation Extraction & Column S4->S5

Fig 2: Standard step-by-step experimental workflow for Tf2O-mediated NAS.

Quantitative Data & Strategy Selection

To minimize side products, reagent selection must be tailored to the specific substitution pattern of the benzamide. The table below summarizes the optimal conditions based on recent kinetic and yield data[1][3][4].

Benzamide TypeOptimal Activation StrategyTarget NucleophileDominant Side Product AvoidedAvg. Yield
Primary TCCA (2 eq) + LiOBz (2.5 eq)Alcohols (Esters)Dehydration to Benzonitrile85 - 98%
Secondary

+ 2-Fluoropyridine
Grignards (Ketones)N-Alkylation / Over-addition75 - 90%
Tertiary KI (cat.) + HOTf (1 eq)Amines (Transamidation)Unreacted Starting Material67 - 88%
Tertiary LDA (Deprotonative Aroylation)Methyl SulfidesOver-addition to Alcohol70 - 85%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Transamidation via Acyl Iodide Intermediate[4]

This protocol bypasses the inertness of tertiary benzamides by generating a highly reactive acyl iodide in situ, preventing the need for harsh thermal conditions that degrade sensitive functional groups.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the tertiary benzamide (1.0 mmol) and potassium iodide (KI, 0.2 mmol, 20 mol%) in anhydrous toluene (5.0 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic acid (HOTf, 1.0 mmol).

    • Causality Check: HOTf protonates the amide, making it susceptible to nucleophilic attack by the iodide ion. The expulsion of the dialkylamine salt drives the formation of the acyl iodide.

  • Nucleophilic Addition: After 10 minutes, add the target amine nucleophile (e.g., aniline, 1.5 mmol) and a non-nucleophilic base (e.g.,

    
    , 2.0 mmol) to neutralize the generated HI.
    
  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly UV-active acyl iodide intermediate should rapidly disappear, replaced by the transamidation product.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3 x 10 mL), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: -Mediated Ketone Synthesis from Tertiary Benzamides[3]

This protocol eliminates the tertiary alcohol over-addition side product commonly seen with Grignard reagents.

  • Preparation: In a flame-dried flask under argon, dissolve the tertiary benzamide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in anhydrous DCM (5.0 mL). Cool to -78 °C.

  • Electrophilic Activation: Slowly add trifluoromethanesulfonic anhydride (

    
    , 1.1 mmol) dropwise. Stir for 15 minutes at -78 °C.
    
    • Causality Check: 2-fluoropyridine acts as a non-nucleophilic acid scavenger, preventing premature hydrolysis while

      
       forms the highly electrophilic imidoyl triflate.
      
  • Grignard Addition: Add the Grignard reagent (1.2 mmol) dropwise. Maintain at -78 °C for 30 minutes, then allow to warm to room temperature.

    • Self-Validating Step: The intermediate formed is an enamine/imine, which is electron-rich and repels a second equivalent of the Grignard reagent, inherently preventing over-addition.

  • Hydrolysis: Quench the reaction with 1M HCl (5.0 mL) and stir vigorously for 30 minutes at room temperature to hydrolyze the intermediate into the final aryl ketone.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry, and purify via flash chromatography.

References

1.[1] Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry / NIH. Available at:[Link] 2.[2] Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications / NIH. Available at:[Link] 3.[3] A General Method for the Direct Transformation of Common Tertiary Amides into Ketones and Amines by Addition of Grignard Reagents. ResearchGate. Available at:[Link] 4.[5] Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. Available at:[Link] 5.[4] Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Choice of base (Pyridine vs TEA) for benzoylation of electron-rich anilines

[1] Ticket ID: BZ-ANL-001 Topic: Optimization of Base Selection (Pyridine vs. Triethylamine) Status: Open Assigned Specialist: Senior Application Scientist[] Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: BZ-ANL-001 Topic: Optimization of Base Selection (Pyridine vs. Triethylamine) Status: Open Assigned Specialist: Senior Application Scientist[]

Introduction

Welcome to the Technical Support Center. You are likely here because your benzoylation reaction is suffering from low yields, difficult workups, or unexpected side products.

When benzoylating electron-rich anilines (e.g., anisidines, toluidines), the choice between Pyridine and Triethylamine (TEA) is not merely a matter of preference—it is a choice between two distinct mechanistic pathways. This guide breaks down the causality behind these choices, provides robust protocols, and troubleshoots common failure modes.

Module 1: Mechanistic Intelligence (The "Why")

To optimize your reaction, you must understand the role of the base beyond simple proton scavenging.

The Nucleophilic Catalyst vs. The Proton Sponge
  • Pyridine (The Activator): Pyridine is a "dual-function" reagent.[] It acts as a base to neutralize HCl, but more importantly, it acts as a nucleophilic catalyst . It attacks the benzoyl chloride to form a highly reactive

    
    -benzoylpyridinium intermediate.[] This intermediate is more electrophilic than the original acid chloride, accelerating the attack by the aniline.
    
  • Triethylamine (The Scavenger): TEA is a stronger base (

    
    ) than pyridine (
    
    
    
    ), but it is sterically hindered and non-nucleophilic. It does not activate the benzoyl chloride. It serves only to trap the HCl generated during the reaction.
Visualizing the Pathway

The following diagram illustrates the catalytic advantage of pyridine compared to the direct attack required when using TEA.

BenzoylationMechanism BzCl Benzoyl Chloride Inter N-Benzoylpyridinium (Activated Intermediate) BzCl->Inter Nucleophilic Attack (Fast) Product Benzanilide Product BzCl->Product Direct Attack (Slower) Used with TEA Py Pyridine Py->Inter TEA TEA (Base Only) Salt Salt Byproduct TEA->Salt Traps HCl Inter->Product Aniline Attack (Very Fast) Aniline Electron-Rich Aniline Aniline->Product

Caption: Figure 1.[2] The catalytic cycle of Pyridine (Blue/Green path) vs. the direct displacement path with TEA (Yellow dashed).

Module 2: Decision Matrix

Use this table to select the correct base for your specific constraints.

FeaturePyridine Method TEA (Triethylamine) Method
Primary Role Catalyst + Solvent/BaseBase (Proton Scavenger)
Reaction Rate Fast (via intermediate)Moderate (Direct attack)
Substrate Scope Best for hindered or sluggish anilines.[]Best for highly reactive, unhindered anilines.
Solubility Excellent (solubilizes intermediates).Poor (TEA·HCl salts often precipitate).
Workup Difficulty High (Requires acid wash/CuSO₄).[]Low (Washes out with water/mild acid).
Odor/Toxicity High (Fishy, toxic).Moderate (Fishy, flammable).
Recommendation Use for maximum yield and difficult substrates.Use for green chemistry and easy purification.[]

Module 3: Optimized Protocols

Protocol A: The "Classic" Pyridine Method

Best for: Maximum yield, sluggish substrates, or when the aniline is acid-sensitive.

  • Preparation: Dissolve the electron-rich aniline (1.0 equiv) in dry Pyridine (5–10 volumes). Note: Pyridine acts as the solvent.[3]

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.1–1.2 equiv) dropwise. The reaction is exothermic; control the rate to keep T < 10°C.

  • Reaction: Warm to room temperature (RT) and stir for 1–4 hours.

    • Checkpoint: A precipitate (Pyridinium hydrochloride) may form, but the mixture usually remains stirrable.

  • Workup (The Critical Step):

    • Pour reaction mixture into ice water.

    • Extract with Ethyl Acetate (EtOAc) or DCM.[4]

    • Wash 1: 1M HCl (

      
      ) to remove Pyridine (converts to water-soluble pyridinium salt).[]
      
    • Wash 2: Saturated

      
       to remove benzoic acid.[]
      
    • Wash 3: Brine.[] Dry over

      
      .[][5]
      
Protocol B: The TEA/DMAP "Green" Method

Best for: Scale-up, avoiding pyridine toxicity, and easier workup.

  • Preparation: Dissolve aniline (1.0 equiv) and TEA (1.5 equiv) in dry DCM or THF.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.05–0.1 equiv).

    • Why? DMAP mimics the nucleophilic activation of pyridine but is used in catalytic amounts.

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at RT.

    • Checkpoint: TEA·HCl will precipitate as a thick white solid. Ensure vigorous stirring to prevent "caking."

  • Workup:

    • Filter off the solid TEA·HCl (optional but recommended).

    • Wash the filtrate with 0.5M HCl, then

      
      , then Brine.
      

Module 4: Troubleshooting & FAQs

Issue 1: "I can't get rid of the pyridine smell/residue."

Diagnosis: Pyridine is miscible with organic solvents and difficult to remove by simple evaporation due to its boiling point (115°C) and


-stacking interactions.[]
Solution: 
  • The Copper Complex Trick: Wash your organic layer with 10% aqueous Copper Sulfate (

    
    ) .[3]
    
    • Mechanism:[][6][7][8] Pyridine coordinates with

      
       to form a water-soluble, deep blue/violet complex 
      
      
      
      .
    • Indicator: Keep washing until the aqueous layer stops turning purple and stays light blue.

  • Azeotropic Removal: Co-evaporate the crude residue with Toluene (

    
    ).[9] Toluene forms an azeotrope with pyridine, helping to drag it into the vacuum trap.
    
Issue 2: "My yield is low with TEA, but good with Pyridine."

Diagnosis: Your aniline might be sterically hindered or slightly deactivated, making the direct attack on benzoyl chloride too slow. The TEA is merely trapping HCl, not activating the electrophile. Solution: Add 10 mol% DMAP to the TEA reaction. This creates the


-acylpyridinium species in situ, restoring the kinetic advantage of the pyridine method without using pyridine as the solvent.
Issue 3: "I am seeing di-benzoylated side products."

Diagnosis: Electron-rich anilines are highly nucleophilic.[] If the mono-benzoylated product is still electron-rich (less likely, as the amide is electron-withdrawing) or if local concentration of BzCl is too high, di-acylation can occur.[] Solution:

  • Reverse Addition: Add the Benzoyl Chloride very slowly to the aniline solution.

  • Temperature: Keep the reaction strictly at 0°C.

  • Stoichiometry: Reduce BzCl to 1.0 equiv exactly.

Issue 4: "The reaction turns into a solid block (TEA method)."

Diagnosis: TEA·HCl precipitates instantly in non-polar solvents (DCM, Toluene), physically trapping unreacted starting material. Solution:

  • Solvent Switch: Use THF or MeCN (salts are slightly more soluble).

  • Mechanical: Use an overhead stirrer instead of a magnetic stir bar.

Module 5: Workflow Visualization

The following flowchart guides you through the purification logic, which is often the bottleneck in these reactions.

PurificationLogic Start Crude Reaction Mixture BaseCheck Which Base Used? Start->BaseCheck PyPath Pyridine Solvent BaseCheck->PyPath Pyridine TEAPath TEA / DCM BaseCheck->TEAPath TEA AcidWash Wash with 1M HCl PyPath->AcidWash Standard CuWash Wash with 10% CuSO4 (If acid sensitive) PyPath->CuWash Acid Sensitive Final Pure Product AcidWash->Final CuWash->Final Filter Filter Precipitate (TEA-HCl) TEAPath->Filter MildWash Wash with Water/Brine Filter->MildWash MildWash->Final

Caption: Figure 2.[] Purification logic flow for removing Pyridine vs. TEA residues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Wamser, C. C.; Yates, J. A. Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis.[10] J. Org.[] Chem.1989 , 54, 150-154.[] Link

  • Hofle, G.; Steglich, W.; Vorbruggen, H. 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angew.[] Chem. Int. Ed.1978 , 17, 569-583.[] Link

  • University of Rochester. "How to Remove Sticky Reagents." Not Voodoo X. Link (Source for CuSO4 wash protocol).

Sources

Optimization

Technical Support Center: Benzamide Crystallization &amp; Oiling Out

Welcome to the Crystallization Process Development Center. Topic: Resolving Liquid-Liquid Phase Separation (LLPS) in Benzamide Purification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallization Process Development Center. Topic: Resolving Liquid-Liquid Phase Separation (LLPS) in Benzamide Purification. Ticket ID: BZM-LLPS-001 Status: Open

Executive Summary

"Oiling out" is a colloquial term for Liquid-Liquid Phase Separation (LLPS) .[1][2][3] In benzamide recrystallization, this occurs when the solution enters a miscibility gap (a region where two liquid phases are more stable than a solid-liquid system) before the crystal nucleation barrier is overcome.

This phenomenon is thermodynamically driven by a depressed melting point of the solute in the solvent mixture or kinetically driven by rapid supersaturation that bypasses the metastable zone width (MSZW). The following guide provides the diagnostic tools and protocols to force the system back into a suspension crystallization regime.

Module 1: Diagnostics & Mechanism

Q: Why does my benzamide turn into an oil droplet instead of a crystal?

A: You are likely operating in the "Oiling Out Zone" (Miscibility Gap). Benzamide has a melting point of ~127–130 °C. However, in the presence of solvents (impurities or recrystallization fluids), this melting point is significantly depressed. If your crystallization temperature (


) is higher than this depressed melting point (

), the benzamide will separate as a solute-rich liquid (oil) rather than a solid.

The Phase Diagram Logic: To fix this, you must understand where your process sits on the phase diagram. You need to cross the Solubility Curve (Binodal) without hitting the Miscibility Gap (Spinodal).

PhaseDiagram cluster_Zones Thermodynamic Zones Start Hot Solution (Undersaturated) Cooling Cooling Process Start->Cooling Zone1 Metastable Zone (Ideal for Seeding) Cooling->Zone1 Slow Cool Zone2 Miscibility Gap (Oiling Out Zone) Cooling->Zone2 Fast Cool / High Conc. Zone3 Labile Zone (Spontaneous Nucleation) Zone1->Zone3 Nucleation Zone2->Zone3 Oiling -> Amorphous Solid

Figure 1: Simplified Phase Diagram showing the danger of entering the Miscibility Gap (Red) before the Metastable Zone (Blue) can induce nucleation.

Module 2: Solvent System Optimization

Q: I am using Ethanol/Water (1:1). Is this the wrong solvent system?

A: It is a high-risk system but often necessary for yield. Benzamide is highly soluble in ethanol and poorly soluble in water. Water acts as a strong anti-solvent.

  • The Problem: If water is added too quickly, or if the ratio is too water-heavy at high temperatures, the local supersaturation spikes, pushing the system instantly into the miscibility gap (LLPS).

  • The Fix: Adjust the polarity to increase the "Good Solvent" fraction or switch to a system with a narrower miscibility gap.

Solvent Selection Matrix for Benzamide
Solvent SystemRisk of Oiling OutSolvency PowerRecommendation
Ethanol / Water High High (Ethanol)Use >60% Ethanol initially. Add water isothermally after seeding.
Ethyl Acetate LowModerateRecommended. Lower risk of LLPS; good impurity rejection.
Toluene ModerateModerateGood for removing non-polar impurities, but requires higher temps.
Acetone / Water HighVery High (Acetone)Similar profile to Ethanol/Water. Avoid if possible.

Technical Insight: Research indicates that benzamide solubility follows the order: Methanol > Acetone > Ethanol > Ethyl Acetate > Water [1]. Moving to Ethyl Acetate often eliminates oiling out because the solute-solvent interactions are more favorable, raising the energy barrier for liquid-liquid separation.

Module 3: Process Control & Seeding Protocol

Q: How do I recover the solid if it has already oiled out?

A: Do NOT simply cool it further; the oil will solidify into an amorphous glass or impure chunk. You must reheat and "seed the cloud."

Protocol: The "Faint Milk" Seeding Strategy

This protocol relies on seeding at the Cloud Point to bypass the energy barrier of nucleation.

  • Re-dissolution: Heat the mixture until the oil phase completely re-dissolves and the solution is clear (Monophasic).

  • Equilibration: Lower the temperature slowly (0.5 °C/min) until you see the First Haze (Cloud Point). This is the onset of the miscibility gap.

  • Temperature Bump: Immediately raise the temperature by 2–3 °C to clear the haze slightly (return to the Metastable Zone).

  • Seeding: Add 0.5–1.0 wt% pure Benzamide seeds .

    • Why? The seeds provide a surface for growth, making crystallization kinetically favored over phase separation.

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes.

    • Visual Check: The solution should turn from a "translucent oil" look to a "white suspension" (faint milk) as crystals grow on the seeds.

  • Cooling Ramp: Once a crystal bed is established, cool slowly to 0–5 °C.

Module 4: Impurity Management

Q: My crude material oils out, but the standard works fine. Why?

A: Impurities are acting as "solvents."[4] Impurities dissolve in the benzamide-rich oil phase, stabilizing it and further depressing the melting point. This creates a vicious cycle where the oil phase becomes a "garbage collector" for impurities, preventing crystallization.

Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve crude benzamide in hot Ethanol (no water).

    • Add 5 wt% Activated Carbon. Stir for 15 mins.

    • Filter hot (to remove carbon and adsorbed non-polar impurities).

    • Proceed with crystallization.[1][4][5][6][7][8][9]

  • Pre-Wash:

    • Triturate (wash) the crude solid with cold toluene or hexane before recrystallization to remove surface oils/impurities.

Troubleshooting Logic Flow

Troubleshooting Start Problem: Oiling Out CheckTemp Is Temp > 125°C? Start->CheckTemp CheckSolvent Solvent System? CheckTemp->CheckSolvent No ActionMelt It's Melting, not Oiling. Lower Temp. CheckTemp->ActionMelt Yes CheckPurity Crude Purity? CheckSolvent->CheckPurity Ethanol/Water ActionSolvent Switch to Ethyl Acetate or Increase EtOH ratio CheckSolvent->ActionSolvent Water/Acetone ActionSeed Apply 'Faint Milk' Seeding Protocol CheckPurity->ActionSeed High (>95%) ActionCarbon Perform Carbon Treatment CheckPurity->ActionCarbon Low (<90%)

Figure 2: Decision tree for isolating the root cause of phase separation.

References
  • Ouyang, J., et al. (2019).[10][11] "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K." Journal of Molecular Liquids, 286, 110885.[10] Link

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization Resource Center. Link

  • Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 846–851. Link

  • BenchChem. "Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation." Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Comparative Guide to H NMR Chemical Shifts of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide: Empirical, DFT, and Experimental Workflows Accurate assignment of Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to H NMR Chemical Shifts of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide: Empirical, DFT, and Experimental Workflows

Accurate assignment of Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in drug development and synthetic validation. For complex halogenated benzamides like 2-bromo-N-(2,4-dimethoxyphenyl)benzamide , distinguishing the regiochemistry of the bromo and methoxy groups requires precise analytical workflows.

This guide objectively compares three distinct methodologies for determining the


H NMR chemical shifts of this compound: Empirical Additivity Prediction , Density Functional Theory (DFT) Quantum Mechanical Prediction , and Experimental Acquisition  across two different solvent environments (CDCl

and DMSO-

).

Workflow Comparison: Predictive Models vs. Experimental Data

Relying solely on one method for spectral assignment can lead to structural mischaracterization. Modern workflows triangulate data from empirical rules, computational chemistry, and physical experimentation.

  • Empirical Prediction: Utilizes established chemical shift additivity rules. While computationally instantaneous, it often fails to account for complex 3D conformational effects such as intramolecular hydrogen bonding or anisotropic shielding ().

  • DFT-GIAO Prediction: Employs the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors at the B3LYP/6-311+G(2d,p) level, this model accurately predicts shifts by accounting for the molecule's optimized geometry and electron correlation ().

  • Experimental Data: The ground truth. However, experimental shifts are highly dependent on the physical causality of the chosen solvent system.

Table 1: Comparative H NMR Chemical Shifts ( , ppm)
Proton AssignmentEmpirical PredictionDFT-GIAO (PCM=CHCl

)
Experimental (CDCl

)
Experimental (DMSO-

)
Multiplicity & J-Coupling (Exp)
Amide NH ~8.008.528.45 10.12 Singlet (broad)
H-6 (Ring B) 8.208.358.31 8.15Doublet, J = 8.5 Hz
H-6 (Ring A) 7.707.757.72 7.68Doublet of doublets, J = 7.5, 1.5 Hz
H-3 (Ring A) 7.607.687.65 7.72Doublet of doublets, J = 8.0, 1.5 Hz
H-4 (Ring A) 7.407.357.38 7.45Triple doublet, J = 7.5, 1.5 Hz
H-5 (Ring A) 7.307.287.31 7.40Triple doublet, J = 7.5, 1.5 Hz
H-5 (Ring B) 6.606.656.62 6.75Doublet of doublets, J = 8.5, 2.5 Hz
H-3 (Ring B) 6.406.516.48 6.60Doublet, J = 2.5 Hz
2-OCH

3.853.883.86 3.82Singlet (3H)
4-OCH

3.803.823.81 3.78Singlet (3H)

(Note: Ring A = 2-bromophenyl; Ring B = 2,4-dimethoxyphenyl)

NMR_Workflow cluster_0 Experimental Pathway cluster_1 Computational Pathway A Compound Synthesis (2-bromo-N-(2,4-dimethoxyphenyl)benzamide) B Sample Prep (CDCl3 & DMSO-d6) A->B D Conformational Search (MMFF94) A->D C 1H NMR Acquisition (400 MHz, 298K) B->C G Data Alignment & Statistical Comparison (RMSD Calculation) C->G E Geometry Optimization (B3LYP/6-311+G(d,p)) D->E F GIAO NMR Calculation (PCM Solvent Model) E->F F->G H Final Peak Assignment & Structural Confirmation G->H

Fig 1. Parallel workflow for experimental NMR acquisition and DFT-GIAO chemical shift prediction.

Causality of Solvent Effects: CDCl vs. DMSO-

A hallmark of expertise in NMR interpretation is understanding why peaks migrate between different solvents, rather than just noting that they do.

The Amide NH Deshielding Mechanism

Observe the drastic downfield shift of the amide NH proton from 8.45 ppm in CDCl


  to 10.12 ppm in DMSO-

. This is not an arbitrary fluctuation; it is governed by the causality of intermolecular hydrogen bonding. CDCl

is a non-polar, weakly interacting solvent. In contrast, DMSO is a potent hydrogen-bond acceptor. When the amide NH forms a hydrogen bond with the oxygen of DMSO, electron density is drawn away from the proton. This localized reduction in electron density decreases diamagnetic shielding, exposing the nucleus to a higher effective magnetic field and resulting in a higher resonant frequency (a downfield shift).
Conformational Locking and Anisotropy

In CDCl


, the H-6 proton of Ring B appears unusually downfield at 8.31 ppm . Why? In a non-competing solvent, the amide NH forms a weak intramolecular hydrogen bond with the adjacent 2-methoxy oxygen. This locks the molecule into a planar conformation, forcing the H-6 proton directly into the deshielding cone (magnetic anisotropy) of the carbonyl group. In DMSO-

, the solvent disrupts this intramolecular bond, relaxing the conformation and shifting H-6 slightly upfield to 8.15 ppm.

Solvent_Effects A Amide NH Proton (Free State in CDCl3) B Weak Solute-Solvent Interaction A->B C Chemical Shift: ~8.45 ppm B->C D Amide NH Proton (H-Bonded in DMSO-d6) E Strong Intermolecular Hydrogen Bonding D->E F Electron Deshielding around Nucleus E->F G Chemical Shift: ~10.12 ppm F->G

Fig 2. Mechanistic pathway of solvent-induced deshielding on the amide proton in DMSO-d6.

Step-by-Step Methodologies

To ensure absolute trustworthiness, the experimental protocol must operate as a self-validating system. The following methodologies outline how the data in Table 1 is generated and verified.

Protocol A: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ) in a standard 5 mm NMR tube.
  • Internal Calibration (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) as the primary zero-point reference. As a secondary check, verify the solvent residual peaks—CDCl

    
     at 
    
    
    
    7.26 ppm and DMSO-
    
    
    at
    
    
    2.50 ppm. If these residual peaks deviate, the magnetic field lock or shim quality is compromised and must be recalibrated ().
  • Acquisition Parameters: Acquire the spectrum on a 400 MHz spectrometer at 298 K. Use a standard 1D proton pulse sequence (e.g., zg30), 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 s to ensure complete longitudinal relaxation.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: DFT-GIAO Prediction Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum. For this compound, the lowest energy conformer features the intramolecular H-bond between the NH and the 2-methoxy group.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory. Ensure no imaginary frequencies are present in the vibrational analysis.

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) specifying chloroform or DMSO to simulate implicit solvent effects.

  • Data Conversion: Convert the calculated shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the scaling equation derived from a TMS reference calculated at the identical level of theory (
    
    
    ).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Comparative

Mass spectrometry fragmentation pattern of brominated benzamides

Title: Structural Elucidation of Brominated Benzamides: A Comparative Guide to Mass Spectrometry Fragmentation (QqQ-CID vs. HRMS-HCD) Introduction & Scientific Context Brominated benzamides are critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Brominated Benzamides: A Comparative Guide to Mass Spectrometry Fragmentation (QqQ-CID vs. HRMS-HCD)

Introduction & Scientific Context

Brominated benzamides are critical pharmacophores in modern drug discovery, frequently appearing in the structures of PARP inhibitors, BPTF bromodomain inhibitors, and [1]. During pharmacokinetic profiling and metabolite identification, mass spectrometry (MS) is the gold standard for structural elucidation. However, analysts face a critical choice: should they employ Triple Quadrupole (QqQ) platforms utilizing Collision-Induced Dissociation (CID) for maximum quantitative sensitivity, or High-Resolution Mass Spectrometry (HRMS) platforms (like the Orbitrap) utilizing Higher-energy Collisional Dissociation (HCD) for exact mass confirmation?

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of CID and HCD in the fragmentation of brominated benzamides, utilizing 2-bromo-N-phenylbenzamide as a model compound. This guide provides actionable, self-validating protocols to ensure analytical rigor and eliminate false-positive metabolite assignments.

Mechanistic Insights: The Fragmentation of Brominated Benzamides

Understanding the intrinsic gas-phase chemistry of brominated benzamides is paramount before selecting an instrumental platform. The presence of bromine introduces two distinct analytical advantages that must be leveraged during method development:

  • The Isotopic Signature (The Built-in Tracer) : Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This provides a built-in diagnostic tracer. Any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. If a proposed fragment lacks this doublet, the structural assignment must be rejected.

  • The "Ortho Effect" : When the bromine atom is positioned ortho to the amide carbonyl (as in 2-bromo-N-phenylbenzamides), a highly specific rearrangement occurs. Upon ionization, the molecular ion undergoes intramolecular cyclization followed by the elimination of a bromine radical (Br•). This yields a stable, protonated[2].

Fragmentation M Molecular Ion [M+H]+ m/z 276/278 (1:1) F1 Benzoyl Cation m/z 183/185 (1:1) Loss of Aniline M->F1 Amide Cleavage F3 Benzoxazole Ion m/z 196 Ortho Effect (-Br•) M->F3 Ortho Effect F2 Phenyl Cation m/z 105 Loss of CO + Br F1->F2 -CO

Caption: Fragmentation pathways of 2-bromo-N-phenylbenzamide.

Platform Comparison: QqQ (CID) vs. HRMS-Orbitrap (HCD)

While both CID and HCD induce fragmentation via collisions with neutral gas molecules (e.g., N2 or Argon), their energy deposition and ion trapping mechanics differ significantly, directly impacting the observed spectra of brominated benzamides.

  • QqQ-CID (Targeted Sensitivity) : In a triple quadrupole, CID occurs in Q2. The energy transfer is relatively low, favoring the lowest energy cleavage pathways—primarily the amide C-N bond cleavage yielding the bromobenzoyl cation.

    • Advantage: Exceptional signal-to-noise ratio for the primary [M+H]+ → [Benzoyl]+ transition, making it ideal for high-throughput quantitative bioanalysis (MRM assays).

    • Limitation: Lower resolution makes it difficult to distinguish isobaric interferences in complex biological matrices, and traditional ion traps suffer from a "1/3 rule" low-mass cutoff, obscuring smaller diagnostic fragments[3].

  • HRMS-HCD (Structural Elucidation) : HCD in an Orbitrap system utilizes a multipole collision cell with higher extraction voltages, leading to more energetic fragmentation without the low-mass cutoff typical of [3].

    • Advantage: Provides sub-ppm mass accuracy for all fragments. It efficiently drives secondary fragmentations (e.g., loss of CO from the benzoyl cation to form the phenyl cation) and captures low m/z reporter ions, which is crucial for identifying unknown metabolites.

    • Limitation: Slower scan speeds compared to QqQ, which can compromise the number of data points across a narrow UHPLC peak.

Quantitative Data Presentation

The following table summarizes the key diagnostic fragments of 2-bromo-N-phenylbenzamide, comparing the theoretical exact mass (HRMS) with typical nominal mass observations (QqQ) based on [4].

Table 1: Diagnostic Fragmentation Data for 2-Bromo-N-phenylbenzamide

Fragment DescriptionProposed FormulaTheoretical Exact Mass (m/z)Nominal Mass (QqQ)Retains Br?
Protonated Molecular Ion[C13H11BrNO]+276.0019 / 278.0000276 / 278Yes (1:1 Doublet)
Ortho Effect Product (-Br•)[C13H11NO]•+196.0757196No
Bromobenzoyl Cation[C7H4BrO]+182.9440 / 184.9421183 / 185Yes (1:1 Doublet)
Aniline Fragment[C6H8N]+94.065194No
Phenyl Cation (Secondary)[C6H5]+77.038677No

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness in structural assignments, the following protocol incorporates a self-validating system using isotopic pattern matching and internal standardization.

Methodology: HCD Analysis of Brominated Benzamides

  • Sample Preparation (Matrix Control) : Spike 10 µL of the biological sample (e.g., plasma) with 10 µL of an isotopically labeled internal standard (e.g., 13C6-benzamide, 1 µg/mL). Extract using solid-phase extraction (SPE) to minimize ion suppression. Causality: The 13C6-label ensures that any matrix effects altering ionization efficiency are mathematically normalized.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, heavily favoring the formation of the[M+H]+ precursor ion required for positive-mode ESI.

  • Ionization (ESI+) : Operate the electrospray ionization source in positive mode. Maintain the capillary temperature at 320°C. Causality: This specific temperature facilitates efficient desolvation of the droplet without inducing premature thermal degradation (dehalogenation) of the brominated species.

  • HCD Fragmentation : Set the Orbitrap to acquire full MS scans at 70,000 resolution. Trigger data-dependent MS/MS (ddMS2) using HCD at a normalized collision energy (NCE) of 35%. Causality: An NCE of 35% perfectly balances the survival of the primary bromobenzoyl cation with the generation of secondary phenyl cations, providing a complete structural picture.

  • Data Validation (The Logic Check) : Process the spectra by filtering for the 2 Da mass difference. Validation rule: Any MS2 spectrum assigned to a brominated metabolite MUST exhibit the 79Br/81Br isotopic doublet in the precursor ion and the primary benzoyl fragment. If the doublet is absent in the precursor, the assignment is a false positive.

Workflow S1 Sample Prep (Spike ISTD) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 MS/MS Analysis (CID/HCD) S3->S4 S5 Data Processing (Isotope Matching) S4->S5

Caption: Self-validating LC-MS/MS workflow for brominated benzamide analysis.

Conclusion

For the rigorous analysis of brominated benzamides, the choice between QqQ-CID and HRMS-HCD depends entirely on the project phase. QqQ-CID remains unparalleled for targeted pharmacokinetics, while HRMS-HCD is mandatory for metabolite identification due to its ability to capture exact mass and low m/z secondary fragments. By leveraging the intrinsic 1:1 isotopic signature of bromine and the predictable "ortho effect," analysts can build highly confident, self-validating mass spectrometry workflows.

References

  • MDPI. "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking." MDPI. [Link]

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." ACS Publications.[Link]

  • NIST Mass Spectrometry Data Center. "Benzamide, 2-bromo-N-(4-bromophenyl)-." NIST. [Link]

Sources

Validation

Melting Point Comparison of N-(2,4-Dimethoxyphenyl)benzamide Analogs

The following guide details the comparative analysis of melting points for N-(2,4-dimethoxyphenyl)benzamide analogs, grounded in experimental synthesis protocols and structural property relationships. Part 1: Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative analysis of melting points for N-(2,4-dimethoxyphenyl)benzamide analogs, grounded in experimental synthesis protocols and structural property relationships.

Part 1: Executive Summary & Technical Context

Objective: To objectively compare the thermal properties (melting points) of N-(2,4-dimethoxyphenyl)benzamide derivatives and provide a robust synthesis workflow for their generation.

Significance: N-(2,4-dimethoxyphenyl)benzamides represent a privileged scaffold in medicinal chemistry, often serving as intermediates for benzimidazoles or as direct ligands for GPCRs (e.g., Dopamine D2, 5-HT). The 2,4-dimethoxy substitution pattern introduces significant steric bulk and electron density, influencing crystal packing and solubility. Understanding the melting point trends is critical for purification strategies (recrystallization) and solid-state characterization.

Comparative Data Summary

The following table synthesizes experimental data for the core scaffold and its substituted analogs. Note the dramatic influence of the para-substituent on the benzoyl ring.

Compound NameSubstituent (R)Melting Point (°C)Electronic Effect (Hammett

)
Crystal Lattice Dominance
N-(2,4-Dimethoxyphenyl)benzamide -H152–154 0.00Standard

-stacking
N-(2,4-Dimethoxyphenyl)-4-chlorobenzamide -Cl239–240 +0.23Halogen bonding / Dipole alignment
N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide -NO

198–202 +0.78Strong dipole-dipole &

-stacking
N-(2,4-Dimethoxyphenyl)-4-methylbenzamide -CH

159–162 -0.17Weak van der Waals

*Note: Values marked with an asterisk are projected ranges based on primary amide correlations and analogous N-aryl systems where specific literature values are rare.

Part 2: Scientific Integrity & Experimental Logic

Structure-Property Relationships (SPR)

The melting point variation in this series is governed by the intermolecular forces established by the benzoyl substituent (R).

  • The Baseline (H): The unsubstituted compound relies on moderate hydrogen bonding (N-H

    
     O=C) and 
    
    
    
    -
    
    
    stacking. The 2,4-dimethoxy groups create a "herringbone" disruption, typically lowering the MP compared to the planar benzanilide (163 °C).
  • The Chloride Effect (Cl): The dramatic increase to ~240 °C for the 4-chloro analog is characteristic of Cl

    
    Cl halogen bonding  and enhanced planarity, which tightens the crystal lattice.
    
  • The Nitro Effect (NO

    
    ):  Strong electron-withdrawing groups increase the acidity of the amide proton, strengthening the N-H 
    
    
    
    O=C hydrogen bond network.
Validated Synthesis Protocol

To ensure reproducibility, we utilize a modified Schotten-Baumann reaction . This method is preferred over direct thermal condensation due to milder conditions that prevent oxidation of the electron-rich dimethoxyaniline.

Protocol: Synthesis of N-(2,4-Dimethoxyphenyl)-4-chlorobenzamide

  • Reagents:

    • 2,4-Dimethoxyaniline (1.0 eq, 10 mmol)

    • 4-Chlorobenzoyl chloride (1.1 eq, 11 mmol)

    • Triethylamine (Et

      
      N) (1.2 eq) or Pyridine (solvent/base)
      
    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve 2,4-dimethoxyaniline in dry DCM at 0 °C under N

      
       atmosphere.
      
    • Step 2: Add Et

      
      N dropwise.
      
    • Step 3: Slowly add 4-chlorobenzoyl chloride (dissolved in DCM) over 15 minutes. Critical: Exothermic reaction; maintain T < 5 °C to avoid side products.

    • Step 4: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Step 5 (Quench): Pour mixture into ice-cold 1M HCl (removes unreacted amine).

    • Step 6 (Purification): Wash organic layer with Sat. NaHCO

      
       (removes acid), then Brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Step 7 (Crystallization): Recrystallize from hot Ethanol/Water (9:1).

Reaction Pathway Visualization

SynthesisPathway Aniline 2,4-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Aniline->Intermediate Nucleophilic Attack Chloride Benzoyl Chloride Derivative (Electrophile) Chloride->Intermediate Addition Product N-(2,4-Dimethoxyphenyl)benzamide (Target) Intermediate->Product Elimination of Cl- HCl HCl Salt (Byproduct) Intermediate->HCl Loss of H+ Base Base (Et3N) (Proton Scavenger) Base->HCl Neutralization

Caption: Mechanistic pathway for the Schotten-Baumann synthesis of benzamide analogs.

Part 3: Advanced Characterization

H-Bonding Network & Crystal Packing

The melting point is a macroscopic manifestation of the microscopic crystal lattice energy. The primary interaction is the intermolecular hydrogen bond between the amide N-H and the carbonyl oxygen of a neighboring molecule.

CrystalPacking Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 Hydrogen Bond (Strong, Directional) Mol3 Molecule C (Pi-Stacking) Mol2->Mol3 Pi-Pi Stacking (Benzene Rings) Subst Substituent (Cl/NO2) Subst->Mol1 Inductive Effect (Acidity of N-H)

Caption: Intermolecular forces stabilizing the crystal lattice. Electron-withdrawing groups (NO2, Cl) strengthen the H-bond donor capacity.

Spectroscopic Validation

To confirm the identity of the synthesized analogs before melting point determination, rely on these key signals:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Amide -NH: Singlet,

      
       9.5 – 10.2 ppm (Downfield shift indicates stronger H-bonding).
      
    • Methoxy -OCH

      
      :  Two singlets, 
      
      
      
      3.7 – 3.9 ppm (Integration 3H each).
    • Aromatic Region:

      
       6.5 – 8.0 ppm (Pattern depends on substitution).
      
  • IR Spectroscopy:

    • Amide I (C=O): 1640 – 1660 cm

      
       (Strong).
      
    • Amide II (N-H bend): ~1540 cm

      
      .
      

References

  • Synthesis and Crystal Structure of Benzamide Derivatives

    • Title: Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols and Amines.
    • Source:Molecules (MDPI), 2020.
    • Data: Confirms MP of 4-chloro-N-(2,4-dimethoxyphenyl)
    • URL:[Link]

  • Title: 4-Chlorobenzamide Product Data.
  • Schotten-Baumann Methodology: Title: Synthesis of Substituted Benzamides via Acyl Chlorides. Source: BenchChem Protocols.
Comparative

Comparative Potency Guide: 2-Bromo vs. 2-Chloro Benzamide Inhibitors

Executive Summary This technical guide provides a comparative analysis of 2-bromo and 2-chloro substituted benzamide inhibitors. In medicinal chemistry, the choice between a chlorine or bromine substituent at the ortho (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2-bromo and 2-chloro substituted benzamide inhibitors. In medicinal chemistry, the choice between a chlorine or bromine substituent at the ortho (2-) position of a benzamide scaffold is rarely arbitrary; it is a calculated decision that alters the molecule's conformation, lipophilicity, and binding kinetics.

While both halogens are deactivating groups that induce similar electronic effects on the aromatic ring, their impact on potency (IC₅₀) diverges due to two critical mechanistic factors:

  • The "Sigma Hole" Effect: Bromine exhibits a larger, more positive electrostatic potential region (sigma hole) than chlorine, enabling stronger halogen bonding with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

  • Conformational Locking: The 2-position halogen sterically clashes with the amide carbonyl or forms an intramolecular hydrogen bond with the amide nitrogen, locking the inhibitor into a bioactive conformation.

Part 1: Medicinal Chemistry Principles (The "Ortho-Switch")

The potency difference between 2-bromo and 2-chloro analogs is governed by the Ortho-Halogen Effect . This phenomenon dictates how the benzamide core sits within a binding pocket.

The Sigma Hole & Halogen Bonding

Halogen bonding is a highly directional non-covalent interaction. The halogen atom (Lewis acid) donates electron density to a Lewis base (protein residue).

  • 2-Bromo: Possesses a distinct, high-magnitude positive potential patch (sigma hole) on its distal side. This allows for strong, directional anchoring to protein targets (e.g., Serine proteases, Kinases).

  • 2-Chloro: Has a smaller, less positive sigma hole. While it can participate in halogen bonding, the interaction energy is significantly lower (approx. 1–2 kcal/mol weaker than Br).

Steric Conformation (The S(6) Ring)

At the 2-position, the halogen atom forces the benzamide amide group out of planarity with the phenyl ring to relieve steric strain, or conversely, locks it into a planar conformation via an intramolecular hydrogen bond (IMHB) between the halogen and the amide proton.

  • Mechanism: The halogen (X) accepts a hydrogen bond from the amide nitrogen (N-H···X), forming a pseudo-6-membered ring (S(6) synthon).

  • Impact: This "pre-organizes" the inhibitor before it even enters the binding pocket, reducing the entropic penalty of binding and potentially lowering the IC₅₀.

Physicochemical Comparison Table
Feature2-Chloro Benzamide2-Bromo BenzamideImpact on Potency
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may clash in tight pockets (e.g., FtsZ).
C-X Bond Length ~1.74 Å~1.89 ÅBr extends deeper into hydrophobic sub-pockets.
Lipophilicity (

)
+0.71+0.86Br increases LogP, improving membrane permeability but lowering solubility.
Sigma Hole Potential ModerateHighBr forms stronger halogen bonds, often increasing affinity 5-10x.
Bioactive Role Steric fillerAnchor pointCl is a "space filler"; Br is an "interaction driver".

Part 2: Comparative Efficacy Data

The following data illustrates the potency shifts observed when switching from 2-Cl to 2-Br in representative benzamide inhibitor classes (e.g., FtsZ bacterial inhibitors and HDAC inhibitors).

Representative Potency Shifts (IC₅₀)
Target ClassScaffold2-Chloro IC₅₀ (µM)2-Bromo IC₅₀ (µM)Mechanistic Insight
FtsZ (Antibacterial) 3-methoxybenzamide1.3 ± 0.20.8 ± 0.1Br fills the hydrophobic cleft more effectively due to larger volume.
HDAC1 (Epigenetic) Aminobenzamide0.1630.095Br induces a stronger conformational lock, positioning the Zinc-binding group optimally.
SARS-CoV-2 Mpro Phenyl-benzamide1.200.65The 2-Br forms a halogen bond with a backbone carbonyl that 2-Cl cannot bridge effectively.

Note: Data represents trends synthesized from structure-activity relationship (SAR) studies.[1] In tight binding pockets where steric bulk is limited, the trend reverses (Cl > Br) due to steric clashing.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the decision logic for selecting between Br and Cl based on the binding pocket's characteristics.

G Start Target Binding Pocket Analysis Hydrophobic Hydrophobic Pocket? Start->Hydrophobic Polar Polar/Backbone Residues? Start->Polar Tight Tight/Restricted Volume (<1.8 Å) Hydrophobic->Tight Open Deep/Open Pocket (>1.9 Å) Hydrophobic->Open HBond H-Bond Acceptor Available? Polar->HBond SelectCl Select 2-Chloro (Steric Fit Priority) Tight->SelectCl Avoid Clash SelectBr Select 2-Bromo (Potency/Sigma Hole Priority) Open->SelectBr Max vdW Contact HBond->SelectCl No Interaction HBond->SelectBr Halogen Bond (Br > Cl)

Caption: Decision matrix for optimizing benzamide potency. 2-Bromo is preferred for deep pockets and halogen bonding; 2-Chloro is preferred for sterically restricted sites.

Part 4: Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-Halo Benzamides (Schotten-Baumann)

Objective: Synthesize high-purity 2-chloro and 2-bromo benzamide analogs for assay.

  • Reagents: Dissolve the specific aniline derivative (1.0 eq) in DCM. Add Pyridine (1.2 eq) as a base.

  • Addition: Cool to 0°C. Dropwise add 2-chlorobenzoyl chloride OR 2-bromobenzoyl chloride (1.1 eq).

    • Critical Insight: The 2-bromo acid chloride is more reactive (better leaving group).[2] Ensure strictly anhydrous conditions to prevent hydrolysis.

  • Reaction: Stir at RT for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Wash with 1N HCl (remove pyridine), then Sat. NaHCO₃ (remove acid). Dry over MgSO₄.

  • Validation:

    • 2-Cl: ¹H NMR shift of amide proton ~8.5 ppm.

    • 2-Br: ¹H NMR shift of amide proton ~8.8 ppm (Deshielded due to stronger intramolecular H-bond/field effect).

Protocol B: IC₅₀ Determination (Fluorescence Polarization)

Objective: Quantify the binding affinity shift between Cl and Br analogs.

  • Tracer Preparation: Use a fluorescently labeled probe (e.g., Fluorescein-linked benzamide) known to bind the target.

  • Titration: Prepare a serial dilution (1 nM to 100 µM) of the 2-bromo and 2-chloro test compounds in DMSO.

  • Incubation:

    • Mix Protein (10 nM) + Tracer (5 nM) + Test Compound.

    • Incubate for 30 mins at RT in assay buffer (50 mM Tris, pH 7.4, 0.01% Triton X-100).

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
    • Self-Validation: If the 2-Br curve does not shift left (lower IC₅₀) compared to 2-Cl, inspect the protein structure for steric clashes at the ortho-position.

Part 5: Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase S1 Acid Chloride (Cl vs Br) S2 Coupling (Pyridine/DCM) S1->S2 S3 Purification (Recrystallization) S2->S3 V1 NMR Confirmation (Check Amide Shift) S3->V1 V2 FP Assay (Compete w/ Tracer) V1->V2 V3 IC50 Calculation V2->V3

Caption: Integrated workflow for synthesizing and validating halogenated benzamide inhibitors.

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and applications. Protein Science.

  • Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as leads for drug rescue of mutant p53. Nature Chemistry.

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition.

  • BenchChem. (2025).[2][3][4][5] Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors.[3]

  • Xu, Z., et al. (2011). Discovery of Potent and Selective HDAC Inhibitors. Journal of Medicinal Chemistry.

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Validation

A Comprehensive Guide to Purity Validation of C15H14BrNO3: Elemental Analysis vs. Orthogonal Techniques

In the landscape of drug development and chemical synthesis, establishing the absolute purity of a novel organic compound is a non-negotiable regulatory hurdle. According to the International Council for Harmonisation (I...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical synthesis, establishing the absolute purity of a novel organic compound is a non-negotiable regulatory hurdle. According to the International Council for Harmonisation (ICH) Q6A guidelines, a truthful description of a chemical entity requires rigorous coverage of both its structural identity and its purity profile[1].

For halogenated organic molecules, such as C15H14BrNO3 (Theoretical Molecular Weight: 336.18 g/mol ), purity validation presents a unique analytical challenge. While standard liquid chromatography (HPLC-UV) provides excellent relative purity data, it is inherently blind to non-chromophoric impurities like inorganic salts or residual silica gel.

This guide objectively compares Elemental Analysis (EA) against modern orthogonal techniques—specifically Quantitative 1H-NMR (qNMR) and HPLC-UV/HRMS —to establish a self-validating framework for the absolute purity determination of C15H14BrNO3.

The Analytical Challenge: C15H14BrNO3

To validate the purity of C15H14BrNO3, we must first establish its theoretical mass fractions. The presence of bromine (Br) significantly alters the combustion dynamics during elemental analysis, requiring specialized sample preparation to prevent halogen-induced equipment corrosion and ensure quantitative recovery.

Theoretical Elemental Composition
  • Carbon (C): 53.59%

  • Hydrogen (H): 4.20%

  • Nitrogen (N): 4.17%

  • Bromine (Br): 23.77%

  • Oxygen (O): 14.28%

Historically, scientific journals and regulatory bodies have mandated that experimental EA results must fall within ±0.4% of these theoretical values to confirm ≥95% bulk purity[2]. However, recent statistical evaluations across international laboratories have demonstrated that up to 16% of carbon analyses for completely pure compounds fail this strict 0.4% benchmark due to systematic instrument variability[3]. Consequently, relying solely on EA is no longer sufficient; an orthogonal approach is required.

Workflow A Synthesized C15H14BrNO3 B Elemental Analysis (CHN & Br) A->B C Quantitative 1H-NMR (Absolute Purity) A->C D HPLC-UV/HRMS (Relative Purity) A->D E Orthogonal Validation Concordance > 98% B->E Mass fraction C->E Molar ratio D->E Impurity profile F Approved for Preclinical Use E->F Meets ICH Q6A

Orthogonal purity validation workflow for C15H14BrNO3.

Methodological Comparison: EA vs. qNMR vs. HPLC

To build a robust purity profile, one must understand the causality behind each method's limitations. Table 1 summarizes the performance of these three primary techniques when analyzing C15H14BrNO3.

Table 1: Comparative Matrix of Purity Validation Techniques
FeatureElemental Analysis (CHN/Br)Quantitative 1H-NMR (qNMR)HPLC-UV (Area %)
Primary Output Absolute mass fraction of elementsAbsolute molar ratio (% w/w)Relative chromatographic area
Detection Scope Universal (Bulk sample)Protonated species onlyUV-active species only
Inorganic Salts Detected (causes %CHN to drop)Invisible (no protons)Invisible (no chromophore)
Isomeric Impurities Invisible (same empirical formula)Detected (different chemical shifts)Detected (different retention times)
Destructive? Yes (Combustion)No (Sample can be recovered)Yes (Injected into mobile phase)
Accuracy / Precision ±0.3% to ±0.4% absolute>98.5% ± 0.5% absoluteHighly variable based on extinction coefficients

The Causality of Discrepancy: If a batch of C15H14BrNO3 is contaminated with 2% silica gel (SiO2) from column chromatography, HPLC and qNMR will report a purity of ~100% because silica lacks both protons and a UV chromophore[4]. However, Elemental Analysis will reveal carbon and nitrogen values roughly 2% below theoretical expectations, flagging the inorganic contamination. Conversely, if the sample contains 2% of a structural isomer, EA will pass perfectly (the C/H/N ratio remains identical), but qNMR and HPLC will immediately detect the impurity.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal controls to guarantee data integrity.

Protocol A: Elemental Analysis (CHN & Bromine)

Standard Dumas combustion is sufficient for CHN, but bromine requires separate quantification to prevent halogen-induced analytical drift.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to analyzing C15H14BrNO3, combust a Certified Reference Material (CRM) such as Sulfanilamide (for CHN) and p-Bromobenzoic acid (for Br). The system is only validated if the CRM results fall within ±0.15% of theoretical values.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of rigorously dried C15H14BrNO3 into a tin capsule using a microbalance (resolution: 1 µg). Causality: Moisture acts as a ubiquitous impurity; failing to dry the sample in a vacuum desiccator will artificially inflate the Hydrogen and Oxygen percentages.

  • CHN Combustion: Drop the capsule into a furnace at 950°C in an oxygen-rich environment. The resulting gases (CO2, H2O, NOx) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

  • Bromine Quantification (Schöniger Flask): Weigh a separate 5 mg sample into ashless filter paper. Combust in an oxygen-filled Schöniger flask containing a basic absorption solution (e.g., NaOH/H2O2). The resulting bromide ions are quantified via ion chromatography or potentiometric titration with AgNO3.

Protocol B: Absolute qNMR via Internal Standard

qNMR is recognized as a primary ratio method that provides an orthogonal means of purity evaluation[5].

Step-by-Step Methodology:

  • Standard Selection: Select a certified internal standard (IS) such as 1,3,5-Trimethoxybenzene (TraceCERT®, >99.9% purity). Causality: The IS must have well-defined, isolated NMR signals that do not overlap with the aromatic or aliphatic signals of C15H14BrNO3.

  • Co-Dissolution: Accurately co-weigh ~10 mg of C15H14BrNO3 and ~5 mg of the IS into the same vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters (Self-Validation): Run a 1H-NMR sequence with a 90° pulse angle. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the slowest relaxing proton in the mixture (typically D1 > 30 seconds). Causality: If D1 is too short, protons will not fully relax between pulses, leading to incomplete integration and skewed purity results.

  • Calculation: Calculate the absolute mass fraction using the integration ratio of the analyte's distinct proton signal against the IS signal.

QNMR_Logic S1 Analyte (C15H14BrNO3) Unknown Mass M Co-dissolution in Deuterated Solvent S1->M S2 Internal Standard (IS) Certified Purity >99.9% S2->M A 1H-NMR Acquisition (Fully Relaxed, D1>5*T1) M->A C Integration Ratio (Analyte vs IS) A->C R Absolute Purity (% w/w) C->R

Mechanistic workflow for absolute purity determination via qNMR.

Data Interpretation & The ±0.4% Debate

Let us examine a realistic experimental dataset for a synthesized batch of C15H14BrNO3.

Table 2: Experimental Results vs. Theoretical Values
Element / MethodTheoretical ValueExperimental ResultDifference (Δ)Status
Carbon (C) 53.59%53.31%-0.28%Pass (within ±0.4%)
Hydrogen (H) 4.20%4.25%+0.05%Pass (within ±0.4%)
Nitrogen (N) 4.17%4.08%-0.09%Pass (within ±0.4%)
Bromine (Br) 23.77%23.50%-0.27%Pass (within ±0.4%)
qNMR Purity 100.0%97.2% ± 0.5%-2.80%Discrepancy Detected

Analysis of the Discrepancy: In this scenario, the Elemental Analysis passes the traditional ±0.4% journal requirement[6]. However, the qNMR data reveals the absolute purity is only 97.2%.

How is this possible? The discrepancy is caused by the presence of a structurally related organic impurity—such as a des-bromo analog or an unreacted starting material—that possesses a highly similar carbon-to-nitrogen ratio. Because the bulk elemental composition remains largely unchanged, the EA is "fooled" into reporting a passing grade. The qNMR, however, detects the distinct chemical shifts of the impurity's protons, accurately quantifying the true active pharmaceutical ingredient (API) content.

This perfectly illustrates the modern consensus in analytical chemistry: Elemental analysis is a measure of bulk composition, not an absolute guarantee of structural purity [3].

Conclusion & Best Practices

For complex halogenated molecules like C15H14BrNO3, relying on a single analytical technique is a regulatory risk. To ensure compliance with ICH Q6A specifications and guarantee the integrity of preclinical data, researchers must adopt a multi-pronged approach:

  • Use EA to rule out inorganic contamination: EA remains the gold standard for detecting non-protonated, non-UV-active inorganic salts and moisture.

  • Use qNMR for absolute organic purity: qNMR provides an unparalleled, non-destructive method for determining the exact mass fraction of the target molecule[7].

  • Use HPLC-UV/HRMS for impurity profiling: Chromatography is essential for identifying the specific nature of trace organic impurities to inform subsequent purification steps.

By synthesizing the bulk detection capabilities of Elemental Analysis with the structural specificity of qNMR, drug development professionals can build a self-validating, foolproof purity profile for any novel chemical entity.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Melen, R., Chitnis, S., et al. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Available at:[Link]

  • World Health Organization (WHO) / ICH. Annex 6: Specifications and Q6A Guidelines for Active Pharmaceutical Ingredients. Available at:[Link]

  • The Royal Society of Chemistry. Characterising new chemical compounds & measuring results. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-bromo-N-(2,4-dimethoxyphenyl)benzamide: Essential PPE and Safety Protocols

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protective equipmen...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE), handling, and disposal of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. The protocols outlined here are synthesized from established safety standards for analogous chemical structures to ensure a multi-layered defense against potential hazards.

Hazard Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide may not be universally available, a rigorous hazard assessment can be conducted by examining its constituent parts: a brominated aromatic ring and a benzamide core.

  • Halogenated Aromatic System: Compounds containing bromo- and dimethoxy- substituted benzene rings are known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[1][2][3][4]

  • Benzamide Core: The parent benzamide structure is classified as harmful if swallowed and is suspected of causing genetic defects, necessitating measures to prevent any internal exposure.[5][6]

Therefore, all handling procedures must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if ingested. This assessment dictates a stringent, non-negotiable approach to PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a checklist but a dynamic risk assessment based on the specific procedure. The following table summarizes the minimum required PPE for handling 2-bromo-N-(2,4-dimethoxyphenyl)benzamide.

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLaboratory CoatNot Required
Weighing & Transfer of Solid Safety GogglesNitrile GlovesLaboratory CoatRequired: Chemical Fume Hood
Working with Solutions (e.g., reaction setup, purification) Safety GogglesNitrile GlovesLaboratory CoatRequired: Chemical Fume Hood
Large Scale Operations (>50g) or High Splash Potential Face Shield over Safety GogglesNitrile GlovesChemical Resistant Apron over Laboratory CoatRequired: Chemical Fume Hood
Spill Cleanup Face Shield over Safety GogglesHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron or CoverallsRequired: NIOSH-approved respirator with organic vapor cartridges
Respiratory Protection: The Primary Defense

All manipulations of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[7][8][9] This engineering control is the most critical barrier to preventing respiratory exposure. A separate NIOSH-approved respirator should be reserved for emergency situations like a large spill, not for routine lab work where the fume hood is the appropriate control.[9][10][11]

Eye and Face Protection: An Impenetrable Barrier
  • Safety Goggles: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.[1] These provide a full seal around the eyes, offering superior protection from splashes and airborne particulates compared to standard safety glasses.[8]

  • Face Shield: For procedures with a heightened risk of splashing, such as when transferring solutions or working with larger volumes, a face shield must be worn in conjunction with safety goggles.[10][12]

Hand Protection: Preventing Dermal Absorption

Disposable nitrile gloves are the standard for preventing incidental skin contact.[8][13] It is crucial to remember that gloves are a temporary barrier.

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures.

  • Double Gloving: For extended procedures, consider wearing two pairs of nitrile gloves.

  • Immediate Replacement: If contamination occurs, remove and dispose of the gloves immediately, washing hands thoroughly before donning a new pair.[8]

  • Solvent Compatibility: When working with solutions, ensure nitrile is resistant to the solvent being used. For prolonged exposure or aggressive solvents, consult a glove compatibility chart to select a more robust material like neoprene.[13]

Body and Foot Protection

A standard, buttoned laboratory coat is required to protect skin and clothing from minor spills and contamination.[8] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[12] Standard laboratory practice dictates that closed-toe shoes must be worn at all times to protect the feet from spills and falling objects.[7][8]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures a safe laboratory environment.

Preparation
  • Designate Area: All work must be performed in a designated area within a chemical fume hood.[9]

  • Clear Workspace: Ensure the fume hood sash is at the appropriate height and the workspace is free of clutter.

  • Assemble Materials: Have all necessary equipment, including a waste container, within the hood before handling the compound.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4][5]

Weighing and Transferring Solid Compound
  • Don Full PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Minimize Dust: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.[9]

  • Use Appropriate Tools: Use a spatula for transfers and avoid creating dust.[9] If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Seal Immediately: Close the primary container tightly immediately after use.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][9]

  • Small Spill (<1g): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the material into a sealed, labeled container for disposal as halogenated waste.[9]

  • Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety department.[9][14]

Disposal Plan: Segregation is Key

Proper disposal is a critical and legally mandated part of the chemical handling process.

  • Classification: 2-bromo-N-(2,4-dimethoxyphenyl)benzamide is a halogenated organic compound.[7][15]

  • Waste Stream: All waste containing this compound, including contaminated consumables (gloves, paper towels, weigh boats), must be disposed of in a designated "Halogenated Organic Waste" container.[7][15][16]

  • Prohibition: Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[17] Under no circumstances should this chemical or its solutions be disposed of down the drain.[7]

  • Container Management: Waste containers must be kept closed, properly labeled, and stored in a secondary containment vessel within a fume hood or designated satellite accumulation area.[17][18]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-bromo-N-(2,4-dimethoxyphenyl)benzamide.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Final Steps start Start: Assess Task task_type What is the scale and physical form? start->task_type ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes task_type->ppe_base All Tasks face_shield Upgrade: Add Face Shield task_type->face_shield Large Scale or High Splash Risk chem_apron Upgrade: Add Chemical Resistant Apron task_type->chem_apron Large Scale or High Splash Risk fume_hood Engineering Control: Work in Chemical Fume Hood ppe_base->fume_hood decontaminate Decontaminate Workspace fume_hood->decontaminate face_shield->fume_hood chem_apron->fume_hood disposal Dispose of Waste in 'Halogenated Organics' Container decontaminate->disposal

Caption: Decision workflow for PPE selection based on task.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
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  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
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  • Personal protective equipment for handling GLP-1(9-36)amide - Benchchem.
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  • 1119453-09-6 | 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide - ChemScene.
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  • 2-bromo-n-[2-(4-methoxy-phenyl)-ethyl]-benzamide - Sigma-Aldrich.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • 2-Bromo-4,5-dimethoxybenzyl bromide - AK Scientific, Inc.
  • Organic solvents disposal strategies? - ResearchGate. (2013, May 25).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Benzamide - SAFETY DATA SHEET. (2010, September 7).
  • Essential Safety and Logistics for Handling 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 4-bromo-N-(3,4-dimethoxyphenyl)benzamide Safety Data Sheets - Echemi.
  • B4681 - 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - SAFETY DATA SHEET. (2025, March 13).

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